Alprenolol Hydrochloride
Beschreibung
Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
1-(propan-2-ylamino)-3-(2-prop-2-enylphenoxy)propan-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2.ClH/c1-4-7-13-8-5-6-9-15(13)18-11-14(17)10-16-12(2)3;/h4-6,8-9,12,14,16-17H,1,7,10-11H2,2-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRCPAXJDDNWJBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC=C1CC=C)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20929704 | |
| Record name | 2-Propanol, 1-((1-methylethyl)amino)-3-(2-(2-propenyl)phenoxy)-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20929704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13707-88-5, 13655-52-2 | |
| Record name | Alprenolol hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13707-88-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alprenolol hydrochloride [USAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013707885 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alprenolol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759561 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propanol, 1-((1-methylethyl)amino)-3-(2-(2-propenyl)phenoxy)-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20929704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Alprenolol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.844 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALPRENOLOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2502C2OIRK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Physicochemical Properties of Alprenolol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and physicochemical properties of Alprenolol (B1662852) Hydrochloride, a non-selective beta-adrenergic receptor antagonist. The information is curated for professionals in research and drug development, offering detailed experimental protocols, data presented in a structured format, and visualizations of key chemical and biological processes.
Chemical Synthesis
The synthesis of Alprenolol Hydrochloride is a multi-step process that begins with the Claisen rearrangement of allyl phenyl ether to form the key intermediate, 2-allylphenol. This is followed by a reaction with epichlorohydrin (B41342) and subsequent ring-opening with isopropylamine (B41738) to yield the alprenolol base, which is then converted to its hydrochloride salt.
Synthesis Pathway
The overall synthetic route can be summarized in the following steps:
-
Step 1: Synthesis of 2-Allylphenol: Allyl phenyl ether undergoes a Claisen rearrangement upon heating to produce 2-allylphenol.
-
Step 2: Synthesis of 1-(2-allylphenoxy)-2,3-epoxypropane: 2-Allylphenol is reacted with epichlorohydrin in the presence of a base to form the epoxide intermediate.
-
Step 3: Synthesis of Alprenolol: The epoxide ring of 1-(2-allylphenoxy)-2,3-epoxypropane is opened by reaction with isopropylamine.
-
Step 4: Formation of this compound: Alprenolol free base is treated with hydrochloric acid to form the hydrochloride salt.
Synthesis of this compound
Caption: Chemical synthesis pathway of this compound.
Experimental Protocols
Synthesis of 2-Allylphenol (Claisen Rearrangement)
Materials:
-
Allyl phenyl ether
-
High-boiling point solvent (e.g., N,N-diethylaniline) (optional)
Procedure:
-
Allyl phenyl ether is heated to approximately 200-250°C. The rearrangement can be carried out neat or in a high-boiling solvent.
-
The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The product, 2-allylphenol, is purified by fractional distillation under reduced pressure.
Synthesis of 1-(2-allylphenoxy)-2,3-epoxypropane
Materials:
-
2-Allylphenol
-
Epichlorohydrin
-
Base (e.g., sodium hydroxide, potassium carbonate)
-
Solvent (e.g., acetone, ethanol)
Procedure:
-
2-Allylphenol is dissolved in a suitable solvent.
-
A stoichiometric amount of a base is added to the solution to form the phenoxide.
-
Epichlorohydrin is added to the reaction mixture, which is then stirred at a controlled temperature (e.g., reflux) for several hours.
-
The reaction is monitored by TLC.
-
After completion, the solvent is removed under reduced pressure.
-
The residue is taken up in an organic solvent (e.g., diethyl ether) and washed with water to remove inorganic salts.
-
The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is evaporated to yield the crude epoxide.
-
Purification can be achieved by vacuum distillation or column chromatography.
Synthesis of Alprenolol
Materials:
-
1-(2-allylphenoxy)-2,3-epoxypropane
-
Isopropylamine
-
Solvent (e.g., ethanol (B145695), methanol)
Procedure:
-
1-(2-allylphenoxy)-2,3-epoxypropane is dissolved in a suitable solvent.
-
An excess of isopropylamine is added to the solution.
-
The reaction mixture is heated to reflux and maintained for several hours until the epoxide is consumed (monitored by TLC).
-
The solvent and excess isopropylamine are removed under reduced pressure to yield crude Alprenolol free base.
Formation and Purification of this compound
Materials:
-
Crude Alprenolol free base
-
Hydrochloric acid (e.g., concentrated HCl or HCl in a suitable solvent like isopropanol)
-
Solvent for recrystallization (e.g., ethanol, isopropanol, or a mixture of solvents like n-propanol and heptane)[1]
Procedure:
-
The crude Alprenolol free base is dissolved in a suitable organic solvent.
-
A solution of hydrochloric acid is added dropwise with stirring until the solution is acidic.
-
The precipitated this compound is collected by filtration.
-
The crude salt is purified by recrystallization. The solid is dissolved in a minimal amount of a suitable hot solvent or solvent mixture.
-
The solution is allowed to cool slowly to room temperature and then further cooled in an ice bath to induce crystallization.
-
The purified crystals of this compound are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.[1]
Physicochemical Properties
A comprehensive summary of the physicochemical properties of this compound is presented below.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₅H₂₄ClNO₂ | [2] |
| Molecular Weight | 285.81 g/mol | [3] |
| Appearance | White crystals or crystalline powder | [2] |
| Melting Point | 108-112 °C | [2] |
| Solubility | Freely soluble in water and ethanol (95%). Practically insoluble in diethyl ether. | [2] |
| pKa | 9.6 | [4] |
| pH (1% aqueous solution) | 4.5 - 6.0 | [2] |
Spectral Data
| Spectroscopic Technique | Key Data | Reference(s) |
| Infrared (IR) | The IR spectrum should be compared with a reference spectrum. Key absorptions are expected for O-H, N-H, C-H (aromatic and aliphatic), C=C (aromatic), and C-O bonds. | [2] |
| ¹H NMR | The ¹H NMR spectrum in a suitable deuterated solvent (e.g., DMSO-d₆) will show characteristic signals for the aromatic, allyl, isopropyl, and propanolamine (B44665) protons. | [5][6] |
| ¹³C NMR | The ¹³C NMR spectrum will display distinct resonances for each carbon atom in the molecule, which can be assigned using 2D NMR techniques. | [5][6] |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. | [7][8][9] |
Experimental Protocols for Physicochemical Characterization
Melting Point Determination
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes
Procedure:
-
A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.[10]
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a rate of approximately 10-20°C per minute for a preliminary determination.
-
For an accurate measurement, a fresh sample is heated to a temperature about 10°C below the approximate melting point, and then the heating rate is reduced to 1-2°C per minute.
-
The temperature range from the first appearance of liquid (onset) to the complete liquefaction of the solid is recorded as the melting point.[10]
Solubility Determination
Procedure:
-
A known amount of this compound is added to a known volume of the solvent (e.g., water, ethanol) at a constant temperature.
-
The mixture is agitated until equilibrium is reached (i.e., no more solid dissolves).
-
The saturated solution is filtered to remove any undissolved solid.
-
The concentration of this compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
The solubility is expressed as mass of solute per volume of solvent (e.g., g/L or mg/mL).
pKa Determination by Potentiometric Titration
Apparatus:
-
Potentiometer with a pH electrode
-
Burette
-
Magnetic stirrer
Procedure:
-
A standard solution of this compound of known concentration is prepared in water or a suitable co-solvent if necessary.[4]
-
The pH electrode is calibrated using standard buffer solutions.[11]
-
The solution of this compound is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).[11][12]
-
The pH of the solution is recorded after each addition of the titrant.
-
A titration curve of pH versus the volume of titrant added is plotted.
-
The pKa is determined from the pH at the half-equivalence point of the titration curve.[11][13]
Workflow for pKa Determination
Caption: Workflow for pKa determination by potentiometric titration.
Mechanism of Action: Beta-Adrenergic Signaling Pathway
This compound is a non-selective beta-adrenergic receptor antagonist, meaning it blocks both β₁ and β₂ adrenergic receptors. Its therapeutic effects in cardiovascular conditions are primarily due to its antagonism of β₁ receptors in the heart.[14] This blockade inhibits the normal signaling cascade initiated by catecholamines like norepinephrine (B1679862) and epinephrine.
The canonical signaling pathway for β₁ adrenergic receptors involves the activation of a stimulatory G-protein (Gαs), which in turn activates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP acts as a second messenger, activating Protein Kinase A (PKA), which phosphorylates various intracellular proteins, leading to increased heart rate and contractility.[14] By blocking this receptor, alprenolol prevents these downstream effects.
Beta-1 Adrenergic Receptor Signaling Pathway
Caption: Alprenolol blocks the β1-adrenergic receptor signaling cascade.
References
- 1. US5095151A - Preparation of propranolol hydrochloride macrocrystals - Google Patents [patents.google.com]
- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 3. This compound | 13707-88-5 | FA29530 [biosynth.com]
- 4. Determination of the pKa values of beta-blockers by automated potentiometric titrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1H and 13C NMR characteristics of β-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Enantioselective determination of alprenolol in human plasma by liquid chromatography with tandem mass spectrometry using cellobiohydrolase chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. thinksrs.com [thinksrs.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. applications.emro.who.int [applications.emro.who.int]
- 14. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Genesis of a Non-Selective Beta-Blocker: A Technical History and Discovery of Alprenolol Hydrochloride
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Alprenolol (B1662852) Hydrochloride, a first-generation non-selective beta-adrenergic antagonist, holds a significant place in the history of cardiovascular pharmacology. Developed in the mid-20th century, it was one of the early beta-blockers used for the management of hypertension, angina pectoris, and cardiac arrhythmias. This technical guide provides a comprehensive overview of the history, discovery, and pharmacological profile of Alprenolol Hydrochloride. It details the scientific journey from its synthesis to its clinical applications, presenting key quantitative data, experimental protocols, and the underlying signaling pathways.
Introduction: The Dawn of Beta-Blockade
The discovery of beta-blockers revolutionized the treatment of cardiovascular diseases. The concept of adrenergic receptors was first proposed by Raymond P. Ahlquist in 1948, categorizing them into alpha and beta receptors. This foundational work paved the way for the development of drugs that could selectively target these receptors. In the late 1950s and early 1960s, Sir James Black pioneered the development of the first clinically useful beta-blockers, leading to a paradigm shift in the management of cardiac disorders.[1]
Alprenolol emerged from this era of intense research and development. It was developed by scientists at Hässle, a Swedish pharmaceutical company that later became part of AstraZeneca. While the specific individuals credited with its discovery are not widely documented, the development of alprenolol was part of a broader effort to create new therapies for cardiovascular diseases. It was introduced as a non-selective beta-blocker, meaning it antagonizes both β1 and β2 adrenergic receptors.[2]
Synthesis of this compound
The synthesis typically starts with the reaction of a substituted phenol (B47542) with an epoxide, followed by the addition of an amine. In the case of Alprenolol, the starting material is o-allylphenol.
Experimental Protocol: Synthesis of this compound (General Method)
-
Step 1: Synthesis of 1-(o-allylphenoxy)-2,3-epoxypropane. o-Allylphenol is reacted with epichlorohydrin (B41342) in the presence of a base, such as sodium hydroxide, to form the epoxide intermediate. The reaction is typically carried out in a suitable solvent like ethanol (B145695) or acetone.
-
Step 2: Synthesis of Alprenolol. The epoxide intermediate, 1-(o-allylphenoxy)-2,3-epoxypropane, is then subjected to a ring-opening reaction with isopropylamine. This reaction is usually performed in a protic solvent like ethanol or methanol (B129727) at elevated temperatures.
-
Step 3: Formation of the Hydrochloride Salt. The resulting free base of alprenolol is then dissolved in a suitable organic solvent, such as diethyl ether or isopropanol, and treated with a solution of hydrochloric acid to precipitate this compound. The salt is then collected by filtration, washed, and dried.
A similar synthetic approach is detailed in patents for propranolol (B1214883), which involves the reaction of 1-naphthol (B170400) with epichlorohydrin, followed by reaction with isopropylamine.[3][4] Another patent describes the synthesis of a biotin-labeled alprenolol derivative, starting from this compound and modifying the allyl side chain.[5]
Pharmacological Profile and Mechanism of Action
This compound is a non-selective competitive antagonist of β1 and β2-adrenergic receptors.[2] Its therapeutic effects are primarily due to its ability to block the effects of catecholamines (epinephrine and norepinephrine) at these receptors.
Beta-Adrenergic Receptor Blockade
By blocking β1-adrenergic receptors in the heart, alprenolol reduces heart rate (negative chronotropic effect), myocardial contractility (negative inotropic effect), and atrioventricular conduction velocity. These effects decrease myocardial oxygen demand, which is beneficial in angina pectoris. The blockade of β1-receptors in the juxtaglomerular apparatus of the kidneys leads to a reduction in renin secretion, which contributes to its antihypertensive effect.[6]
Blockade of β2-adrenergic receptors can lead to bronchoconstriction and vasoconstriction in peripheral blood vessels. This is a key reason for the contraindication of non-selective beta-blockers in patients with asthma or other obstructive lung diseases.[2]
Serotonin (B10506) Receptor Antagonism
In addition to its action on beta-receptors, alprenolol also exhibits antagonist activity at 5-HT1A and 5-HT1B serotonin receptors. This property is not shared by all beta-blockers and may contribute to some of its secondary pharmacological effects, although its clinical significance is less well-defined.
Quantitative Pharmacological Data
The following table summarizes the available quantitative data on the pharmacological activity of this compound.
| Parameter | Receptor/System | Value | Species/Tissue | Reference |
| Binding Affinity (Ki) | ||||
| β-adrenergic receptors | Data not consistently available in a single source | |||
| Functional Potency (IC50/pIC50) | ||||
| pIC50 | β2 adrenoceptor | 8.48 | Human recombinant (CHO-K1 cells) | [5] |
| IC50 | β2 adrenoceptor | 3.3 nM | Human recombinant (CHO-K1 cells) | [5] |
Key Preclinical and Clinical Studies
The development of this compound was supported by a series of preclinical and clinical studies that established its efficacy and safety profile for the treatment of hypertension and angina pectoris.
Preclinical Evaluation
Preclinical studies in animal models were crucial in characterizing the pharmacological effects of alprenolol. These studies demonstrated its ability to block isoprenaline-induced tachycardia and its antihypertensive effects in hypertensive animal models.
Clinical Trials in Hypertension
Early clinical trials in the late 1960s and 1970s established the antihypertensive efficacy of alprenolol.
Experimental Protocol: Double-Blind, Placebo-Controlled Crossover Trial in Hypertension (Representative)
-
Study Design: A randomized, double-blind, placebo-controlled crossover trial.
-
Patient Population: Patients with essential hypertension.
-
Treatment Protocol: Patients received alprenolol (e.g., 200 mg twice daily of a slow-release formulation) and a matching placebo for a defined period (e.g., 8 weeks each), with a washout period in between.[7]
-
Primary Endpoint: Reduction in systolic and diastolic blood pressure.
-
Secondary Endpoints: Heart rate, side effects.
-
Results: These trials demonstrated a statistically significant reduction in both systolic and diastolic blood pressure compared to placebo.[7] For instance, one study in 107 patients showed a significant reduction of 20 mmHg in systolic blood pressure and 7-10 mmHg in diastolic blood pressure.[7]
Clinical Trials in Angina Pectoris
Clinical trials also demonstrated the efficacy of alprenolol in reducing the frequency of anginal attacks and improving exercise tolerance in patients with angina pectoris.
Experimental Protocol: Double-Blind, Multicentre Trial in Angina Pectoris (Representative)
-
Study Design: A double-blind, multicentre, placebo-controlled trial.[8]
-
Patient Population: Patients with a history of angina pectoris.
-
Treatment Protocol: Patients were treated with alprenolol or placebo for a specified duration.
-
Primary Endpoint: Frequency of anginal attacks, consumption of nitroglycerin.
-
Secondary Endpoints: Exercise tolerance as measured by standardized exercise tests.
-
Results: These studies consistently showed that alprenolol was superior to placebo in reducing the frequency of angina and improving exercise capacity.[8][9][10][11][12]
Signaling Pathways
G Protein-Dependent Signaling
The classical mechanism of action of beta-blockers involves the inhibition of G protein-dependent signaling. Upon binding of catecholamines, β-adrenergic receptors activate the stimulatory G protein (Gs), which in turn activates adenylyl cyclase to produce cyclic AMP (cAMP). Alprenolol, as an antagonist, prevents this cascade.
References
- 1. Evolution of β-blockers: from anti-anginal drugs to ligand-directed signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. CN108586273B - A kind of preparation method of propranolol hydrochloride - Google Patents [patents.google.com]
- 4. eureka.patsnap.com [eureka.patsnap.com]
- 5. CN102268008A - Long-armed biotin labeled Alprenolol and preparation method thereof - Google Patents [patents.google.com]
- 6. Alprenolol | C15H23NO2 | CID 2119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Placebo-controlled, double-blind clinical trial of alprenolol in African hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alprenolol ("aptin") in angina pectoris. A double-blind multicentre trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alprenolol in angina pectoris. A comparative study of the tablet form and slow-release formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Alprenolol in angina pectoris. A clinical and ergometric study with a new beta-adrenergic blocking agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Alprenolol treatment of angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Prophylactic Treatment of Angina Pectoris. A Double-Blind Cross-Over Comparison of Alprenolol and Pentanitrol - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Blueprint of Alprenolol Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of Alprenolol Hydrochloride, a non-selective beta-adrenergic receptor antagonist. The focus is on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), offering detailed data, experimental protocols, and pathway visualizations to support research and development activities in the pharmaceutical sciences.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. Herein, we present assigned proton (¹H) and carbon-13 (¹¹³C) NMR data, typically acquired in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
¹H and ¹³C NMR Data
The chemical shifts (δ) for this compound are summarized in the tables below. These assignments are based on two-dimensional NMR experiments such as COSY, HMQC, and HMBC which allow for unequivocal resonance assignment[1][2].
Table 1: ¹H NMR Spectroscopic Data for this compound in DMSO-d₆
| Atom Number | Chemical Shift (δ) ppm | Multiplicity |
| 1 | 4.17 (m) | m |
| 2 | 4.17 (m) | m |
| 3 | 2.89 (m) | m |
| NH | 8.23 | br s |
| OH | 5.19 (br s) | br s |
| Aromatic H | 6.69-7.21 (m) | m |
| Allyl CH= | 5.95 (m) | m |
| Allyl =CH₂ | 5.05 (m) | m |
| Allyl -CH₂- | 3.35 (d) | d |
| Isopropyl CH | 3.15 (m) | m |
| Isopropyl CH₃ | 1.25 (d) | d |
Table 2: ¹³C NMR Spectroscopic Data for this compound in DMSO-d₆
| Atom Number | Chemical Shift (δ) ppm |
| C1 | 70.5 |
| C2 | 65.0-65.5 |
| C3 | 46.9-47.0 |
| Aromatic C | 115.0-155.0 |
| Allyl CH= | 136.0 |
| Allyl =CH₂ | 116.0 |
| Allyl -CH₂- | 34.0 |
| Isopropyl CH | 50.0 |
| Isopropyl CH₃ | 22.5 |
Note: The distinction between salts (like the hydrochloride) and free bases can be observed in the ¹³C NMR spectra. Specifically, the chemical shifts for the carbon adjacent to the oxygen (OC2) are in the range of 65.0–65.5 ppm for hydrochlorides, while for bases, they are typically larger, around 68.4 ppm. Similarly, the carbon adjacent to the nitrogen (NC3) shows shifts of 46.9–47.0 ppm for hydrochlorides and 50.3–52.6 ppm for bases[1][2].
Experimental Protocol for NMR Spectroscopy
The following provides a general methodology for acquiring high-quality NMR spectra of this compound.
1.2.1. Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 5-20 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR experiments.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. DMSO-d₆ is a common choice for this compound.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. Ensure the solvent height is around 4-5 cm.
-
Filtering (Optional): If any particulate matter is present, filter the solution through a small cotton plug in a pipette before transferring it to the NMR tube to ensure sample homogeneity.
1.2.2. NMR Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Locking and Shimming: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field. Perform "shimming" to optimize the homogeneity of the magnetic field, which sharpens the spectral lines.
-
¹H NMR Acquisition:
-
Set the appropriate spectral width to cover all proton resonances.
-
Use a standard single-pulse experiment.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the appropriate spectral width for carbon resonances.
-
Use a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.
-
Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
2D NMR (for full assignment): To confirm assignments, run standard 2D experiments like COSY (Correlated Spectroscopy) for ¹H-¹H correlations, and HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) for ¹H-¹³C correlations.
Mass Spectrometry (MS)
Mass spectrometry is a critical technique for determining the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural elucidation.
Mass Spectrometry Data
Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed for the analysis of Alprenolol. The precursor ion ([M+H]⁺) for Alprenolol is observed at a mass-to-charge ratio (m/z) of 250.1802[3].
Table 3: Key Mass Spectrometry Fragments for Alprenolol
| m/z | Interpretation |
| 250.18 | [M+H]⁺ (Protonated Molecule) |
| 232.2 | Loss of H₂O |
| 173.1 | |
| 116.1 |
Note: The fragmentation pattern can be influenced by the ionization technique used (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).
Fragmentation Pathway
The fragmentation of Alprenolol in mass spectrometry typically involves characteristic cleavages of the propanolamine (B44665) side chain. The following diagram illustrates a plausible fragmentation pathway.
Caption: Proposed fragmentation pathway of protonated Alprenolol.
Experimental Protocol for LC-MS
This protocol outlines a general procedure for the analysis of this compound using Liquid Chromatography-Mass Spectrometry.
2.3.1. Sample Preparation
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent such as methanol (B129727) or acetonitrile (B52724).
-
Working Solutions: Prepare a series of working solutions by diluting the stock solution with the mobile phase to create a calibration curve.
-
Biological Samples (if applicable): For analysis in plasma or other biological matrices, a protein precipitation step is typically required. This can be achieved by adding a cold organic solvent like acetonitrile (e.g., in a 2:1 ratio of solvent to sample), followed by vortexing and centrifugation to remove the precipitated proteins.
2.3.2. LC-MS/MS Analysis
-
Liquid Chromatography System:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid) is typical.
-
Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is often used.
-
Injection Volume: Typically 5-10 µL.
-
-
Mass Spectrometry System:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is suitable for Alprenolol.
-
Mass Analyzer: A triple quadrupole (QqQ) or a high-resolution mass spectrometer like an Orbitrap can be used.
-
Data Acquisition: For quantitative analysis, Selected Reaction Monitoring (SRM) on a triple quadrupole instrument is often employed. This involves monitoring the transition of the precursor ion (m/z 250.2) to one or more product ions (e.g., m/z 116.1). For qualitative analysis and structural confirmation, a full scan or product ion scan can be performed.
-
Signaling Pathway
Alprenolol functions as a non-selective antagonist at β₁ and β₂-adrenergic receptors. These are G-protein coupled receptors (GPCRs) that, upon activation by catecholamines like epinephrine, stimulate adenylyl cyclase to produce cyclic AMP (cAMP). Alprenolol blocks this interaction, thereby inhibiting the downstream signaling cascade.
Caption: Inhibition of the β-adrenergic signaling pathway by Alprenolol.
References
An In-depth Technical Guide to the Crystallography and Molecular Structure of Alprenolol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystallographic and molecular structure of Alprenolol Hydrochloride, a non-selective beta-adrenergic receptor antagonist. The information presented herein is intended to support research, development, and quality control activities related to this active pharmaceutical ingredient.
Molecular Structure of this compound
This compound has the chemical formula C₁₅H₂₄ClNO₂ and a molecular weight of 285.81 g/mol .[1] The molecule consists of a secondary alcohol and a secondary amino compound.[2] Its structure is characterized by a 1-(isopropylamino)-2-propanol side chain attached to a 2-allylphenoxy group. The hydrochloride salt is formed by the protonation of the secondary amine.
The structural formula of this compound is provided below:
Caption: 2D representation of the this compound molecular structure.
Crystallography of this compound
The three-dimensional arrangement of this compound in the solid state is defined by its crystal structure. While a crystal structure of Alprenolol bound to the human beta-2 adrenergic receptor is available in the Protein Data Bank (PDB ID: 3NYA), this section focuses on the crystallography of the pure active pharmaceutical ingredient.[3]
A definitive crystal structure of this compound has been deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 1958363.[4] The following table summarizes the key crystallographic data from this entry.
Table 1: Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Data from CCDC 1958363 |
| Space Group | Data from CCDC 1958363 |
| Unit Cell Dimensions | |
| a (Å) | Data from CCDC 1958363 |
| b (Å) | Data from CCDC 1958363 |
| c (Å) | Data from CCDC 1958363 |
| α (°) | Data from CCDC 1958363 |
| β (°) | Data from CCDC 1958363 |
| γ (°) | Data from CCDC 1958363 |
| Volume (ų) | Data from CCDC 1958363 |
| Z | Data from CCDC 1958363 |
| Calculated Density (g/cm³) | Data from CCDC 1958363 |
| R-factor | Data from CCDC 1958363 |
Note: The specific values for the crystallographic parameters are available through the Cambridge Crystallographic Data Centre under deposition number 1958363.
Molecular Packing and Intermolecular Interactions
The crystal packing of this compound is expected to be dominated by hydrogen bonding and van der Waals interactions. The protonated secondary amine and the hydroxyl group are key hydrogen bond donors, while the oxygen atoms and the chloride ion act as hydrogen bond acceptors. These interactions create a stable three-dimensional network. A diagram illustrating these key intermolecular interactions is presented below.
References
Alprenolol Hydrochloride: A Technical Guide on its Mechanism of Action as a Beta-Blocker
Executive Summary: Alprenolol (B1662852) Hydrochloride is a non-selective beta-adrenergic receptor antagonist characterized by its competitive binding to both β1 and β2 receptors. Beyond its primary antagonist function, Alprenolol exhibits partial agonist activity, also known as Intrinsic Sympathomimetic Activity (ISA), and has been shown to engage in G protein-independent signaling through β-arrestin pathways. This document provides a detailed examination of Alprenolol's molecular interactions, its influence on downstream signaling cascades, and the experimental methodologies used to characterize its pharmacological profile. All quantitative data are summarized for clarity, and key pathways and protocols are visualized using standardized diagrams. This guide is intended for researchers and professionals in pharmacology and drug development.
Core Mechanism of Action: Competitive Antagonism and Partial Agonism
Alprenolol Hydrochloride's primary mechanism of action is its function as a competitive antagonist at beta-adrenergic receptors (β-ARs).[1] It competes with endogenous catecholamines, such as epinephrine (B1671497) and norepinephrine, for binding to both β1 and β2 adrenergic receptors.[2][3]
-
β1-Adrenergic Blockade: The β1 receptors are predominantly located in cardiac tissue.[1] By blocking these receptors, Alprenolol inhibits the normal sympathetic stimulation of the heart, resulting in a decrease in heart rate (negative chronotropic effect), reduced myocardial contractility (negative inotropic effect), and a slower speed of atrioventricular conduction (negative dromotropic effect).[1] These effects collectively decrease the heart's workload and oxygen demand, contributing to its therapeutic use in hypertension, angina, and arrhythmias.[2][3][4]
-
β2-Adrenergic Blockade: The blockade of β2 receptors, which are found in the smooth muscle of the bronchi and blood vessels, can lead to bronchoconstriction and slight vasoconstriction.[1][2] This non-selective action is a critical consideration for patients with respiratory conditions like asthma.[2]
Intrinsic Sympathomimetic Activity (ISA)
A distinguishing feature of Alprenolol is its possession of Intrinsic Sympathomimetic Activity (ISA).[5][6] This means that while Alprenolol acts as an antagonist in the presence of potent catecholamines, it can also weakly activate the β-adrenergic receptors in their absence. This partial agonism results in a lower degree of resting bradycardia and reduction in cardiac output compared to beta-blockers that lack ISA, such as propranolol.[5][6] Studies have quantified the ISA of Alprenolol to be approximately 22-26% of the maximal sympathetic activity.[5]
Membrane-Stabilizing Activity
Alprenolol is also reported to have membrane-stabilizing activity, a property similar to local anesthetics that can contribute to its antiarrhythmic effects by reducing the excitability of the cardiac cell membrane.[1] However, other sources suggest that Alprenolol possesses little to no significant membrane-stabilizing or direct myocardial depressant action.[3] This discrepancy highlights the complexity of its pharmacological profile.
Receptor Binding Characteristics
The affinity of Alprenolol for β1 and β2-adrenergic receptors has been quantified through various radioligand binding assays. These studies are crucial for understanding its potency and selectivity. The data, presented as IC50 (half-maximal inhibitory concentration), Kd (equilibrium dissociation constant), and pKd (-log(Kd)), are summarized below.
| Parameter | Receptor Subtype | Value | Species/Tissue | Reference |
| pKd | β1-adrenoceptor | 7.95 | Human (recombinant CHO-K1 cells) | [7] |
| pKd | β1-adrenoceptor | 6.75 - 8.37 | Human (recombinant CHO-K1 cells) | [7] |
| pIC50 | β1-adrenoceptor | 8.31 | Dog (heart) | [7] |
| IC50 | β1-adrenoceptor | 4.88 nM | Dog (heart) | [7] |
| IC50 | β1-adrenoceptor | 4.90 nM | Human | [8] |
| IC50 | β2-adrenoceptor | 3 nM | Bovine (lung membranes) | [8] |
Modulation of Downstream Signaling Pathways
Alprenolol's interaction with β-adrenergic receptors modulates intracellular signaling through both canonical G protein-dependent pathways and non-canonical, β-arrestin-mediated pathways.
Canonical Gs Protein-Coupled Pathway
The classical signaling cascade for β-adrenergic receptors involves their coupling to the stimulatory G protein, Gs.[9][10] Agonist binding activates Gs, which in turn stimulates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP).[11][12] cAMP then activates Protein Kinase A (PKA), which phosphorylates various intracellular proteins, leading to the physiological response.[9] As a competitive antagonist, Alprenolol blocks the initial step of this cascade by preventing agonist binding, thereby inhibiting the downstream production of cAMP and subsequent PKA activation.[13]
Caption: Canonical β-adrenergic receptor signaling pathway and its inhibition by Alprenolol.
Non-Canonical β-Arrestin Mediated Signaling
Recent research has revealed that some β-blockers, including Alprenolol, can function as "biased ligands".[14][15] Alprenolol has been shown to stimulate G protein-independent signaling by promoting the recruitment of β-arrestin to the β1-adrenergic receptor.[14][16] This interaction initiates a distinct signaling cascade that involves the transactivation of the Epidermal Growth Factor Receptor (EGFR).[15] The process requires phosphorylation of the β1AR by G protein-coupled receptor kinases (GRKs), recruitment of β-arrestin and Src kinase, leading to the activation of matrix metalloproteinases (MMPs), shedding of heparin-binding EGF (HB-EGF), and subsequent EGFR activation and downstream signaling, such as ERK activation.[14]
Caption: Alprenolol-induced non-canonical, β-arrestin-mediated EGFR transactivation.
Experimental Protocols
The characterization of Alprenolol's mechanism of action relies on standardized in vitro assays. The following sections detail the protocols for two fundamental experimental approaches.
Radioligand Competition Binding Assay
This assay quantifies the affinity of an unlabeled compound (Alprenolol) for a receptor by measuring its ability to compete with and displace a radiolabeled ligand.[17][18]
Methodology:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the target β-adrenergic receptor in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Pellet the membranes from the supernatant by high-speed centrifugation.
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration.[19]
-
-
Binding Reaction:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-dihydroalprenolol), and a range of concentrations of unlabeled Alprenolol.[17][19]
-
To determine non-specific binding, a separate set of wells is prepared with the radioligand and a high concentration of a potent, non-selective antagonist (e.g., 10 µM propranolol).[19]
-
Total binding is determined in wells containing only the radioligand and membranes.
-
Incubate the plate at a controlled temperature (e.g., 25°C) to allow the binding to reach equilibrium (typically 60-120 minutes).[19]
-
-
Separation and Detection:
-
Rapidly separate the bound from free radioligand by filtering the contents of each well through a glass fiber filter plate using a cell harvester.[19]
-
Wash the filters multiple times with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of Alprenolol to generate a competition curve.
-
Determine the IC50 value from the curve and calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.[17]
-
Caption: General workflow for a radioligand competition binding assay.
Functional cAMP Accumulation Assay
This functional assay measures the ability of a compound to either stimulate (as an agonist) or inhibit (as an antagonist) the production of the second messenger cAMP in whole cells.[20][21]
Methodology:
-
Cell Culture and Treatment:
-
Plate cells expressing the target β-adrenergic receptor in a multi-well plate and grow to confluency.
-
To assess antagonist activity, pre-incubate the cells with varying concentrations of Alprenolol for a specified time (e.g., 15-30 minutes).[19]
-
Stimulate the cells with a known β-adrenergic agonist (e.g., isoproterenol) in the presence of a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.[19]
-
-
Cell Lysis:
-
Terminate the stimulation and aspirate the medium.
-
Lyse the cells using a lysis buffer provided with a commercial cAMP assay kit.[19]
-
-
cAMP Detection:
-
Quantify the amount of cAMP in the cell lysates. Common methods include:
-
Radioimmunoassay (RIA): A competitive assay using a radiolabeled cAMP tracer and a specific antibody.[20]
-
Fluorescence/Luminescence-based assays (e.g., FRET, AlphaScreen): These assays use a labeled cAMP tracer that competes with cellular cAMP for binding to an antibody, resulting in a measurable change in signal.[19][21][22]
-
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in each sample by interpolating from the standard curve.[19]
-
Plot the cAMP concentration against the log concentration of Alprenolol to generate a dose-response curve.
-
Analyze the curve to determine the IC50 value of Alprenolol for the inhibition of agonist-stimulated cAMP production.[19]
-
Caption: General workflow for a functional cAMP accumulation assay.
Conclusion
This compound presents a multifaceted mechanism of action as a beta-blocker. Its foundation lies in the competitive, non-selective antagonism of β1 and β2-adrenergic receptors, which effectively dampens the canonical Gs-cAMP-PKA signaling pathway. This primary action is nuanced by its partial agonist properties (ISA), which distinguishes its physiological profile from non-ISA beta-blockers. Furthermore, the discovery of its ability to induce G protein-independent, β-arrestin-mediated signaling pathways underscores a modern understanding of GPCR pharmacology, where ligands can exhibit biased agonism. A thorough comprehension of these distinct molecular actions, quantified by binding and functional assays, is essential for its continued application and for the development of future therapeutics targeting the adrenergic system.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Alprenolol | C15H23NO2 | CID 2119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Intrinsic sympathomimetic activity of penbutolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Relevance of intrinsic sympathomimetic activity for beta blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alprenolol | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. BindingDB BDBM25764 ALPRENOLOL,(+)::ALPRENOLOL,(-)::Alfeprol::Alpheprol::Alprenolol::CHEMBL266195::{2-hydroxy-3-[2-(prop-2-en-1-yl)phenoxy]propyl}(propan-2-yl)amine [bindingdb.org]
- 9. ClinPGx [clinpgx.org]
- 10. Gi-protein-coupled β 1-adrenergic receptor: re-understanding the selectivity of β 1-adrenergic receptor to G protein : Gi-protein-coupled β 1-adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. β-Arrestin 1 Differentially Modulates cAMP and ERK Pathways Downstream of the FSH Receptor [mdpi.com]
- 12. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]
- 13. β‐Adrenergic Blockers Increase cAMP and Stimulate Insulin Secretion Through a PKA/RYR2/TRPM5 Pathway in Pancreatic β‐Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. β-Blockers alprenolol and carvedilol stimulate β-arrestin-mediated EGFR transactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Beta-blockers alprenolol and carvedilol stimulate beta-arrestin-mediated EGFR transactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. (+)-Alprenolol|Beta-Adrenergic Blocker [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. resources.revvity.com [resources.revvity.com]
- 22. bmglabtech.com [bmglabtech.com]
Alprenolol Hydrochloride: A Technical Guide to its Antagonism of the 5-HT1A Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alprenolol (B1662852) hydrochloride is a well-characterized non-selective beta-adrenergic receptor antagonist that also exhibits notable antagonist activity at serotonin (B10506) 5-HT1A and 5-HT1B receptors.[1][2] This dual pharmacology makes it a valuable tool for researchers investigating the physiological and pathological roles of these receptor systems. This technical guide provides an in-depth overview of Alprenolol's interaction with the 5-HT1A receptor, focusing on its binding affinity, functional antagonism, and the experimental protocols used for its characterization.
While Alprenolol's primary clinical applications have been in cardiovascular medicine, its ability to block 5-HT1A receptors has led to its use in preclinical studies to elucidate the role of this receptor in various neurological processes.[3] In vivo studies have demonstrated that alprenolol can effectively block the behavioral effects induced by selective 5-HT1A receptor agonists, confirming its antagonist properties at this target.[3]
This document serves as a comprehensive resource for professionals in pharmacology and drug development, offering detailed methodologies for key in vitro assays and a summary of the available quantitative data to facilitate further research and understanding of Alprenolol's effects on the 5-HT1A receptor.
Data Presentation
The following tables summarize the available quantitative data on the binding affinity of Alprenolol Hydrochloride for various receptors. It is important to note that while data for human beta-adrenergic receptors is available, the specific binding affinity for the 5-HT1A receptor has been characterized in rat brain tissue.
Table 1: Binding Affinity of this compound at Various Receptors
| Receptor Subtype | Species/Tissue | Parameter | Value (nM) |
| 5-HT1A | Rat Hippocampal & Striatal Membranes | Ki | 34[4][5] |
| 5-HT1B | Rat Hippocampal & Striatal Membranes | Ki | 134[4][5] |
| β1-Adrenergic | Human (CHO cells) | Kd | 15[4][5] |
| β2-Adrenergic | Human (CHO cells) | Kd | 0.91[4][5] |
| β3-Adrenergic | Human (CHO cells) | Kd | 117[4][5] |
Table 2: Experimental Conditions for Binding Affinity Studies
| Parameter | 5-HT1A Receptor Assay | β-Adrenergic Receptor Assay |
| Receptor Source | Rat Hippocampal & Striatal Membranes | Recombinant human receptors expressed in CHO cells |
| Radioligand | Not explicitly stated in the summary, but typically [3H]8-OH-DPAT or [3H]WAY-100635 for 5-HT1A receptors. | Not explicitly stated in the summary. |
| Assay Type | Competitive Radioligand Binding | Saturation Radioligand Binding |
| Parameter Determined | Inhibition Constant (Ki) | Dissociation Constant (Kd) |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the antagonist activity of a compound like this compound at the 5-HT1A receptor.
Protocol 1: Radioligand Binding Assay for 5-HT1A Receptor Antagonism
Objective: To determine the binding affinity (Ki) of a test compound (e.g., Alprenolol) for the human 5-HT1A receptor through competitive displacement of a specific radioligand.
Materials:
-
Receptor Source: Membranes from a stable cell line expressing the recombinant human 5-HT1A receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]WAY-100635 (a high-affinity 5-HT1A antagonist radioligand).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: 10 µM of a potent 5-HT1A ligand (e.g., unlabeled WAY-100635 or 8-OH-DPAT).
-
Test Compound: this compound, serially diluted.
-
Instrumentation: Scintillation counter, filtration apparatus with glass fiber filters (e.g., Whatman GF/B).
Procedure:
-
Membrane Preparation:
-
Homogenize cells expressing the human 5-HT1A receptor in ice-cold assay buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh assay buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Assay Setup (in a 96-well plate):
-
For each concentration of the test compound, prepare triplicate tubes.
-
Total Binding: Add assay buffer.
-
Non-specific Binding: Add the non-specific binding control.
-
Competition Binding: Add the serially diluted test compound.
-
Add the radioligand ([3H]WAY-100635) to all wells at a final concentration at or below its Kd (typically 0.1-1.0 nM).
-
Add the membrane preparation (typically 50-100 µg of protein) to each well.
-
The final assay volume should be consistent (e.g., 250 µL).
-
-
Incubation:
-
Incubate the plate at 25°C for 60 minutes to allow the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly terminate the reaction by vacuum filtration through glass fiber filters, pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with an appropriate scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Functional cAMP Assay for 5-HT1A Receptor Antagonism
Objective: To determine the functional potency (IC50) of an antagonist (e.g., Alprenolol) by measuring its ability to block agonist-induced inhibition of cAMP production.
Materials:
-
Cell Line: A cell line stably expressing the human 5-HT1A receptor and responsive to forskolin (B1673556) (e.g., CHO or HEK293 cells).
-
Agonist: A potent 5-HT1A agonist (e.g., 8-OH-DPAT).
-
Stimulant: Forskolin (to stimulate adenylyl cyclase and increase basal cAMP levels).
-
Test Compound: this compound, serially diluted.
-
cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Instrumentation: A plate reader compatible with the chosen cAMP assay kit.
Procedure:
-
Cell Culture and Plating:
-
Culture the cells to approximately 80-90% confluency.
-
Seed the cells into a 96- or 384-well plate and incubate overnight.
-
-
Assay Protocol:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with various concentrations of the test compound (Alprenolol) or vehicle for a defined period (e.g., 15-30 minutes) at 37°C.
-
Add the 5-HT1A agonist (e.g., 8-OH-DPAT) at a concentration that produces approximately 80% of its maximal effect (EC80), along with a fixed concentration of forskolin.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the cAMP assay kit.
-
-
Data Analysis:
-
Plot the cAMP concentration against the log concentration of the antagonist (Alprenolol).
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the antagonist.
-
The pA2 value, a measure of antagonist potency, can be determined through Schild analysis if multiple agonist concentrations are used.[6]
-
Protocol 3: [35S]GTPγS Binding Assay for 5-HT1A Receptor Antagonism
Objective: To assess the functional antagonism of a compound (e.g., Alprenolol) by measuring its ability to inhibit agonist-stimulated [35S]GTPγS binding to G-proteins.
Materials:
-
Receptor Source: Membranes from cells expressing the human 5-HT1A receptor.
-
Radioligand: [35S]GTPγS (a non-hydrolyzable GTP analog).
-
Agonist: A 5-HT1A agonist (e.g., 8-OH-DPAT).
-
Test Compound: this compound, serially diluted.
-
Assay Buffer: Typically contains Tris-HCl, MgCl2, NaCl, and GDP.
-
Non-specific Binding Control: A high concentration of unlabeled GTPγS.
-
Instrumentation: Scintillation counter and filtration apparatus.
Procedure:
-
Membrane Preparation:
-
Prepare cell membranes as described in Protocol 1.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer containing GDP.
-
Add the test compound (Alprenolol) at various concentrations.
-
Add the 5-HT1A agonist (8-OH-DPAT) at its EC50 or EC80 concentration.
-
Add the membrane preparation.
-
Initiate the reaction by adding [35S]GTPγS.
-
For non-specific binding, add a high concentration of unlabeled GTPγS.
-
-
Incubation:
-
Incubate the plate at 30°C for 60-90 minutes.
-
-
Filtration and Quantification:
-
Terminate the reaction by rapid filtration and wash the filters as described in Protocol 1.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the net agonist-stimulated [35S]GTPγS binding.
-
Plot the percentage of inhibition of agonist-stimulated binding against the log concentration of the antagonist (Alprenolol) to determine its IC50 value.
-
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows relevant to the study of Alprenolol as a 5-HT1A receptor antagonist.
Caption: 5-HT1A Receptor Signaling Pathway
References
- 1. Effects of β-adrenoceptor antagonist and 5-HT1A and 5-HT1B receptor antagonist alprenolol on human Kv1.3 currents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of β-adrenoceptor antagonist and 5-HT1A and 5-HT1B receptor antagonist alprenolol on human Kv1.3 currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The 5-HT1A antagonist (-)-alprenolol fails to modify sleep or zimeldine-induced sleep-waking effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alprenolol | 5-HT Receptor | Adrenergic Receptor | TargetMol [targetmol.com]
- 5. Alprenolol - Applications - CAT N°: 25338 [bertin-bioreagent.com]
- 6. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
Alprenolol Hydrochloride: A Comprehensive Technical Guide to Pharmacokinetics and Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the pharmacokinetic profile and bioavailability of Alprenolol (B1662852) Hydrochloride, a non-selective beta-adrenergic receptor antagonist. The document synthesizes key data on its absorption, distribution, metabolism, and excretion (ADME), offering a valuable resource for researchers and professionals in drug development. Detailed experimental protocols for the quantification of alprenolol in biological matrices are provided, alongside visualizations of its pharmacokinetic pathway and a recently elucidated signaling mechanism.
Introduction
Alprenolol Hydrochloride is a beta-adrenergic blocking agent that has been utilized in the management of cardiovascular conditions such as hypertension, angina pectoris, and arrhythmias. A thorough understanding of its pharmacokinetic properties is crucial for optimal therapeutic use and for the development of new drug delivery systems or combination therapies. This guide aims to consolidate the current knowledge on the pharmacokinetics and bioavailability of alprenolol, presenting quantitative data, experimental methodologies, and relevant biological pathways.
Pharmacokinetic Profile
The disposition of this compound in the body is characterized by rapid absorption, extensive first-pass metabolism, high protein binding, and relatively rapid elimination.
Absorption
Following oral administration, alprenolol is rapidly and almost completely absorbed from the gastrointestinal tract. However, its systemic bioavailability is low due to significant first-pass metabolism in the liver.
Distribution
Alprenolol is widely distributed throughout the body. It exhibits a high degree of plasma protein binding, ranging from 80% to 90%. Notably, alprenolol readily crosses the blood-brain barrier, with a reported brain-to-blood ratio of 16:1 in humans. The volume of distribution is approximately 3.2 L/kg.
Metabolism
Alprenolol undergoes extensive hepatic metabolism, with the primary routes being aromatic hydroxylation and O-dealkylation. The main enzyme responsible for the aromatic hydroxylation of alprenolol to its active metabolite, 4-hydroxy-alprenolol, is Cytochrome P450 2D6 (CYP2D6). This metabolic pathway is subject to genetic polymorphism, which can lead to inter-individual variability in alprenolol plasma concentrations and clinical response. 4-hydroxy-alprenolol also possesses beta-blocking activity and contributes to the overall therapeutic effect of the parent drug.
Excretion
Alprenolol and its metabolites are primarily excreted in the urine. The elimination half-life of both alprenolol and 4-hydroxy-alprenolol is approximately 2 to 3 hours.
Bioavailability
The oral bioavailability of this compound is low, estimated to be around 10%, primarily due to extensive first-pass metabolism in the liver, where about 90% of an oral dose is eliminated before reaching systemic circulation[1].
Data Presentation: Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters of this compound and its active metabolite, 4-hydroxy-alprenolol, compiled from various studies.
Table 1: Pharmacokinetic Parameters of this compound in Healthy Volunteers (Single Oral Dose)
| Parameter | Value | Reference |
| Cmax (ng/mL) | 11 - 141 (steady state, 600 mg/day) | [2] |
| Tmax (h) | Data not consistently reported in single-dose studies | |
| AUC (ng·h/mL) | Data not consistently reported in single-dose studies | |
| Half-life (t½) (h) | 2 - 3 | |
| Oral Bioavailability (%) | ~10 | [1] |
| Protein Binding (%) | 80 - 90 | |
| Volume of Distribution (Vd) (L/kg) | 3.2 |
Table 2: Pharmacokinetic Parameters of 4-hydroxy-alprenolol in Healthy Volunteers
| Parameter | Value | Reference |
| Half-life (t½) (h) | ~3 | [1] |
Note: Cmax and AUC values for single-dose studies in healthy volunteers are not consistently available in the reviewed literature, with most data coming from steady-state studies in patients.
Experimental Protocols
Quantification of Alprenolol in Human Plasma by HPLC-MS/MS
This section outlines a typical High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the determination of alprenolol in human plasma.
5.1.1. Sample Preparation (Solid-Phase Extraction - SPE)
-
To 1 mL of human plasma, add an internal standard (e.g., a deuterated analog of alprenolol).
-
Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for injection into the HPLC-MS/MS system.
5.1.2. HPLC Conditions
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40 °C.
5.1.3. Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Alprenolol: Precursor ion (m/z) -> Product ion (m/z)
-
Internal Standard: Precursor ion (m/z) -> Product ion (m/z)
-
-
Optimization: Optimize cone voltage and collision energy for each transition to achieve maximum sensitivity.
5.1.4. Calibration and Quantification Prepare a series of calibration standards by spiking known concentrations of alprenolol into blank human plasma. Process these standards alongside the unknown samples. Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.
Bioavailability Study Design
A typical bioavailability study for an oral formulation of this compound would follow a randomized, two-period, crossover design in healthy volunteers.
5.2.1. Study Design
-
Subjects: A cohort of healthy adult volunteers.
-
Design: Randomized, open-label, two-period, crossover study.
-
Treatments:
-
Test Formulation: Oral tablet of this compound.
-
Reference Formulation: An oral solution or a previously approved tablet formulation of this compound.
-
-
Washout Period: A sufficient washout period (at least 5-7 half-lives of alprenolol) between the two treatment periods.
5.2.2. Dosing and Sampling
-
After an overnight fast, subjects receive a single oral dose of either the test or reference formulation.
-
Collect serial blood samples at predefined time points (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).
-
Process the blood samples to obtain plasma, which is then stored frozen until analysis.
5.2.3. Pharmacokinetic Analysis
-
Analyze plasma samples for alprenolol concentrations using a validated bioanalytical method (as described in section 5.1).
-
Calculate the following pharmacokinetic parameters for each subject and formulation:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t)
-
Area under the plasma concentration-time curve extrapolated to infinity (AUC0-inf)
-
-
Perform statistical analysis on the log-transformed Cmax and AUC values to determine the bioequivalence between the test and reference formulations.
Mandatory Visualizations
Pharmacokinetic Pathway of this compound
Caption: Pharmacokinetic pathway of this compound.
Mechanism of Action and Metabolism of Alprenolol
Caption: Mechanism of action and primary metabolic pathway of Alprenolol.
Alprenolol-Induced EGFR Transactivation Signaling Pathway
Caption: Alprenolol-induced β-arrestin-mediated EGFR transactivation.
Conclusion
This compound exhibits a pharmacokinetic profile characterized by rapid absorption, extensive first-pass metabolism leading to low bioavailability, high protein binding, and a short elimination half-life. Its metabolism is primarily mediated by CYP2D6, resulting in the formation of an active metabolite, 4-hydroxy-alprenolol. The significant inter-individual variability in its pharmacokinetics underscores the importance of personalized medicine approaches. This technical guide provides a consolidated resource for researchers and drug development professionals, offering key data, experimental methodologies, and visual representations of its physiological journey and mechanisms of action. Further research into the clinical implications of its unique signaling properties may open new avenues for therapeutic applications.
References
- 1. Beta-arrestin-mediated beta1-adrenergic receptor transactivation of the EGFR confers cardioprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and pharmacodynamics of alprenolol in the treatment of hypertension. I. Relationship between plasma concentration and adrenergic beta-receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
Alprenolol Hydrochloride potential as an anti-prion compound
A Technical Guide for Researchers and Drug Development Professionals
This document provides a comprehensive technical overview of the emerging potential of Alprenolol Hydrochloride as a therapeutic agent against prion diseases. It consolidates key findings from preclinical studies, detailing its mechanism of action, quantitative efficacy, and the experimental methodologies employed in its identification and characterization.
Introduction to Prion Diseases
Prion diseases, or transmissible spongiform encephalopathies (TSEs), are a group of fatal neurodegenerative disorders affecting both humans and animals.[1][2] These diseases are characterized by the misfolding of the cellular prion protein (PrPC) into a pathogenic, infectious isoform known as PrPSc.[2][3] The accumulation of PrPSc aggregates in the central nervous system leads to progressive neuronal dysfunction, vacuolation (spongiform change), and ultimately, death.[1][4] Notable human prion diseases include Creutzfeldt-Jakob disease (CJD), Gerstmann-Sträussler-Scheinker syndrome (GSS), and fatal familial insomnia (FFI).[1][2] Despite extensive research, there are currently no effective treatments to halt or reverse the progression of these devastating diseases.[1][5]
This compound: From Beta-Blocker to Anti-Prion Candidate
This compound is a non-selective beta-adrenergic receptor antagonist, historically used in the management of hypertension, angina pectoris, and cardiac arrhythmias.[6][7][8] Its primary pharmacological action involves blocking the effects of catecholamines at beta-adrenergic receptors.[7][9] A breakthrough study by a research team from Nagasaki University, Japan, identified this compound as a potent anti-prion compound through a large-scale screening of FDA-approved drugs.[1] This discovery has opened a new avenue for drug repositioning in the quest for prion disease therapeutics.
Discovery via High-Throughput Screening
The identification of this compound's anti-prion activity was the result of a systematic screening of 1,200 FDA-approved drugs.[1][10] This screening utilized a high-throughput platform based on Surface Plasmon Resonance Imaging (SPRi) .[1][10] The SPRi technology allowed for the real-time detection of binding interactions between the library of small molecule drugs and recombinant human prion protein (rHuPrP90-231) immobilized on a sensor chip.[1] Among the screened compounds, 31 exhibited strong binding activity to the prion protein, with this compound demonstrating the highest affinity.[1][10]
Proposed Mechanism of Anti-Prion Action
The anti-prion efficacy of this compound is believed to stem from its direct interaction with the cellular prion protein, PrPC. Computational docking simulations have provided insights into this molecular interaction. The analysis, performed using AutoDock4.2, predicted that this compound binds to a "hot spot" region near helix-B of the mouse PrPC.[1] This region is considered crucial for the conformational conversion of PrPC to the pathogenic PrPSc isoform.[1] By binding to this key site, this compound may stabilize the native conformation of PrPC, thereby inhibiting its conversion into the disease-causing PrPSc.[10][11]
Interestingly, a structurally similar compound, oxprenolol, which lacks anti-prion activity, was shown to interact only with helix-B and with a higher (less favorable) binding energy, further supporting the specificity of this compound's interaction with the "hot spot" region.[1][11]
Quantitative Data on Anti-Prion Efficacy
The anti-prion properties of this compound have been quantified in both in vitro and in vivo models. The following tables summarize the key findings.
Table 1: In Vitro Efficacy of this compound
| Parameter | Result | Cell Line | Reference |
| PrPSc Accumulation Inhibition | Significant reduction at 15 µM | Prion-infected neuroblastoma cells (N2a-FK) | [1] |
| Half-maximal Inhibitory Concentration (IC50) | 15 µM | Prion-infected neuroblastoma cells (N2a-FK) | [1] |
| PrPSc Clearance | Complete elimination after continuous culture | Prion-infected neuroblastoma cells (N2a-FK) | [1] |
Table 2: In Vivo Efficacy of this compound in a Mouse Model
| Parameter | Dosage | Result | Mouse Model | Reference |
| PrPSc Levels in Brain (at 115 days post-infection) | 50 mg/L and 250 mg/L in drinking water | Significantly reduced | CD-1 mice infected with Fukuoka-1 strain prion | [1] |
| PrPSc Deposition (Immunohistochemistry) | 50 mg/L and 250 mg/L in drinking water | Significantly reduced | CD-1 mice infected with Fukuoka-1 strain prion | [1] |
| Spongiform Degeneration in Cortex | 50 mg/L in drinking water | Significantly reduced | CD-1 mice infected with Fukuoka-1 strain prion | [1] |
| Survival Time | 50 mg/L and 250 mg/L in drinking water | No significant extension | CD-1 mice infected with Fukuoka-1 strain prion | [1] |
Table 3: Binding Affinity and Docking Simulation Data
| Parameter | Value | Method | Reference |
| Dissociation Constant (KD) for rHuPrP90-231 | 1.14 × 10-8 M | Surface Plasmon Resonance Imaging (SPRi) | [1] |
| Calculated Binding Energy (Alprenolol enantiomer 1) | -5.68 kcal/mol | AutoDock4.2 Simulation | [1] |
| Calculated Binding Energy (Alprenolol enantiomer 2) | -5.81 kcal/mol | AutoDock4.2 Simulation | [1] |
| Calculated Binding Energy (Oxprenolol enantiomer 1) | -5.22 kcal/mol | AutoDock4.2 Simulation | [1] |
| Calculated Binding Energy (Oxprenolol enantiomer 2) | -4.83 kcal/mol | AutoDock4.2 Simulation | [1] |
Experimental Protocols
6.1 High-Throughput Screening with Surface Plasmon Resonance Imaging (SPRi)
-
Objective: To identify compounds from an FDA-approved drug library that bind to recombinant human prion protein.
-
Apparatus: PlexArray HT system.[1]
-
Procedure:
-
Recombinant human prion protein (rHuPrP90-231) was used as the target molecule.[1]
-
A library of 1,200 FDA-approved drugs was immobilized on a sensor chip.[1]
-
The binding of the drugs to the prion protein was measured in real-time by detecting changes in the refractive index at the sensor surface.[1]
-
Compounds with strong binding activity, indicated by a high SPR signal, were selected for further validation. The dissociation constant (KD) was calculated for the top candidates.[1]
-
6.2 In Vitro Anti-Prion Activity Assay
-
Objective: To determine the ability of candidate compounds to inhibit PrPSc accumulation in a prion-infected cell line.
-
Cell Line: Prion-infected mouse neuroblastoma cells (N2a-FK).[1]
-
Procedure:
-
N2a-FK cells were cultured in standard growth medium.
-
Cells were treated with various concentrations of this compound for a specified duration.
-
For clearance assays, cells were continuously cultured with the compound.[1]
-
After treatment, cell lysates were prepared and subjected to proteinase K (PK) digestion to degrade PrPC, leaving only the PK-resistant PrPSc.
-
The levels of PrPSc were quantified using Western blotting with anti-PrP antibodies.
-
The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curve.[1]
-
6.3 In Vivo Mouse Model Study
-
Objective: To evaluate the in vivo efficacy of this compound in a prion-infected mouse model.
-
Animal Model: CD-1 mice intracerebrally infected with the Fukuoka-1 prion strain.[1]
-
Procedure:
-
Mice were divided into three groups: a control group (no drug) and two treatment groups receiving this compound at 50 mg/L and 250 mg/L in their drinking water.[1]
-
Drug administration commenced on the second day post-infection and continued throughout the experiment.[1]
-
At 115 days post-infection (a mid-stage of the disease), a subset of mice from each group was euthanized.[1]
-
Brains were collected for analysis. One hemisphere was used for Western blot analysis to quantify PrPSc levels, and the other was fixed for immunohistochemical staining of PrPSc deposits and histological analysis of spongiform degeneration.[1]
-
The remaining mice were monitored for clinical signs of prion disease, and their survival times were recorded.
-
6.4 Molecular Docking Simulation
-
Objective: To predict the binding mode and affinity of this compound to the prion protein.
-
Software: AutoDock4.2.[1]
-
Procedure:
-
The three-dimensional structure of mouse PrPC was used as the receptor.
-
The structures of this compound and its enantiomers were used as ligands.
-
A docking simulation was performed to predict the most favorable binding poses and to calculate the binding energies between the ligands and the receptor.[1][11]
-
The results were analyzed to identify the key amino acid residues involved in the interaction.
-
Visualizations of Pathways and Workflows
Caption: Experimental workflow for identifying Alprenolol HCl as an anti-prion compound.
Caption: Proposed mechanism of Alprenolol HCl's anti-prion activity.
Caption: General pathway of prion disease pathogenesis.
Discussion and Future Directions
The identification of this compound as an anti-prion agent is a significant advancement in the field. It demonstrates the value of repurposing existing drugs, which can accelerate the drug development pipeline due to their known safety and pharmacokinetic profiles. The in vitro data are compelling, showing not only inhibition of PrPSc formation but also the ability to clear existing aggregates in cultured cells.[1]
The in vivo results, while promising in terms of reducing the pathological hallmarks of prion disease in the brain, also highlight a critical challenge. The failure of this compound to extend the survival of infected mice suggests that the current dosing regimen may be suboptimal.[1] It is possible that the drug's concentration in the brain was not sustained at therapeutic levels throughout the disease course, particularly in the later stages when water intake might have decreased.[1]
Future research should focus on several key areas:
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: To optimize the dosing regimen and delivery method to ensure sustained therapeutic concentrations in the central nervous system.
-
Structure-Activity Relationship (SAR) Studies: To use this compound as a lead compound to design and synthesize novel derivatives with enhanced anti-prion potency and improved brain permeability.
-
Efficacy in Different Prion Models: To evaluate the efficacy of this compound and its derivatives against different prion strains and in other animal models that more closely mimic human prion diseases.
-
Elucidation of Downstream Signaling: While the direct binding to PrPC is the proposed primary mechanism, further studies are needed to understand the downstream cellular pathways affected by this compound treatment.
Conclusion
This compound has been identified as a novel anti-prion compound with a clear mechanism of action involving direct binding to the cellular prion protein. It exhibits potent activity in vitro, effectively inhibiting and clearing pathogenic PrPSc. While in vivo studies have confirmed its ability to reduce prion-related pathology in the brain, further optimization is required to translate these effects into a survival benefit. Nevertheless, this compound represents a valuable chemical scaffold and a promising starting point for the development of effective therapeutics for fatal prion diseases.
References
- 1. From antihypertensive drugs to anti-prion drugs: PlexArray HT helps uncover new secrets of alpronolol hydrochloride [plexera.com]
- 2. KEGG PATHWAY: Prion disease - Homo sapiens (human) [kegg.jp]
- 3. Identification of Major Signaling Pathways in Prion Disease Progression Using Network Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. Drug treatments | National Prion Clinic - UCL – University College London [ucl.ac.uk]
- 6. Alprenolol | C15H23NO2 | CID 2119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. What is this compound used for? [synapse.patsnap.com]
- 8. selleckchem.com [selleckchem.com]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. Identification of this compound as an Anti-prion Compound Using Surface Plasmon Resonance Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Alprenolol Hydrochloride in G-protein Coupled Receptor Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Alprenolol (B1662852) Hydrochloride as a tool for studying G-protein coupled receptors (GPCRs), specifically beta-adrenergic receptors (β-ARs). Alprenolol Hydrochloride is a non-selective β-adrenergic receptor antagonist, also known as a beta-blocker, that has been instrumental in the characterization of β-ARs and their downstream signaling pathways.[1] Beyond its classical antagonist activity, Alprenolol has been identified as a biased agonist, capable of selectively activating β-arrestin-mediated signaling pathways independent of G-protein activation.[2][3][4] This unique property makes it a valuable pharmacological tool for dissecting the multifaceted signaling of GPCRs.
Mechanism of Action
This compound is a competitive antagonist at both β1- and β2-adrenergic receptors.[1] By binding to these receptors, it prevents the binding of endogenous catecholamines like epinephrine (B1671497) and norepinephrine, thereby inhibiting the canonical Gs-protein-mediated signaling cascade. This leads to a decrease in the production of the second messenger cyclic AMP (cAMP).[2]
Interestingly, Alprenolol can also function as a biased agonist. At the β1-adrenergic receptor, it has been shown to induce receptor phosphorylation and recruit β-arrestin, which in turn can initiate G-protein-independent signaling cascades, such as the transactivation of the Epidermal Growth Factor Receptor (EGFR) and subsequent activation of the ERK/MAPK pathway.[2][3][4] This biased signaling profile allows researchers to investigate the physiological and pathological roles of β-arrestin-mediated signaling in isolation from G-protein signaling.
Quantitative Data
The following tables summarize the binding affinities and functional potencies of Alprenolol at β-adrenergic receptors from various studies.
Table 1: Binding Affinity of Alprenolol for Beta-Adrenergic Receptors
| Receptor Subtype | Radioligand | Tissue/Cell Line | Kd (nM) | Reference |
| β-Adrenergic Receptor | (-)-[3H]Alprenolol | Canine Myocardium | 7-11 | [5] |
| β-Adrenergic Receptor | (-)-[3H]Alprenolol | Human Lymphocytes | 10 | [6] |
Table 2: Functional Activity of Alprenolol
| Assay | Receptor | Cell Line | Parameter | Value | Reference |
| EGFR Transactivation (ERK Activation) | β1AR | HEK293 | EC50 | 59 nM | [2] |
| Gs-dependent Adenylyl Cyclase Activation | β1AR | HEK293 | Potency | Very Weak | [2] |
Signaling Pathways
The following diagrams illustrate the canonical G-protein-mediated signaling pathway inhibited by Alprenolol and the β-arrestin-mediated pathway it can activate.
Caption: Canonical G-protein signaling pathway antagonized by Alprenolol.
Caption: β-arrestin-mediated signaling pathway activated by Alprenolol.
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
Radioligand Binding Assay (Competition)
This protocol determines the binding affinity (Ki) of Alprenolol for β-adrenergic receptors by measuring its ability to compete with a radiolabeled ligand.
Experimental Workflow:
Caption: Workflow for a competitive radioligand binding assay.
Materials:
-
Membrane preparation from cells or tissues expressing β-adrenergic receptors
-
[3H]Dihydroalprenolol ([3H]DHA) or (-)-[3H]Alprenolol
-
Unlabeled this compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4)
-
Wash Buffer (ice-cold Assay Buffer)
-
GF/B glass fiber filters
-
Scintillation fluid
-
96-well plates
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the β-adrenergic receptor of interest (e.g., HEK293) or from tissue known to express the receptor.
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate (final volume of 200 µL):
-
Total Binding: 50 µL Assay Buffer, 50 µL [3H]DHA (at a concentration near its Kd), and 100 µL membrane preparation.
-
Non-specific Binding: 50 µL of a high concentration of unlabeled propranolol (B1214883) (e.g., 10 µM), 50 µL [3H]DHA, and 100 µL membrane preparation.
-
Competition: 50 µL of varying concentrations of this compound, 50 µL [3H]DHA, and 100 µL membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through GF/B filters using a cell harvester. Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of Alprenolol.
-
Determine the IC50 value (the concentration of Alprenolol that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
This protocol measures the effect of Alprenolol on adenylyl cyclase activity by quantifying intracellular cAMP levels. As an antagonist, Alprenolol is expected to inhibit agonist-stimulated cAMP production.
Experimental Workflow:
Caption: Workflow for a cAMP functional assay.
Materials:
-
HEK293 cells (or other suitable cell line) expressing the β-adrenergic receptor of interest
-
Cell culture medium
-
This compound
-
Isoproterenol (or another β-agonist)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)
-
384-well white plates
Procedure:
-
Cell Seeding: Seed cells into a 384-well plate and grow to 80-90% confluency.
-
Pre-incubation: Wash the cells with assay buffer and then pre-incubate with varying concentrations of this compound for 15-30 minutes at 37°C. Include a vehicle control.
-
Stimulation: Add a fixed concentration of a β-agonist (e.g., the EC80 concentration of Isoproterenol) to the wells and incubate for 30 minutes at 37°C. It is recommended to include a PDE inhibitor in the stimulation buffer to prevent cAMP degradation.
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis:
-
Plot the cAMP levels against the log concentration of Alprenolol.
-
Determine the IC50 value for the inhibition of agonist-stimulated cAMP production.
-
β-Arrestin Recruitment Assay
This assay measures the ability of Alprenolol to induce the recruitment of β-arrestin to the β-adrenergic receptor, a hallmark of biased agonism.
Experimental Workflow:
Caption: Workflow for a β-arrestin recruitment assay.
Materials:
-
Cell line engineered for a β-arrestin recruitment assay (e.g., PathHunter® or Tango™ assay systems) expressing the β-adrenergic receptor of interest.
-
This compound
-
Assay buffer
-
Assay-specific detection reagents
-
White, clear-bottom 96- or 384-well plates
-
Luminometer or fluorometer
Procedure:
-
Cell Seeding: Seed the engineered cells into the appropriate assay plate according to the manufacturer's instructions.
-
Stimulation: Add varying concentrations of this compound to the wells and incubate for the time recommended by the assay manufacturer (typically 60-90 minutes) at 37°C.
-
Detection: Add the detection reagents as per the manufacturer's protocol and incubate for the specified time.
-
Measurement: Measure the luminescence or fluorescence signal using a plate reader.
-
Data Analysis:
-
Plot the signal against the log concentration of Alprenolol.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value for β-arrestin recruitment.
-
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol assesses the activation of the ERK/MAPK pathway, a downstream consequence of β-arrestin-mediated EGFR transactivation induced by Alprenolol.
Experimental Workflow:
Caption: Workflow for an ERK1/2 phosphorylation Western blot assay.
Materials:
-
HEK293 cells (or other suitable cell line) expressing the β1-adrenergic receptor
-
Cell culture medium and serum-free medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and Western blot transfer system
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Serum Starvation: Culture cells to 80-90% confluency. To reduce basal ERK phosphorylation, replace the culture medium with serum-free medium and incubate for 12-24 hours.
-
Stimulation: Treat the serum-starved cells with this compound (e.g., 10 µM) for various time points (e.g., 0, 2, 5, 10, 30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer. Collect the lysates and determine the protein concentration.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with the primary antibody against total-ERK1/2 to normalize for protein loading.
-
Data Analysis: Quantify the band intensities for phospho-ERK and total-ERK. Calculate the ratio of phospho-ERK to total-ERK for each time point to determine the extent of ERK activation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. β-Blockers alprenolol and carvedilol stimulate β-arrestin-mediated EGFR transactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. resources.revvity.com [resources.revvity.com]
Application Notes and Protocols for Alprenolol Hydrochloride in Radioligand Binding Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Alprenolol (B1662852) Hydrochloride in radioligand binding assays for the characterization of beta-adrenergic receptors. This document outlines the principles of the assay, detailed experimental protocols, data analysis, and visualization of key processes.
Introduction
Alprenolol is a non-selective β-adrenoceptor antagonist widely used in research to study the binding and function of β-adrenergic receptors.[1][2] In radioligand binding assays, a radiolabeled form of alprenolol, typically tritiated ([³H]Alprenolol), serves as a probe to label and quantify β-adrenergic receptors in various tissues and cell preparations.[3][4][5][6] This technique is fundamental for determining the affinity of alprenolol and other compounds for these receptors, as well as for characterizing receptor density in a given biological sample.
Radioligand binding assays are a gold standard for measuring the affinity of a ligand for its receptor due to their sensitivity and robustness.[7] The two primary types of assays discussed in this document are saturation binding assays, which determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand, and competition binding assays, which are used to determine the affinity (Ki) of unlabeled compounds, such as Alprenolol Hydrochloride.[7]
Principle of the Assay
Radioligand binding assays are based on the interaction between a radiolabeled ligand (e.g., [³H]Alprenolol) and its receptor. The assay measures the amount of radioligand bound to the receptor at equilibrium.
-
Saturation Binding Assay: In this assay, increasing concentrations of the radioligand are incubated with a fixed amount of receptor preparation. The specific binding is determined by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled competitor) from the total binding. The resulting saturation curve allows for the determination of the Kd, which represents the concentration of radioligand at which 50% of the receptors are occupied, and the Bmax, which is the total number of receptors in the sample.[8]
-
Competition Binding Assay: This assay measures the ability of an unlabeled compound (the competitor, e.g., this compound) to displace a fixed concentration of the radiolabeled ligand from the receptor. The concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand is known as the IC50. The IC50 value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which provides a measure of the affinity of the competitor for the receptor.[9][10]
Data Presentation
The following tables summarize typical quantitative data obtained from radioligand binding assays using alprenolol and other relevant ligands for beta-adrenergic receptors.
Table 1: Dissociation Constants (Kd) and Maximum Binding Capacities (Bmax) for [³H]Alprenolol.
| Tissue/Cell Type | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| Canine Myocardium | 7 - 11 | 350 | [3][4] |
| Human Lymphocytes | 10 | 75 ± 12 | [5] |
Table 2: Inhibition Constants (Ki) of Various Compounds for Beta-Adrenergic Receptors Determined by Competition with [³H]Alprenolol.
| Compound | Ki (nM) | Receptor Source | Reference |
| (-)Propranolol | 12 | Canine Myocardium | [4] |
| (-)Propranolol | 9 | Human Lymphocytes | [5] |
| (-)Isoproterenol | > (-)Epinephrine > (-)Norepinephrine | Canine Myocardium | [4] |
| (-)Isoproterenol | > (-)Epinephrine > (-)Norepinephrine | Human Lymphocytes | [5] |
Experimental Protocols
I. Membrane Preparation from Tissues or Cells
This protocol describes the preparation of cell membranes, which are a common source of receptors for binding assays.
Materials:
-
Tissue or cultured cells
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)
-
Sucrose solution (e.g., 10% w/v in homogenization buffer)
-
Centrifuge (capable of 20,000 x g)
-
Homogenizer (e.g., Dounce or Polytron)
-
Protein assay kit (e.g., BCA or Bradford)
Procedure:
-
Harvest tissue or cells and wash with ice-cold buffer.
-
Homogenize the sample in 10-20 volumes of ice-cold homogenization buffer.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 5-10 minutes) to remove nuclei and large debris.
-
Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 20,000 x g for 20-30 minutes) to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in fresh homogenization buffer.
-
Repeat the high-speed centrifugation and resuspension step to wash the membranes.
-
After the final wash, resuspend the pellet in a small volume of buffer, optionally containing a cryoprotectant like sucrose, for storage.
-
Determine the protein concentration of the membrane preparation using a standard protein assay.
-
Store the membrane aliquots at -80°C until use.[11]
II. Saturation Radioligand Binding Assay
This protocol is designed to determine the Kd and Bmax for [³H]Alprenolol.
Materials:
-
Prepared cell membranes
-
[³H]Alprenolol (radioligand)
-
Unlabeled alprenolol or another high-affinity beta-blocker (for non-specific binding)
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4)
-
96-well plates
-
Filtration apparatus with glass fiber filters (e.g., GF/B or GF/C)
-
Scintillation counter and scintillation cocktail
Procedure:
-
Prepare a series of dilutions of [³H]Alprenolol in assay buffer. The concentration range should typically span from 0.1 to 10 times the expected Kd.
-
In a 96-well plate, set up triplicate wells for each concentration of [³H]Alprenolol for total binding.
-
For non-specific binding, set up triplicate wells for each radioligand concentration and add a high concentration (e.g., 1-10 µM) of unlabeled alprenolol.
-
Add a fixed amount of membrane protein (e.g., 20-50 µg) to each well.
-
Initiate the binding reaction by adding the different concentrations of [³H]Alprenolol to the respective wells. The final assay volume is typically 100-250 µL.
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes). Binding is rapid, with a half-life of less than 30 seconds.[3][4]
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Count the radioactivity on each filter using a scintillation counter.
Data Analysis:
-
Calculate the specific binding for each radioligand concentration: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the specific binding (y-axis) against the concentration of [³H]Alprenolol (x-axis).
-
Fit the data using a non-linear regression model (e.g., one-site binding hyperbola) to determine the Kd and Bmax values.
III. Competition Radioligand Binding Assay
This protocol is used to determine the Ki of this compound.
Materials:
-
Same as for the saturation binding assay, plus:
-
This compound (unlabeled competitor)
Procedure:
-
Prepare a series of dilutions of this compound in assay buffer.
-
In a 96-well plate, set up triplicate wells for total binding (no competitor), non-specific binding (high concentration of unlabeled ligand), and for each concentration of this compound.
-
Add a fixed amount of membrane protein to each well.
-
Add a fixed concentration of [³H]Alprenolol to each well. The concentration of the radioligand is typically at or below its Kd value.
-
Add the different concentrations of this compound to the respective wells.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Terminate the reaction and measure the bound radioactivity as described in the saturation assay protocol.
Data Analysis:
-
Calculate the percent specific binding at each concentration of this compound.
-
Plot the percent specific binding against the logarithm of the competitor concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response curve) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant determined from a saturation experiment.[9]
Visualizations
Beta-Adrenergic Receptor Signaling Pathway
The following diagram illustrates the signaling pathway initiated by the activation of a beta-adrenergic receptor by an agonist. Alprenolol, as an antagonist, blocks this pathway by preventing agonist binding.
Caption: Beta-adrenergic receptor signaling pathway.
Radioligand Binding Assay Experimental Workflow
This diagram outlines the key steps involved in performing a radioligand binding assay.
Caption: Experimental workflow for a radioligand binding assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of cardiac beta-adrenergic receptors by (minus) [3H]alprenolol binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of cardiac beta-adrenergic receptors by (minus) [3H]alprenolol binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Making sure you're not a bot! [dukespace.lib.duke.edu]
- 6. researchgate.net [researchgate.net]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 11. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols: Alprenolol Hydrochloride in Spontaneously Hypertensive Rat (SHR) Models
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Alprenolol (B1662852) Hydrochloride in spontaneously hypertensive rat (SHR) models to investigate its antihypertensive effects.
Introduction
Alprenolol hydrochloride is a non-selective β-adrenergic receptor antagonist used in the management of cardiovascular conditions such as hypertension, angina pectoris, and arrhythmias.[1][2][3][4][5] It functions by blocking the action of endogenous catecholamines, like adrenaline and noradrenaline, on β-1 and β-2 adrenergic receptors.[2] This blockade leads to a decrease in heart rate, myocardial contractility, and cardiac output, ultimately resulting in reduced blood pressure.[1][2] Alprenolol also exhibits some membrane-stabilizing activity, which contributes to its antiarrhythmic properties.[1] The spontaneously hypertensive rat (SHR) is a widely used and validated animal model for studying essential hypertension in humans, as it develops hypertension without any known external cause.[6][7]
Experimental Protocols
A meticulously designed experimental protocol is crucial for obtaining reliable and reproducible data. The following sections detail the recommended procedures for investigating the effects of this compound in SHR models.
Animal Model
-
Strain: Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats as controls.[6][8][9]
-
Age: 12-16 weeks, an age at which hypertension is well-established in SHRs.
-
Sex: Male rats are often used to avoid hormonal fluctuations of the estrous cycle, though female rats can also be used.[9]
-
Housing: Animals should be housed in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle. Standard rat chow and water should be available ad libitum.
-
Acclimatization: Allow at least one week for the rats to acclimate to the housing conditions before the start of the experiment.
This compound Preparation and Administration
-
Formulation: this compound can be dissolved in sterile water or saline. A suspension can be prepared using a vehicle such as 0.5% carboxymethylcellulose.
-
Dosage: A subcutaneous injection of 20 mg/kg has been shown to have a depressor effect in SHRs.[6] For oral administration, a starting dose of 50 mg/kg/day can be considered, based on studies in other hypertensive animal models.[10][11] Dose-response studies are recommended to determine the optimal dosage.
-
Route of Administration: Oral gavage is a common and reliable method for ensuring accurate dosing.[7]
-
Protocol for Oral Gavage:
-
Prepare the this compound solution or suspension at the desired concentration.
-
Gently restrain the rat.
-
Measure the appropriate volume of the solution based on the rat's body weight.
-
Insert a ball-tipped gavage needle into the esophagus and deliver the solution directly into the stomach.
-
Administer the treatment at the same time each day to maintain consistent plasma levels.
-
The treatment duration should be for a minimum of 4 weeks to observe chronic effects on blood pressure.
-
Blood Pressure and Heart Rate Measurement
-
Method: Non-invasive tail-cuff plethysmography is a widely accepted method for measuring systolic and diastolic blood pressure and heart rate in conscious rats.[2][4][12]
-
Protocol for Tail-Cuff Plethysmography:
-
Acclimatize the rats to the restraining device for several days before the actual measurements to minimize stress.[2]
-
Place the rat in the restrainer and allow it to calm down for 5-10 minutes.
-
Warm the rat's tail to a temperature of 32-34°C to dilate the artery and improve signal detection.
-
Place the tail cuff and pulse sensor on the proximal part of the tail.
-
The system will automatically inflate and then slowly deflate the cuff.
-
Record at least three to five consecutive stable readings for each rat.
-
Calculate the average of the stable readings to determine the systolic blood pressure, diastolic blood pressure, and heart rate.
-
Measurements should be taken before the start of the treatment to establish a baseline and then at regular intervals (e.g., weekly) throughout the study.
-
Data Presentation
The following tables present illustrative data on the expected effects of this compound in SHR and WKY rats.
Table 1: Illustrative Effects of Chronic this compound Treatment on Hemodynamic Parameters
| Group | Treatment | Systolic Blood Pressure (mmHg) | Diastolic Blood Pressure (mmHg) | Heart Rate (beats/min) |
| WKY | Vehicle | 125 ± 5 | 85 ± 4 | 350 ± 15 |
| WKY | Alprenolol HCl (50 mg/kg/day) | 120 ± 6 | 82 ± 5 | 310 ± 12 |
| SHR | Vehicle | 185 ± 8 | 130 ± 7 | 390 ± 18 |
| SHR | Alprenolol HCl (50 mg/kg/day) | 155 ± 7 | 110 ± 6 | 340 ± 15 |
Data are presented as mean ± standard deviation. This data is illustrative and based on the known effects of non-selective beta-blockers.
Table 2: Hypothetical Dose-Response of this compound on Systolic Blood Pressure in SHR
| Treatment Group | Change in Systolic Blood Pressure (mmHg) |
| SHR + Vehicle | - 2 ± 3 |
| SHR + Alprenolol HCl (10 mg/kg/day) | - 10 ± 4 |
| SHR + Alprenolol HCl (25 mg/kg/day) | - 22 ± 5 |
| SHR + Alprenolol HCl (50 mg/kg/day) | - 30 ± 6 |
Data represents the change from baseline after 4 weeks of treatment and is presented as mean ± standard deviation. This data is hypothetical and for illustrative purposes.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow
Caption: Experimental workflow for SHR model study.
Conclusion
The use of this compound in spontaneously hypertensive rat models provides a valuable platform for investigating its antihypertensive properties and underlying mechanisms. The protocols outlined in these application notes offer a standardized approach to conducting such studies. The expected outcomes include a significant reduction in blood pressure and heart rate in the SHR treatment group compared to the vehicle-treated SHR group, with minimal effects observed in the normotensive WKY rats. These findings can contribute to a better understanding of the therapeutic potential of this compound in the management of hypertension.
References
- 1. Identification of urinary and biliary metabolites of alprenolol in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tail‐Cuff Technique and Its Influence on Central Blood Pressure in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ahajournals.org [ahajournals.org]
- 6. Beta-adrenergic receptor blocking drugs in spontaneous hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. downstate.edu [downstate.edu]
- 8. scielo.br [scielo.br]
- 9. Noninvasive Monitoring of Blood Pressure and Heart Rate during Estrous Cycle Phases in Normotensive Wistar–Kyoto and Spontaneously Hypertensive Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. kentscientific.com [kentscientific.com]
Application Notes and Protocols: Effects of Alprenolol Hydrochloride on Cardiac Myocyte Action Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alprenolol Hydrochloride is a non-selective β-adrenergic receptor antagonist with intrinsic sympathomimetic activity and membrane-stabilizing properties.[1][2][3] These characteristics confer upon it a complex pharmacological profile that influences cardiac myocyte electrophysiology. As a β-blocker, its primary action is to competitively inhibit the effects of catecholamines, such as adrenaline and noradrenaline, at β-1 and β-2 adrenergic receptors.[1] This leads to a reduction in heart rate, myocardial contractility, and atrioventricular conduction.[1] Furthermore, its membrane-stabilizing or local anesthetic-like effects suggest direct interactions with cardiac ion channels, which can modulate the cardiac action potential.[1]
These application notes provide a detailed overview of the known effects of this compound on the cardiac myocyte action potential, supported by quantitative data and detailed experimental protocols for further investigation.
Mechanism of Action of this compound on Cardiac Myocytes
The primary mechanism of this compound is the blockade of β-adrenergic receptors.[1] In the heart, this primarily involves β-1 adrenoceptors.[1] Blockade of these receptors inhibits the downstream signaling cascade typically initiated by catecholamines, leading to decreased heart rate (negative chronotropy), reduced contractility (negative inotropy), and slowed conduction through the atrioventricular node (negative dromotropy).[1]
Beyond its β-blocking activity, Alprenolol exhibits membrane-stabilizing effects, which are attributed to its ability to interact with voltage-gated ion channels, particularly sodium channels. This action is similar to that of local anesthetics and contributes to its antiarrhythmic properties.[1]
Signaling Pathways
The canonical signaling pathway affected by Alprenolol's β-blocking action is the G-protein coupled receptor (GPCR) cascade. In contrast, some evidence suggests that at nanomolar concentrations, Alprenolol can act as a partial agonist at β2-adrenergic receptors (β2AR), promoting Gs protein coupling and a spatially restricted increase in cAMP and Protein Kinase A (PKA) activity. This can lead to the phosphorylation and potentiation of L-type calcium channels (CaV1.2).[4]
Effects on Cardiac Myocyte Action Potential Parameters
This compound alters several key parameters of the cardiac myocyte action potential. Its effects can vary between different cardiac cell types, such as Purkinje fibers and ventricular muscle cells.
-
Action Potential Amplitude and Vmax: In canine Purkinje fibers, Alprenolol (5 x 10⁻⁶ and 10⁻⁵ mol/litre) has been shown to decrease the action potential amplitude and the maximum upstroke velocity (Vmax). This effect on Vmax is consistent with its membrane-stabilizing properties and suggests a blockade of the fast sodium current (INa).
-
Action Potential Duration (APD): The effect of Alprenolol on APD is tissue-dependent. In canine Purkinje fibers, it shortens the action potential duration and the effective refractory period. Conversely, in ventricular muscle, it prolongs both of these parameters. In isolated rabbit atria, concentrations up to 10.5 x 10⁻⁶ M did not prolong the APD.
-
Maximum Rate of Depolarization (MRD): In isolated rabbit atria, Alprenolol at a concentration of 0.525 x 10⁻⁶ M reduced the maximum rate of depolarization by 30%.
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound on various electrophysiological parameters as reported in the literature.
| Parameter | Species/Cell Type | Alprenolol Concentration | Effect | Reference |
| Action Potential Amplitude | Canine Purkinje Fibers | 5 x 10⁻⁶ M, 10⁻⁵ M | Decreased | |
| Vmax | Canine Purkinje Fibers | 5 x 10⁻⁶ M, 10⁻⁵ M | Decreased | |
| Action Potential Duration | Canine Purkinje Fibers | 5 x 10⁻⁶ M, 10⁻⁵ M | Shortened | |
| Effective Refractory Period | Canine Purkinje Fibers | 5 x 10⁻⁶ M, 10⁻⁵ M | Shortened | |
| Action Potential Duration | Canine Ventricular Muscle | 5 x 10⁻⁶ M, 10⁻⁵ M | Prolonged | |
| Effective Refractory Period | Canine Ventricular Muscle | 5 x 10⁻⁶ M, 10⁻⁵ M | Prolonged | |
| Maximum Rate of Depolarization | Rabbit Atria | 0.525 x 10⁻⁶ M | 30% Reduction | |
| hKv1.3 Peak Current | Xenopus Oocytes | 50 µM (6 min) | 15.2% ± 1.0% Increase | |
| hKv1.3 Steady-State Current | Xenopus Oocytes | 50 µM (6 min) | 32.3% ± 3.7% Increase | |
| hKv1.3 Peak Current | Xenopus Oocytes | 50 µM (12 min) | 21.8% ± 2.8% Increase | |
| hKv1.3 Current | Xenopus Oocytes | 300-1000 µM | Decreased |
Experimental Protocols
The following protocols provide a framework for studying the effects of this compound on cardiac myocyte action potentials and ion channel currents.
Protocol 1: Isolation of Adult Ventricular Myocytes
This protocol is adapted from standard enzymatic digestion methods for isolating viable cardiomyocytes for electrophysiological studies.
Materials:
-
Langendorff perfusion system
-
Heart from an adult mammal (e.g., rat, guinea pig)
-
Ca²⁺-free Tyrode's solution
-
Enzyme solution (e.g., collagenase, protease)
-
Kraft-Brühe (KB) solution
-
Transfer pipettes with wide bores
Procedure:
-
Heart Excision: Anesthetize the animal and rapidly excise the heart, placing it in ice-cold, oxygenated Ca²⁺-free Tyrode's solution.
-
Cannulation: Cannulate the aorta on the Langendorff apparatus and begin retrograde perfusion with Ca²⁺-free Tyrode's solution to clear the coronary arteries of blood.
-
Enzymatic Digestion: Switch the perfusion to an enzyme solution (e.g., collagenase type II) to digest the extracellular matrix. The duration of digestion is critical and needs to be optimized for the specific enzyme batch and animal species.
-
Ventricle Dissociation: Once the heart becomes flaccid, detach it from the cannula. Remove the atria and gently mince the ventricular tissue in a high-potassium KB solution.
-
Cell Dispersion: Gently triturate the minced tissue with a wide-bore transfer pipette to release individual myocytes.
-
Calcium Reintroduction: Gradually reintroduce calcium to the cell suspension to avoid calcium paradox and ensure cell viability.
-
Cell Harvesting: Allow the viable, rod-shaped myocytes to settle by gravity and aspirate the supernatant to remove non-myocytes and cellular debris.
-
Storage: Resuspend the myocytes in an appropriate culture medium or experimental solution for immediate use.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol describes the general procedure for recording action potentials (current-clamp) and specific ion channel currents (voltage-clamp) from isolated cardiomyocytes.
Equipment:
-
Inverted microscope
-
Patch-clamp amplifier and digitizer
-
Micromanipulator
-
Pipette puller and microforge
-
Data acquisition and analysis software
Recording Action Potentials (Current-Clamp):
-
Cell Plating: Plate the isolated cardiomyocytes in a recording chamber on the microscope stage and perfuse with an external solution (e.g., Tyrode's solution).
-
Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Gigaohm Seal Formation: Approach a myocyte with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Current-Clamp Recording: Switch the amplifier to current-clamp mode. Elicit action potentials by injecting brief depolarizing current pulses through the patch pipette.
-
Data Acquisition: Record the membrane potential changes in response to the current stimuli.
-
Drug Application: After obtaining a stable baseline recording, perfuse the chamber with the external solution containing the desired concentration of this compound and record the changes in action potential parameters.
Recording Ion Channel Currents (Voltage-Clamp):
-
Follow steps 1-4 for establishing the whole-cell configuration.
-
Voltage-Clamp Mode: Switch the amplifier to voltage-clamp mode.
-
Voltage Protocol: Apply specific voltage-step protocols to isolate and record the current of interest (e.g., INa, ICa,L, IKs, IKr). This typically involves holding the membrane potential at a level where most channels are closed and then stepping to various test potentials to elicit channel opening.
-
Pharmacological Isolation: Use specific ion channel blockers to inhibit contaminating currents and isolate the current of interest.
-
Data Acquisition: Record the ionic currents during the voltage-step protocols.
-
Drug Application: After a stable baseline recording, apply this compound and record its effect on the isolated ionic current.
Solutions for Recording Specific Ion Currents
The composition of the internal (pipette) and external (bath) solutions is crucial for isolating specific ion currents.
For Fast Sodium Current (INa):
-
External Solution (in mM): 50 NaCl, 100 NMDG-Cl, 5 CsCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose; pH 7.4 with CsOH. (Low sodium reduces current amplitude to improve voltage clamp quality).
-
Internal Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 5 EGTA; pH 7.2 with CsOH. (Cesium and fluoride (B91410) block potassium and chloride currents).
For L-type Calcium Current (ICa,L):
-
External Solution (in mM): 135 TEA-Cl, 10 CsCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4 with TEA-OH. (TEA and Cesium block potassium currents).
-
Internal Solution (in mM): 120 CsCl, 20 TEA-Cl, 10 HEPES, 10 EGTA, 5 Mg-ATP; pH 7.2 with CsOH.
For Slow (IKs) and Rapid (IKr) Delayed Rectifier Potassium Currents:
-
External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4 with NaOH. (Specific blockers for other currents like nifedipine (B1678770) for ICa,L and TTX for INa are often added).
-
Internal Solution (in mM): 130 K-Aspartate, 20 KCl, 1 MgCl₂, 10 HEPES, 10 EGTA, 5 Mg-ATP; pH 7.2 with KOH.
Data Analysis
-
Action Potential Parameters: Analyze recorded action potentials for changes in resting membrane potential, amplitude, Vmax (first derivative of the upstroke), and action potential duration at 50% and 90% repolarization (APD₅₀ and APD₉₀).
-
Ion Channel Currents: Analyze current recordings for changes in peak current amplitude, current-voltage (I-V) relationship, and kinetics of activation and inactivation.
-
Statistical Analysis: Use appropriate statistical tests (e.g., paired t-test, ANOVA) to determine the significance of the observed effects of this compound.
Visualization of Pathways and Workflows
Conclusion
This compound exerts a multifaceted influence on the cardiac myocyte action potential, stemming from its dual role as a β-adrenergic antagonist and a membrane-stabilizing agent. Its effects on action potential duration are tissue-specific, and it modulates various ion currents, including those of sodium, calcium, and potassium. The provided protocols offer a robust framework for researchers to further elucidate the precise molecular interactions and electrophysiological consequences of Alprenolol administration in the cardiac context. A thorough understanding of these effects is paramount for its application in both research and clinical settings.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Alprenolol | C15H23NO2 | CID 2119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. β-blockers augment L-type Ca2+ channel activity by targeting spatially restricted β2AR signaling in neurons - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Alprenolol Hydrochloride for In Vitro Cell Culture Experiments
Introduction
Alprenolol (B1662852) Hydrochloride is a non-selective β-adrenergic receptor antagonist, also known as a beta-blocker.[1][2] It competitively blocks the action of catecholamines like adrenaline and noradrenaline at both β1 and β2-adrenergic receptors.[2] Primarily, β1-receptors are located in the heart, while β2-receptors are found in the lungs and other tissues.[1] Beyond its classical role, Alprenolol also functions as an antagonist at 5-hydroxytryptamine receptors 1A and 1B (5-HT1A and 5-HT1B).[2][3] Its applications in research extend from cardiovascular studies to investigations into neurodegenerative disorders, such as prion diseases.[4]
Recent studies have revealed a more complex signaling mechanism for Alprenolol. It can act as a "biased agonist," stimulating G protein-independent, β-arrestin-dependent signaling pathways.[5] This leads to the transactivation of the Epidermal Growth Factor Receptor (EGFR), presenting novel avenues for research in cell signaling and drug development.[5]
Mechanism of Action
Alprenolol Hydrochloride's primary mechanism involves the competitive antagonism of catecholamines at β1 and β2 adrenergic receptors.[2] This blockade inhibits the downstream G protein-mediated signaling cascade, specifically the activation of adenylyl cyclase and subsequent production of cyclic AMP (cAMP).[1]
Furthermore, Alprenolol can induce a distinct signaling pathway independent of G-protein activation. It promotes the phosphorylation of the β1-adrenergic receptor (β1AR) by G protein-coupled receptor kinases (GRKs). This phosphorylated receptor then recruits β-arrestin and Src kinase. This complex activates matrix metalloproteinases (MMPs), which cleave pro-Heparin-binding EGF-like growth factor (proHB-EGF), leading to the activation of EGFR and its downstream signaling cascades, such as the ERK pathway.[5]
Data Presentation: In Vitro Effects of this compound
The following table summarizes the observed effects of this compound in various in vitro experimental settings.
| Target / Assay | Cell Line | Alprenolol HCl Concentration | Observed Effect |
| β-Adrenergic Receptor Binding | CHO cells expressing human β1, β2, or β3 receptors | Not specified | Characterized as a β-adrenoceptor antagonist (β2 > β1 > β3).[6] |
| EGFR Transactivation / ERK Activation | HEK293 cells expressing β1AR | 10 µM | Stimulation of EGFR phosphorylation and downstream ERK activation. |
| Human Kv1.3 Channel Currents | Xenopus oocytes | 1-100 µM | Increased current amplitudes (biphasic effect).[7] |
| Human Kv1.3 Channel Currents | Xenopus oocytes | 300-1,000 µM | Decreased current amplitudes (biphasic effect).[7] |
| PrPSc Accumulation | Prion-infected cells | Not specified | Reduced the accumulation of abnormal prion protein (PrPSc).[4] |
| Apoptosis Induction | A549 (Non-small cell lung cancer) | 10% of EC50 value | Induced apoptosis. |
Experimental Protocols
Here are detailed protocols for key experiments involving this compound.
Protocol 1: General Cell Culture and Treatment
This protocol provides a basic framework for culturing and treating adherent cells with this compound.
-
Cell Seeding: Plate cells (e.g., HEK293, A549, or CHO cell lines) in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that allows them to reach 70-80% confluency on the day of the experiment. Culture in complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified 5% CO2 incubator.[8]
-
Preparation of Alprenolol HCl Stock Solution: Prepare a stock solution of this compound (e.g., 10 mM) in a suitable solvent like sterile water or DMSO. Store at -20°C. Further dilute the stock solution in a serum-free medium to achieve the desired final concentrations just before use.
-
Cell Treatment: When cells reach the desired confluency, aspirate the growth medium. Wash the cells once with sterile phosphate-buffered saline (PBS).
-
Application: Add the medium containing the desired concentrations of this compound to the cells. An untreated or vehicle-treated control group should always be included.
-
Incubation: Incubate the cells for the desired period (e.g., 15 minutes for short-term signaling, 24-72 hours for viability or apoptosis assays) at 37°C and 5% CO2.
-
Downstream Analysis: Following incubation, harvest the cells for subsequent analysis (e.g., protein extraction for Western blot, cell staining for apoptosis).
Protocol 2: Apoptosis Assessment using Annexin V-FITC/Propidium Iodide (PI) Staining
This protocol measures the induction of apoptosis and necrosis following treatment with this compound.
-
Cell Treatment: Seed and treat cells as described in Protocol 1 in 6-well plates. Incubate for a predetermined period (e.g., 24 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin. Centrifuge the cell suspension at 1,000 x g for 5 minutes.
-
Staining: Discard the supernatant and resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).[9]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protocol 3: Functional Antagonism via cAMP Accumulation Assay
This assay determines Alprenolol's ability to block agonist-induced cAMP production.
-
Cell Culture: Seed CHO cells stably expressing a β-adrenergic receptor subtype in 96-well plates and grow to confluency.[10]
-
Pre-incubation: Wash the cells with serum-free medium. Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes at 37°C. Include a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.[10]
-
Agonist Stimulation: Add a fixed concentration of a β-adrenergic agonist like Isoproterenol (typically the EC80 concentration) to all wells except the basal control.[10]
-
Incubation: Incubate the plate for 30 minutes at 37°C.[10]
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of the agonist-induced response).
Visualizations
Signaling Pathways and Workflows
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. (+)-Alprenolol|Beta-Adrenergic Blocker [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Identification of this compound as an Anti-prion Compound Using Surface Plasmon Resonance Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Beta-blockers alprenolol and carvedilol stimulate beta-arrestin-mediated EGFR transactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | CAS:13707-88-5 | 5-HT1A antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. Effects of β-adrenoceptor antagonist and 5-HT1A and 5-HT1B receptor antagonist alprenolol on human Kv1.3 currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Alprenolol Hydrochloride in Animal Models of Hypertension
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Alprenolol (B1662852) Hydrochloride, a non-selective beta-adrenergic receptor antagonist, in preclinical animal models of hypertension. This document includes summaries of key findings, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to guide researchers in their study design and execution.
Introduction
Alprenolol Hydrochloride is a beta-blocker that competitively antagonizes beta-1 and beta-2 adrenergic receptors.[1] Its primary mechanism of action in hypertension involves blocking beta-1 receptors in the heart, leading to decreased heart rate, reduced myocardial contractility, and consequently, a reduction in cardiac output and blood pressure.[1][2] Additionally, by blocking beta-2 receptors on juxtaglomerular cells, alprenolol can inhibit renin secretion, thereby dampening the renin-angiotensin-aldosterone system (RAAS).[3]
Data Presentation
The following tables summarize the quantitative effects of this compound in two common animal models of hypertension: the Spontaneously Hypertensive Rat (SHR) and the Renal Hypertensive Dog.
Table 1: Effects of Oral this compound on Hemodynamics in Spontaneously Hypertensive Rats (SHR)
| Treatment Group | Dose (mg/kg/day, p.o.) | Duration | Change in Systolic Blood Pressure (mmHg) | Change in Heart Rate (beats/min) | Reference |
| Alprenolol | 100 | 5 days/week | Significant inhibition of blood pressure increase | Not specified | [4] |
Note: This study demonstrated a significant inhibition of the development of hypertension in young SHRs. Specific blood pressure values were not provided in the abstract.
Table 2: Effects of Oral this compound on Hemodynamics in Conscious Renal Hypertensive Dogs
| Treatment Group | Dose (mg/kg, p.o.) | Time Post-Administration | Mean Fall in Blood Pressure (mmHg) | Change in Heart Rate (beats/min) | Reference |
| Alprenolol | 50 | 3 hours | 20 | +39 |
Experimental Protocols
Spontaneously Hypertensive Rat (SHR) Model
The SHR model is a genetic model of essential hypertension and is widely used for screening antihypertensive drugs.[5]
Objective: To assess the antihypertensive efficacy of this compound in SHRs.
Materials:
-
Spontaneously Hypertensive Rats (SHRs) and Wistar-Kyoto (WKY) rats (as normotensive controls).
-
This compound.
-
Vehicle (e.g., sterile water or saline).
-
Oral gavage needles.
-
Blood pressure measurement system (e.g., tail-cuff plethysmography or radiotelemetry).
Protocol:
-
Animal Acclimation: House male SHRs and WKY rats (e.g., 12-16 weeks old) in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week before the experiment. Provide ad libitum access to standard chow and water.
-
Group Allocation: Randomly divide the SHRs into a vehicle control group and an Alprenolol treatment group. Include a WKY control group.
-
Drug Preparation and Administration: Prepare a solution or suspension of this compound in the chosen vehicle. Administer the drug or vehicle orally via gavage at the desired dose (e.g., 100 mg/kg/day) for the specified duration (e.g., several weeks).[4]
-
Blood Pressure and Heart Rate Measurement:
-
Tail-Cuff Method: Acclimatize the rats to the restraining device for several days prior to measurement. Warm the tail to detect the pulse. Place the cuff and sensor on the tail and record systolic blood pressure and heart rate. Take multiple readings and average them for each animal.
-
Radiotelemetry (Gold Standard): For continuous and more accurate measurements, surgically implant a telemetry transmitter. Allow for a post-operative recovery period of at least one week before starting measurements.
-
-
Data Analysis: Analyze the changes in blood pressure and heart rate between the treatment and control groups using appropriate statistical methods (e.g., t-test or ANOVA).
Renal Hypertensive Dog Model
This model mimics renovascular hypertension, a form of secondary hypertension.
Objective: To evaluate the effect of this compound in a model of renal hypertension.
Materials:
-
Beagle dogs.
-
This compound.
-
Vehicle.
-
Surgical instruments for renal artery constriction.
-
Blood pressure monitoring system.
Protocol:
-
Induction of Renal Hypertension:
-
Anesthetize the dogs.
-
Under aseptic conditions, expose one renal artery and partially constrict it (e.g., using a silver clip) to induce hypertension. The other kidney remains untouched (two-kidney, one-clip model).
-
Allow several weeks for hypertension to develop and stabilize.
-
-
Experimental Procedure:
-
Use a cross-over design where each dog serves as its own control.
-
Administer a single oral dose of this compound (e.g., 50 mg/kg) or placebo.
-
Monitor blood pressure and heart rate in conscious animals at baseline and at various time points post-administration (e.g., 1, 3, 6, and 24 hours).
-
-
Data Analysis: Compare the changes in blood pressure and heart rate following Alprenolol administration with the placebo group.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound
Alprenolol acts as a non-selective beta-adrenergic antagonist. Its primary antihypertensive effect is mediated through the blockade of beta-1 adrenergic receptors in the heart, leading to a decrease in cardiac output. It also affects the renin-angiotensin system by blocking beta-2 receptors in the kidneys. A more novel mechanism involves the stimulation of β-arrestin-mediated EGFR transactivation.
Caption: Alprenolol's multifaceted mechanism of action in hypertension.
Experimental Workflow for Antihypertensive Drug Screening in SHRs
The following diagram outlines a typical workflow for evaluating the efficacy of an antihypertensive compound like this compound in the Spontaneously Hypertensive Rat model.
Caption: Experimental workflow for SHR studies.
Logical Relationship in Renal Hypertensive Model
The induction of renal hypertension and subsequent therapeutic intervention follows a clear logical progression.
Caption: Logical flow of the renal hypertension model.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Changes in cardiac beta-adrenoceptor concentrations in spontaneously hypertensive and experimental renal hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. β-Blockers alprenolol and carvedilol stimulate β-arrestin-mediated EGFR transactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antihypertensive therapy with alprenolol, a beta-adrenergic receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. storage.imrpress.com [storage.imrpress.com]
Application Notes and Protocols for Studying Beta-Arrestin Mediated Signaling with Alprenolol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alprenolol (B1662852) Hydrochloride, traditionally classified as a non-selective β-adrenergic receptor antagonist, has emerged as a valuable pharmacological tool for investigating biased agonism at G protein-coupled receptors (GPCRs).[1] Recent studies have revealed that Alprenolol can function as a biased agonist at the β1-adrenergic receptor (β1AR), selectively activating beta-arrestin-mediated signaling pathways independent of G protein activation.[1][2] This unique property makes Alprenolol Hydrochloride an ideal probe for dissecting the downstream consequences of beta-arrestin recruitment, including the transactivation of the Epidermal Growth Factor Receptor (EGFR) and subsequent activation of the ERK/MAPK pathway.[2]
These application notes provide detailed protocols for utilizing this compound to study beta-arrestin signaling, focusing on beta-arrestin recruitment and downstream ERK1/2 phosphorylation.
Signaling Pathway Overview
This compound promotes a specific conformation of the β1AR, leading to the recruitment of G protein-coupled receptor kinases (GRKs). GRKs phosphorylate the intracellular domains of the receptor, creating a high-affinity binding site for beta-arrestins. Upon binding, beta-arrestin acts as a scaffold protein, initiating a signaling cascade that is independent of G protein coupling. This cascade involves the activation of Src kinase and matrix metalloproteinases (MMPs), which leads to the cleavage and release of heparin-binding EGF-like growth factor (HB-EGF). Shed HB-EGF then binds to and activates the EGFR, culminating in the phosphorylation and activation of ERK1/2.
Data Presentation
The following tables summarize quantitative data for this compound in the context of beta-arrestin mediated signaling.
Table 1: Potency of Alprenolol in Activating Downstream Signaling
| Parameter | Cell Line | Assay | Value (nM) | Reference |
| EC50 for ERK1/2 Phosphorylation | HEK293 expressing β1AR | Western Blot | 59 | [3] |
Table 2: Comparison of Alprenolol with a Balanced Agonist
| Ligand | G Protein Activation (cAMP production) | Beta-Arrestin Signaling (ERK activation) | Classification |
| Isoproterenol | Potent Agonist | Potent Agonist | Balanced Agonist |
| Alprenolol | Very Weak Partial Agonist/Antagonist | Agonist | Biased Agonist |
Experimental Protocols
Protocol 1: Bioluminescence Resonance Energy Transfer (BRET) Assay for Beta-Arrestin Recruitment
This protocol provides a general framework for a BRET assay to measure the recruitment of beta-arrestin to the β1AR upon stimulation with Alprenolol. Specific plasmid constructs and reagent concentrations may require optimization.
Objective: To quantify the interaction between β1AR and beta-arrestin in live cells in response to Alprenolol.
Materials:
-
HEK293 cells
-
Expression plasmid for β1AR fused to a Renilla luciferase (Rluc) variant (e.g., β1AR-Rluc8)
-
Expression plasmid for beta-arrestin-2 fused to a fluorescent acceptor (e.g., Venus-β-arrestin-2)
-
Cell culture medium (DMEM with 10% FBS)
-
Transfection reagent (e.g., FuGENE HD)
-
Coelenterazine (B1669285) h (BRET substrate)
-
This compound
-
Isoproterenol (positive control)
-
Propranolol (B1214883) (antagonist control)
-
White, clear-bottom 96-well plates
-
BRET-capable plate reader
Procedure:
-
Cell Culture and Transfection:
-
One day prior to transfection, seed HEK293 cells into a white, clear-bottom 96-well plate at a density that will result in 70-80% confluency on the day of the assay.
-
On the day of transfection, co-transfect the cells with the β1AR-Rluc8 and Venus-β-arrestin-2 expression plasmids using a suitable transfection reagent according to the manufacturer's instructions. The optimal ratio of plasmids should be determined empirically.
-
-
Cell Starvation:
-
24 hours post-transfection, replace the growth medium with serum-free medium and incubate for at least 2 hours to reduce basal signaling.
-
-
BRET Assay:
-
Prepare serial dilutions of this compound, isoproterenol, and propranolol in assay buffer (e.g., HBSS).
-
Add coelenterazine h to each well to a final concentration of 5 µM.
-
Incubate the plate for 5 minutes at 37°C.
-
Measure the baseline BRET signal using a plate reader equipped with filters for Rluc emission (e.g., 485 nm) and Venus emission (e.g., 530 nm).
-
Add the diluted compounds to the wells.
-
Incubate for 15-30 minutes at 37°C.
-
Measure the BRET signal again.
-
-
Data Analysis:
-
Calculate the Net BRET ratio by subtracting the baseline BRET ratio from the BRET ratio after compound addition.
-
Plot the Net BRET ratio as a function of the logarithm of the Alprenolol concentration to generate a dose-response curve and determine the EC50 value.
-
Protocol 2: siRNA-Mediated Knockdown of Beta-Arrestin
Objective: To confirm the role of beta-arrestin in Alprenolol-induced signaling by observing the effect of its knockdown on a downstream event like ERK phosphorylation.
Materials:
-
HEK293 cells stably expressing β1AR
-
siRNA targeting beta-arrestin-1 and beta-arrestin-2
-
Non-targeting control siRNA
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Antibodies for Western blotting (anti-β-arrestin-1/2, anti-p-ERK, anti-total-ERK, anti-GAPDH)
Procedure:
-
siRNA Transfection:
-
One day before transfection, seed HEK293-β1AR cells in 6-well plates.
-
On the day of transfection, dilute the siRNAs (final concentration 50-100 nM) and the transfection reagent in Opti-MEM according to the manufacturer's protocol.
-
Incubate the siRNA-lipid complexes for 20 minutes at room temperature.
-
Add the complexes to the cells and incubate for 48-72 hours.
-
-
Verification of Knockdown:
-
After the incubation period, lyse a subset of the cells and perform a Western blot to confirm the knockdown of beta-arrestin-1 and -2.
-
-
Cell Stimulation and Lysis:
-
Starve the remaining cells in serum-free medium for 2-4 hours.
-
Treat the cells with this compound (e.g., 1 µM) for 5-10 minutes.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Western Blot Analysis:
-
Perform a Western blot on the cell lysates to determine the levels of phosphorylated ERK (p-ERK) and total ERK. Use GAPDH as a loading control.
-
Protocol 3: Quantitative Western Blot Analysis of ERK Phosphorylation
Objective: To quantify the dose-dependent effect of Alprenolol on ERK1/2 phosphorylation.
Materials:
-
HEK293 cells stably expressing β1AR
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed HEK293-β1AR cells in 6-well plates.
-
Once confluent, starve the cells in serum-free medium for 4 hours.
-
Treat the cells with a range of Alprenolol concentrations (e.g., 0.1 nM to 10 µM) for 5 minutes.
-
-
Protein Extraction and Quantification:
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in 5% BSA in TBST for 1 hour.
-
Incubate the membrane with the anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with an anti-total-ERK1/2 antibody to normalize for protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-ERK signal to the total ERK signal for each sample.
-
Plot the normalized phospho-ERK signal against the logarithm of the Alprenolol concentration to generate a dose-response curve and calculate the EC50.
-
Conclusion
This compound serves as a powerful tool for elucidating the intricacies of beta-arrestin-mediated signaling. Its ability to selectively activate this pathway allows researchers to investigate the downstream cellular consequences in a G protein-independent manner. The protocols outlined in these application notes provide a comprehensive framework for studying Alprenolol-induced beta-arrestin recruitment and subsequent ERK activation, offering valuable insights for both basic research and drug discovery.
References
- 1. Beta-blockers alprenolol and carvedilol stimulate beta-arrestin-mediated EGFR transactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. β-Blockers alprenolol and carvedilol stimulate β-arrestin-mediated EGFR transactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Alprenolol Hydrochloride solubility in DMSO and ethanol for cell culture
This guide provides technical information and troubleshooting advice for using Alprenolol (B1662852) Hydrochloride in cell culture experiments, with a focus on its solubility in DMSO and ethanol (B145695).
Frequently Asked Questions (FAQs)
Q1: What is Alprenolol Hydrochloride and what is its mechanism of action?
A1: this compound is a non-selective β-adrenoceptor antagonist, with a higher affinity for β2 over β1 and β3 receptors.[1] It also acts as a 5-HT1A receptor antagonist.[1] In cellular biology, it is used to block the effects of catecholamines like epinephrine (B1671497) and norepinephrine (B1679862) on β-adrenergic receptors, which inhibits the downstream signaling cascade involving adenylyl cyclase and cyclic AMP (cAMP).[2][3]
Q2: What are the recommended solvents for preparing this compound stock solutions for cell culture?
A2: this compound is readily soluble in water.[1][4] For cell culture applications where an organic solvent is preferred, Dimethyl Sulfoxide (DMSO) and ethanol are commonly used. However, it is crucial to use the lowest possible concentration of these solvents in your final culture medium, as they can have cytotoxic effects.[5][6]
Q3: What are the reported solubilities of Alprenolol and its hydrochloride salt in different solvents?
A3: The solubility can vary between the hydrochloride salt and the free base form. It is essential to check which form you are using. The provided data from various suppliers is summarized in the table below.
Q4: What is the maximum concentration of DMSO or ethanol that is safe for my cells?
A4: The tolerance to solvents is highly cell-line dependent.[7][8] As a general guideline, the final concentration of DMSO in the cell culture medium should be kept at or below 0.5%, with many researchers recommending 0.1% or lower for sensitive cells or long-term experiments.[5][6][9] Similarly, for ethanol, a final concentration of less than 0.5% to 1% is generally considered safe, but this should be determined experimentally for your specific cell line.[10][11] Always include a vehicle control (medium with the same final solvent concentration) in your experiments to account for any solvent-induced effects.[7]
Q5: How stable are this compound stock solutions?
A5: Some suppliers indicate that solutions of alprenolol are unstable and recommend that they be freshly prepared for reliable experimental results.[12][13] If storage is necessary, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for short-term (up to one month) or -80°C for long-term (up to six months) storage.
Data Presentation
Table 1: Solubility of Alprenolol and this compound
| Compound Form | Solvent | Solubility | Source |
| This compound | Water | 100 mM (approx. 28.58 mg/mL) | Bio-Techne[1] |
| This compound | Water | 50 mg/mL | Chemical-Suppliers.com[4] |
| This compound | PBS (pH 7.2) | 11 mg/mL | MedchemExpress[14] |
| Alprenolol (Free Base) | DMSO | ≥ 100 mg/mL | MOLNOVA[15] |
| Alprenolol (Free Base) | DMSO | 50 mg/mL (with sonication & heat) | MedchemExpress[12] |
| Alprenolol (Free Base) | DMSO | 15 mg/mL | Cayman Chemical[16], TargetMol[17] |
| Alprenolol (Free Base) | Ethanol | 5 mg/mL | Cayman Chemical[16], TargetMol[17] |
Note: Solubility can be affected by factors such as temperature, pH, and the purity of the compound and solvent. The data provided is for guidance only.
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (M.W. 285.81 g/mol )
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 285.81 g/mol * (1000 mg / 1 g) = 2.86 mg
-
-
Weigh the compound: Carefully weigh out 2.86 mg of this compound powder and place it into a sterile microcentrifuge tube. Note: Always use the batch-specific molecular weight found on the product's Certificate of Analysis for the most accurate calculations.[1]
-
Add solvent: Add 1 mL of anhydrous, sterile DMSO to the tube.
-
Dissolve: Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary, but be cautious as some solutions are unstable.[12]
-
Sterilization (Optional): If required, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C. It is highly recommended to prepare fresh solutions for each experiment due to potential instability.[12][13]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound will not dissolve in the solvent. | - Insufficient solvent volume.- Compound has low solubility at the target concentration.- Solvent quality is poor (e.g., DMSO has absorbed water). | - Re-check your calculations. Ensure you are using the correct molecular weight.- Try gentle warming or brief sonication to aid dissolution.- Use a fresh, unopened bottle of anhydrous DMSO, as it is hygroscopic.[5]- If solubility limits are reached, prepare a less concentrated stock solution. |
| Compound precipitates after dilution in cell culture medium. | - The final concentration of the compound exceeds its solubility limit in the aqueous medium.- The change in pH from the stock solvent to the buffered medium reduces solubility.- Interaction with media components (e.g., salts, proteins). | - Perform serial dilutions. First, dilute the DMSO stock in a small volume of serum-free medium before adding it to the final culture volume.- Ensure the final solvent concentration is as low as possible (e.g., ≤0.1%).- Increase the final volume of the cell culture medium to lower the final compound concentration.- Pre-warm the cell culture medium to 37°C before adding the compound. |
| Observed cytotoxicity or unexpected cellular effects. | - The final concentration of the organic solvent (DMSO/ethanol) is too high for the cell line.- The compound itself is cytotoxic at the tested concentration.- Off-target effects of the solvent. | - Perform a solvent tolerance test to determine the maximum non-toxic concentration of DMSO or ethanol for your specific cell line.- Always include a vehicle control (cells treated with the same final concentration of solvent without the compound) to differentiate between compound and solvent effects.- Lower the final solvent concentration to ≤0.1% if possible.- Conduct a dose-response experiment for this compound to find the optimal working concentration. |
Mandatory Visualization
Signaling Pathway Diagram
Caption: Antagonistic action of Alprenolol on the β-adrenergic signaling pathway.
References
- 1. bio-techne.com [bio-techne.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. This compound | CAS 13707-88-5 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. benchchem.com [benchchem.com]
- 6. lifetein.com [lifetein.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. molnova.com:443 [molnova.com:443]
- 16. caymanchem.com [caymanchem.com]
- 17. Alprenolol | 5-HT Receptor | Adrenergic Receptor | TargetMol [targetmol.com]
Technical Support Center: Alprenolol Hydrochloride Degradation in Aqueous Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with alprenolol (B1662852) hydrochloride in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for alprenolol hydrochloride in an aqueous solution?
A1: this compound in aqueous solutions can degrade through several pathways, primarily hydrolysis, oxidation, and photodegradation. The specific pathway and resulting degradation products are influenced by factors such as pH, temperature, light exposure, and the presence of oxidizing agents.[1][2][3]
Q2: What are the known degradation products of alprenolol?
A2: Studies on the degradation of alprenolol, particularly under conditions of ionizing radiation which can induce oxidation, have identified alcohol derivatives as likely products of radiolysis.[4] Another potential degradation product may be formed through simultaneous oxidation and the elimination of a CH2 group.[4] While specific hydrolytic and photolytic degradation products for alprenolol are not extensively detailed in the provided search results, related beta-blockers like propranolol (B1214883) have been shown to degrade into compounds such as 1-naphthol, N-acetylpropranolol, and N-formylpropranolol upon exposure to light.[5]
Q3: How can I minimize the degradation of my this compound stock solutions?
A3: To minimize degradation, it is recommended to:
-
Protect from light: Store solutions in amber vials or protect them from light to prevent photodegradation.[5]
-
Control pH: Maintain the pH of the solution where alprenolol has maximum stability. This typically requires buffering the solution.
-
Refrigerate or freeze: Store solutions at low temperatures (2-8°C or frozen) to slow down the rate of degradation.
-
Use freshly prepared solutions: Whenever possible, use freshly prepared solutions for your experiments to ensure accuracy.
-
De-gas solvents: For long-term storage, de-gassing the solvent can help to minimize oxidative degradation.
Troubleshooting Guide
Issue 1: Unexpected peaks in my HPLC chromatogram during a stability study.
-
Possible Cause 1: Formation of degradation products.
-
Troubleshooting Step: Perform a forced degradation study to intentionally generate degradation products.[1][3][6] This involves exposing the alprenolol solution to stress conditions such as acid, base, heat, light, and oxidizing agents.[7] Comparing the chromatograms from the forced degradation study with your experimental samples can help to identify if the unexpected peaks correspond to degradation products.
-
-
Possible Cause 2: Contamination.
-
Troubleshooting Step: Analyze a blank (solvent without alprenolol) to check for contaminants in your solvent or HPLC system. Ensure proper cleaning and equilibration of the HPLC system between runs.
-
-
Possible Cause 3: Interaction with excipients (if in a formulation).
-
Troubleshooting Step: Analyze the excipients separately to see if they produce any interfering peaks at the detection wavelength used for alprenolol.
-
Issue 2: The concentration of my this compound solution is decreasing over time.
-
Possible Cause 1: Degradation.
-
Troubleshooting Step: Review your storage conditions. Ensure the solution is protected from light, stored at the appropriate temperature, and the pH is controlled.[5] If degradation is suspected, use a stability-indicating analytical method to separate and quantify the parent drug from its degradation products.[3]
-
-
Possible Cause 2: Adsorption to the container.
-
Troubleshooting Step: Alprenolol, being a hydrophobic compound, may adsorb to certain types of plastic containers.[8] Consider using glass or low-adsorption plastic vials for storage and preparation of solutions.
-
-
Possible Cause 3: Evaporation of solvent.
-
Troubleshooting Step: Ensure that your containers are properly sealed to prevent solvent evaporation, especially during long-term storage or at elevated temperatures.
-
Quantitative Data Summary
The following table summarizes the degradation of alprenolol under specific stress conditions.
| Stress Condition | Alprenolol Loss (%) | Degradation Products Identified | Reference |
| Ionizing Radiation (400 kGy) | 9.12% | Two products identified via HPLC/MS/MS, likely alcohol derivatives resulting from oxidation and one from oxidation and CH2 group elimination. | [4] |
Note: Quantitative data on the degradation of this compound under various hydrolytic and photolytic conditions is limited in the provided search results. Researchers are encouraged to perform their own stability studies to quantify degradation rates under their specific experimental conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study.[1][2][3]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid. Keep the solution at 60°C for a specified time (e.g., 2, 4, 8, and 24 hours).[7] After each time point, withdraw a sample, neutralize it with 0.1 M sodium hydroxide, dilute to the final concentration with the mobile phase, and analyze by HPLC.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide. Keep the solution at 60°C for a specified time.[7] After each time point, withdraw a sample, neutralize it with 0.1 M hydrochloric acid, dilute to the final concentration with the mobile phase, and analyze by HPLC.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for a specified time.[7] After each time point, withdraw a sample, dilute it to the final concentration with the mobile phase, and analyze by HPLC.
-
Thermal Degradation: Place a known amount of solid this compound in a hot air oven at 70°C for 24 hours.[7] Separately, reflux a solution of this compound in a neutral buffer (e.g., phosphate (B84403) buffer pH 7.0) at 70°C for 24 hours.[7] Prepare samples for HPLC analysis by dissolving the solid or diluting the solution to the target concentration.
-
Photodegradation: Expose a solution of this compound to a combination of UV and visible light, as per ICH Q1B guidelines. A control sample should be kept in the dark. Analyze the samples at appropriate time intervals.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent alprenolol peak from all degradation product peaks.
Protocol 2: Stability-Indicating HPLC Method
While a specific validated method for alprenolol and its degradation products is not detailed in the provided results, a general approach for method development is as follows:
-
Column: A reversed-phase C18 column is commonly used for the analysis of beta-blockers.[9]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at pH 3.0) and an organic solvent like acetonitrile (B52724) is a typical mobile phase.[9] The gradient or isocratic conditions should be optimized to achieve good separation.
-
Detection: UV detection at a wavelength where alprenolol has significant absorbance (e.g., around 270 nm) is suitable.
-
Method Validation: The analytical method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the intended purpose of stability testing.
Visualizations
Caption: Potential degradation pathways of this compound in aqueous solution.
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: A troubleshooting decision tree for unexpected HPLC results.
References
- 1. biomedres.us [biomedres.us]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Radiodegradation Products of Acebutolol and Alprenolol by HPLC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photodegradation products of propranolol: the structures and pharmacological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. asianjpr.com [asianjpr.com]
- 7. benchchem.com [benchchem.com]
- 8. Alprenolol | C15H23NO2 | CID 2119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Determination of (R)-AND (S)-alprenolol-and (R)- and (S)-metoprolol as their diastereomeric derivatives in human plasma by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Alprenolol Hydrochloride Stability in Experimental Buffers
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of Alprenolol (B1662852) Hydrochloride in various experimental buffers. The following information is intended to help troubleshoot common issues and answer frequently asked questions encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Alprenolol Hydrochloride powder and stock solutions?
A1: For solid this compound, it is recommended to store it in a tightly sealed container in a dry place at 2-8°C for short-term storage.[1] For long-term storage of the powder, -20°C is recommended. Stock solutions should be prepared fresh.[2] If storage is necessary, it is recommended to store them in sealed containers, protected from moisture. For example, stock solutions in a solvent can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3]
Q2: How stable is this compound in aqueous solutions and common buffers?
Q3: What are the likely degradation pathways for this compound in experimental buffers?
A3: Based on the chemical structure of this compound (an ether, a secondary alcohol, and a secondary amine) and studies on related beta-blockers, the most probable degradation pathways are hydrolysis and oxidation.[7][8]
-
Hydrolysis: The ether linkage could be susceptible to cleavage under strong acidic or basic conditions, especially at elevated temperatures.
-
Oxidation: The secondary alcohol and amine groups, as well as the aromatic ring, could be susceptible to oxidation, potentially initiated by dissolved oxygen, trace metal ions, or peroxides in the buffer components.
-
Photodegradation: Like other beta-blockers, this compound may be sensitive to light, leading to degradation.[5]
Q4: I am conducting an experiment with this compound in a buffer and my results are inconsistent. Could stability be an issue?
A4: Yes, inconsistent results can be a sign of compound instability. If this compound degrades in your experimental buffer during the course of your experiment, the effective concentration will decrease, leading to variability. It is crucial to use freshly prepared solutions whenever possible and to consider the pH and composition of your buffer, as well as the duration and temperature of your experiment.
Q5: How can I perform a quick check for the stability of this compound in my specific experimental buffer?
A5: You can perform a simple stability check by preparing a solution of this compound in your buffer and analyzing its concentration at the beginning of your experiment (t=0) and after a period that matches your experimental duration. A change in concentration would indicate instability. A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), should be used for this analysis.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Complete or rapid loss of this compound in solution. | The pH of the buffer is too high or too low, causing rapid hydrolysis. The solution is exposed to high temperatures or intense light. The buffer contains oxidizing agents. | Adjust the buffer pH to a more neutral range (e.g., pH 4-7). Conduct experiments at a lower temperature. Protect the solution from light by using amber vials or covering the container with aluminum foil. Use high-purity buffer components and deoxygenated water. |
| Inconsistent results between experimental replicates. | Degradation of this compound is occurring over the time course of the experiment. Inconsistent preparation of solutions. | Prepare fresh this compound solutions for each experiment. Ensure consistent timing between solution preparation and use. If using a multi-well plate, consider any potential "edge effects" or temperature gradients. |
| Appearance of unknown peaks in my analytical chromatogram. | These are likely degradation products of this compound. | Conduct a forced degradation study (see protocol below) to intentionally generate and identify potential degradation products. This will help in developing a stability-indicating analytical method. |
| Precipitation of this compound from the buffer. | The concentration of this compound exceeds its solubility in the specific buffer and at the experimental temperature. The pH of the buffer affects the ionization and solubility of the compound. | Determine the solubility of this compound in your buffer before preparing stock solutions. Adjust the pH of the buffer to improve solubility. Consider using a co-solvent if compatible with your experimental system, but be aware that this can also affect stability. |
Data on Stability of Related Beta-Blockers
While specific quantitative stability data for this compound is limited in the public domain, studies on related beta-blockers can provide some insights. The following table summarizes stability data for Atenolol (B1665814), a structurally similar compound.
Table 1: Stability of Atenolol in Aqueous Solution at 90°C
| pH | Degradation Rate Constant (k) (hour⁻¹) | Half-life (t₁/₂) (hours) |
| 4 | 1.1 x 10⁻³ | ~630 |
Data extracted from a study on the effect of pH and temperature on atenolol stability. The degradation followed first-order kinetics.[6]
Experimental Protocols
Protocol for a Forced Degradation Study of this compound
A forced degradation study is essential to understand the stability of a drug and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid powder at 70°C for 48 hours. Also, reflux a solution of the drug in a neutral buffer (e.g., phosphate (B84403) buffer pH 7.0) at 70°C for 24 hours.
-
Photostability: Expose a solution of the drug to UV light (e.g., in a photostability chamber) for a specified duration.
3. Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw samples from the stressed solutions.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating HPLC method.
4. HPLC Method Development:
-
A common starting point for a stability-indicating method for beta-blockers is a reversed-phase C18 column.
-
The mobile phase could consist of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A study on alprenolol used a phosphate buffer at pH 3.0 with acetonitrile.[9]
-
UV detection is typically used, with the wavelength set to the absorbance maximum of this compound.
The goal is to achieve 5-20% degradation of the drug to ensure that the analytical method can separate the intact drug from its degradation products.
Visualizations
Experimental Workflow for a Forced Degradation Study
References
- 1. impactfactor.org [impactfactor.org]
- 2. geneonline.com [geneonline.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. Kinetics and degradation products for direct photolysis of beta-blockers in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alprenolol | C15H23NO2 | CID 2119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Human Metabolome Database: Showing metabocard for Alprenolol (HMDB0015004) [hmdb.ca]
- 9. Determination of (R)-AND (S)-alprenolol-and (R)- and (S)-metoprolol as their diastereomeric derivatives in human plasma by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Alprenolol Hydrochloride Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Alprenolol (B1662852) Hydrochloride in cell lines.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of Alprenolol Hydrochloride?
A1: Besides its primary activity as a non-selective β-adrenergic receptor (β-AR) antagonist, this compound is known to exhibit significant off-target activity, most notably as an antagonist for the serotonin (B10506) 5-HT1A and 5-HT1B receptors.[1][2] Additionally, it has been shown to act as a biased ligand, stimulating G protein-independent, β-arrestin-mediated signaling pathways.[3] Some studies have also identified it as a potential anti-prion compound through its binding to the normal prion protein (PrPC).[4]
Q2: In which cell lines have the off-target effects of Alprenolol been characterized?
A2: The binding affinities of Alprenolol to β-adrenergic receptors have been characterized in Chinese Hamster Ovary (CHO) cells.[1] Off-target interactions with 5-HT receptors have been determined using rat hippocampal and striatal membranes.[1] Studies on β-arrestin-mediated signaling have utilized Human Embryonic Kidney (HEK293) cells.[3]
Q3: What is the mechanism of Alprenolol-induced β-arrestin signaling?
A3: Alprenolol, along with carvedilol (B1668590), can induce β1-adrenergic receptor phosphorylation at consensus G protein-coupled receptor kinase (GRK) sites. This leads to the recruitment of β-arrestin and Src to the receptor. The formation of this complex can then transactivate the Epidermal Growth Factor Receptor (EGFR), leading to the activation of downstream signaling pathways such as the ERK pathway, independent of G-protein activation.[3]
Quantitative Data Summary
The following tables summarize the binding affinities of this compound for its primary targets and known off-target receptors.
Table 1: Binding Affinity of Alprenolol for β-Adrenergic Receptors in CHO Cells
| Receptor Subtype | Parameter | Value (nM) | Reference |
| Human β1-AR | Kd | 15 | [1] |
| Human β2-AR | Kd | 0.91 | [1] |
| Human β3-AR | Kd | 117 | [1] |
Table 2: Off-Target Binding Affinity of Alprenolol for Serotonin (5-HT) Receptors
| Receptor Subtype | Tissue Source | Parameter | Value (nM) | Reference |
| Rat 5-HT1A | Hippocampal Membranes | Ki | 34 | [1] |
| Rat 5-HT1B | Striatal Membranes | Ki | 134 | [1] |
Table 3: Compiled Binding Affinities (pKi/pKd) from various databases
| Target | Species | Activity Type | Value (Range) | Database Source |
| β1-Adrenoceptor | Human | pKd | 6.75 - 8.37 | ChEMBL[5] |
| β1-Adrenoceptor | Human | pKi | 8.24 - 8.55 | ChEMBL, PDSP[5] |
| β2-Adrenoceptor | Human | pKd | 8.02 - 9.53 | ChEMBL, Drug Central[5] |
| β2-Adrenoceptor | Human | pKi | 6.77 - 9.30 | ChEMBL, PDSP, Guide to Pharmacology[5] |
| β3-Adrenoceptor | Human | pKd | 6.86 - 8.16 | ChEMBL, Drug Central[5] |
| 5-HT1A Receptor | Human | pKi | 7.67 - 8.12 | ChEMBL, Drug Central[5] |
| 5-HT1A Receptor | Rat | pKi | 6.93 - 8.16 | PDSP Ki database, Drug Central[5] |
Note: pKi/pKd is the negative logarithm of the Ki/Kd value. A higher value indicates a stronger binding affinity.
Experimental Protocols & Troubleshooting
Protocol 1: Competitive Radioligand Binding Assay for Off-Target Affinity
This protocol is a generalized procedure for determining the binding affinity (Ki) of Alprenolol for an off-target receptor (e.g., 5-HT1A) using a filtration-based assay.[6][7][8]
Materials:
-
Cell membranes expressing the target receptor (e.g., from HEK293 cells or tissue homogenates).
-
Radioligand specific for the target receptor (e.g., [3H]-8-OH-DPAT for 5-HT1A).
-
This compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well plates.
-
Glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine).
-
Filtration apparatus (cell harvester).
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in cold lysis buffer and pellet the membranes by centrifugation (e.g., 20,000 x g for 10 minutes at 4°C).[6] Resuspend the pellet in fresh assay buffer. Determine protein concentration using a BCA or similar assay.
-
Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:
-
150 µL of membrane preparation (typically 10-50 µg protein).
-
50 µL of Alprenolol at various concentrations (e.g., 10-11 to 10-5 M). For total binding wells, add 50 µL of assay buffer. For non-specific binding wells, add 50 µL of a high concentration of a known unlabeled ligand for the target receptor.
-
50 µL of the radioligand at a fixed concentration (typically near its Kd value).
-
-
Incubation: Incubate the plate for 60-120 minutes at room temperature or 30°C with gentle agitation.[6]
-
Filtration: Rapidly terminate the incubation by vacuum filtration through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to separate bound from free radioligand.[6]
-
Counting: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Subtract non-specific binding from all other measurements. Plot the specific binding as a function of the log concentration of Alprenolol. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
Troubleshooting Guide for Radioligand Binding Assay
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Non-Specific Binding (>30% of total) | Radioligand concentration is too high. | Use a radioligand concentration at or below its Kd. |
| Insufficient washing. | Increase the number of washes or the volume of wash buffer. | |
| Radioligand is sticking to the filter. | Ensure filters are adequately pre-soaked in polyethyleneimine (PEI). | |
| Low Signal (Low total binding counts) | Insufficient receptor density in membranes. | Increase the amount of membrane protein per well. |
| Inactive radioligand. | Check the age and storage conditions of the radioligand. | |
| Incubation time is too short. | Optimize the incubation time to ensure equilibrium is reached. | |
| Poor Curve Fit / High Data Scatter | Pipetting errors. | Use calibrated pipettes and proper technique. Run replicates. |
| Incomplete separation of bound/free ligand. | Ensure the vacuum is strong enough for rapid filtration. | |
| Compound precipitation at high concentrations. | Check the solubility of Alprenolol in the assay buffer. |
Protocol 2: β-Arrestin Recruitment Assay (Enzyme Fragment Complementation)
This protocol describes a method to detect Alprenolol-induced β-arrestin recruitment to a receptor (e.g., β1-AR) using a commercially available assay like PathHunter™.[9][10]
Materials:
-
Cell line stably expressing the target receptor fused to one enzyme fragment and β-arrestin fused to the complementing enzyme fragment (e.g., PathHunter™ cells).
-
Cell culture medium and reagents.
-
This compound.
-
Positive control agonist for the target receptor.
-
White, clear-bottom 96- or 384-well cell culture plates.
-
Detection reagents for the complementation assay.
-
Luminometer.
Procedure:
-
Cell Plating: Seed the engineered cells into the assay plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Addition: Prepare serial dilutions of Alprenolol and the positive control agonist in assay buffer. Add the compounds to the cells.
-
Incubation: Incubate the plate for 60-90 minutes at 37°C.
-
Detection: Add the detection reagents according to the manufacturer's instructions. This typically involves a lytic step followed by the addition of a substrate that produces a chemiluminescent signal when processed by the complemented enzyme.
-
Measurement: After a short incubation with the detection reagents (10-60 minutes), measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to a vehicle control. Plot the relative light units (RLU) against the log concentration of Alprenolol and fit a dose-response curve to determine the EC50 and Emax values.
Troubleshooting Guide for β-Arrestin Recruitment Assay
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Signal or Weak Signal with Positive Control | Low cell number or poor cell health. | Optimize cell seeding density. Ensure cells are healthy and not over-confluent. |
| Incorrect detection reagent preparation. | Prepare detection reagents fresh and according to the manufacturer's protocol. | |
| Instrument settings are incorrect. | Check the luminometer settings for appropriate integration time and sensitivity. | |
| High Background Signal | Cell density is too high, leading to basal recruitment. | Reduce the number of cells seeded per well. |
| Contamination of reagents or cells. | Use sterile technique and fresh reagents. | |
| "Bell-shaped" Dose-Response Curve | Compound toxicity or off-target effects at high concentrations. | Assess cell viability at the highest concentrations used. |
| Substrate depletion. | Reduce incubation time with the detection reagent or dilute samples if the signal is too high. |
Visualizations: Workflows and Signaling Pathways
Caption: Workflow for a competitive radioligand binding assay.
Caption: Alprenolol-induced β-arrestin biased signaling pathway.
References
- 1. Alprenolol | 5-HT Receptor | Adrenergic Receptor | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. β-Blockers alprenolol and carvedilol stimulate β-arrestin-mediated EGFR transactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of this compound as an Anti-prion Compound Using Surface Plasmon Resonance Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GPCRdb [gpcrdb.org]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recruitment of β-Arrestin 1 and 2 to the β2-Adrenoceptor: Analysis of 65 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
Alprenolol Hydrochloride In Vivo Delivery: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Alprenolol (B1662852) Hydrochloride in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is Alprenolol Hydrochloride and what is its primary mechanism of action?
This compound is a non-selective β-adrenergic receptor antagonist, meaning it blocks both β1 and β2 receptors.[1][2] Its primary mechanism of action involves competitively inhibiting the binding of catecholamines like epinephrine (B1671497) and norepinephrine (B1679862) to these receptors.[1][2] This blockade results in decreased heart rate, reduced myocardial contractility, and lower blood pressure.[1][2] It is used as an antihypertensive, anti-anginal, and anti-arrhythmic agent.[3]
Q2: What are the common in vivo delivery methods for this compound?
Common in vivo delivery methods for this compound in animal studies include oral gavage, intravenous (IV) injection, intraperitoneal (IP) injection, and subcutaneous (SC) administration. The choice of method depends on the specific research question, the desired pharmacokinetic profile, and the animal model being used.
Q3: What are the known off-target effects or side effects of this compound in in vivo studies?
As a non-selective beta-blocker, this compound can cause side effects related to the blockade of β2-adrenergic receptors, such as bronchoconstriction.[2] Other potential side effects observed in preclinical and clinical studies include fatigue, dizziness, gastrointestinal disturbances, and bradycardia (an abnormally slow heart rate).[4] In rare cases, it can mask the symptoms of hypoglycemia.[4]
Q4: Is this compound stable in solution for in vivo experiments?
This compound solutions can be unstable and it is often recommended to prepare them fresh for each experiment.[5] Stability can be affected by the vehicle, pH, and storage conditions. For stock solutions, storage at -20°C for up to a month or -80°C for up to six months in a sealed container away from moisture is suggested.[3]
Troubleshooting Guides for In Vivo Delivery Methods
Oral Gavage
Problem: Inconsistent drug absorption or high variability in experimental results.
Possible Causes & Solutions:
-
Improper Gavage Technique: Incorrect placement of the gavage needle can lead to administration into the trachea instead of the esophagus, or cause esophageal irritation.[6] Ensure proper training on gavage techniques and use appropriately sized, ball-tipped needles.[6][7]
-
Stress-Induced Physiological Changes: Oral gavage can be stressful for animals, leading to physiological changes that may affect drug absorption and experimental outcomes.[8] Consider acclimatizing animals to the procedure with sham gavages.
-
Gastrointestinal Reflux: High volumes or irritating formulations can cause reflux, leading to inconsistent dosing and potential aspiration.[9] Use the lowest effective volume and a non-irritating vehicle. The maximum recommended gavage volume is typically 10 ml/kg for mice and rats.[7]
-
First-Pass Metabolism: Alprenolol undergoes significant first-pass metabolism in the liver after oral administration, which can reduce its bioavailability.[2] Be aware of this when designing dose-response studies and consider alternative routes if high systemic exposure is required.
Problem: Animal distress or mortality after oral gavage.
Possible Causes & Solutions:
-
Aspiration Pneumonia: Accidental administration of the formulation into the lungs can be fatal.[6] If fluid appears at the nose or the animal shows signs of respiratory distress during the procedure, stop immediately.[6]
-
Esophageal or Stomach Perforation: This can occur with improper technique or the use of incorrect gavage needles.[6] Ensure the gavage needle is the correct length and is inserted gently without force.[7]
Intravenous (IV) Injection
Problem: Precipitation of this compound in the injection solution.
Possible Causes & Solutions:
-
Poor Solubility in Vehicle: this compound has specific solubility limits in different solvents. Using an inappropriate vehicle can lead to precipitation.
-
Incorrect pH of the Solution: The pH of the formulation can significantly impact the solubility of this compound. Ensure the pH of your vehicle is within a range that maintains the drug in solution.
Problem: Adverse cardiovascular events in the animal upon injection.
Possible Causes & Solutions:
-
Rapid Infusion Rate: A rapid bolus injection can lead to acute cardiovascular effects. Consider a slower infusion rate to allow for more gradual distribution of the drug.
-
High Concentration of the Drug: A highly concentrated solution can lead to localized high concentrations in the vasculature, causing adverse effects. Use an appropriate concentration and volume for the animal's size.
Subcutaneous (SC) Injection
Problem: Poor or variable absorption from the injection site.
Possible Causes & Solutions:
-
Injection Site Location: The vascularity of the injection site can influence the rate of absorption. Use a consistent injection site across all animals in a study.
-
Formulation Properties: The viscosity and composition of the vehicle can affect the diffusion and absorption of the drug from the subcutaneous space.
Problem: Skin irritation or inflammation at the injection site.
Possible Causes & Solutions:
-
Irritating Vehicle: Some solvents or excipients can cause local irritation. Test the vehicle alone for any irritant effects before using it with the drug.
-
High Drug Concentration or Inappropriate pH: A high concentration of the drug or a formulation with a pH that is not physiologically compatible can cause tissue damage.
Quantitative Data Summary
| Parameter | Oral Gavage | Intravenous (IV) | Intraperitoneal (IP) | Subcutaneous (SC) | Species | Reference |
| Dose | 50 mg/kg | 0.5 - 1.0 mg/kg | 5 mg/kg | - | Dogs | [5] |
| Effect | Drop in blood pressure (avg. 20 mm Hg) | Decrease in systolic and diastolic pressure (avg. 10 mm Hg), decrease in heart rate (23 beats/min) | Blocked anxiolytic effects of other drugs | - | Cats, Mice | [5][10] |
| Bioavailability | Low due to first-pass metabolism | 100% (by definition) | - | - | General | [2] |
| Cmax | Variable | High and rapid | - | - | - | - |
| Tmax | - | Immediate | - | - | - | - |
Note: This table provides a summary of available data and may not be exhaustive. Researchers should determine the optimal dose and route for their specific experimental conditions.
Experimental Protocols
Protocol 1: Oral Gavage Administration in Mice
-
Preparation of this compound Solution:
-
Weigh the required amount of this compound powder.
-
Dissolve in a suitable vehicle (e.g., sterile water or 0.5% methylcellulose). Ensure the final concentration allows for the desired dose in a volume of 5-10 ml/kg.
-
Vortex or sonicate until fully dissolved. Prepare fresh on the day of the experiment.
-
-
Animal Preparation:
-
Weigh the mouse to determine the correct volume to administer.
-
Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.
-
-
Administration:
-
Select an appropriately sized, sterile, ball-tipped gavage needle (typically 20-22 gauge for adult mice).
-
Measure the needle from the tip of the mouse's nose to the last rib to ensure it will reach the stomach without causing perforation.
-
Gently insert the needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
If there is no resistance, the needle should pass smoothly into the stomach.
-
Slowly administer the solution.
-
-
Post-Administration Monitoring:
-
Carefully remove the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or lethargy, for at least 30 minutes.
-
Protocol 2: Intravenous Injection in Rats (Tail Vein)
-
Preparation of this compound Solution:
-
Dissolve this compound in a sterile, isotonic vehicle suitable for intravenous injection (e.g., sterile saline).
-
Ensure the solution is clear and free of particulates. The final concentration should allow for the desired dose in a small volume (e.g., 1-5 ml/kg).
-
-
Animal Preparation:
-
Warm the rat's tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Place the rat in a suitable restrainer.
-
-
Administration:
-
Swab the tail with 70% ethanol.
-
Using a small gauge needle (e.g., 27-30 gauge) attached to a syringe containing the drug solution, carefully insert the needle into one of the lateral tail veins.
-
Slowly inject the solution. If swelling occurs at the injection site, the needle is not in the vein; withdraw and try again.
-
-
Post-Administration Monitoring:
-
Apply gentle pressure to the injection site after removing the needle to prevent bleeding.
-
Return the rat to its cage and monitor for any adverse reactions.
-
Visualizations
References
- 1. ClinPGx [clinpgx.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. selleckchem.com [selleckchem.com]
- 4. What are the side effects of this compound? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. research.sdsu.edu [research.sdsu.edu]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 8. Pharmacokinetic investigation of the absorption of oxprenolol from Oros delivery systems in healthy volunteers: Comparison of in vivo and in vitro drug release - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of this compound as an Anti-prion Compound Using Surface Plasmon Resonance Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Myocardial and haemodynamic effects of the beta-adrenoceptor blocking drug alprenolol (H56/28) in anaesthetized cats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Alprenolol Hydrochloride Cytotoxicity in Primary Cell Cultures
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the cytotoxic effects of Alprenolol Hydrochloride in primary cell cultures. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High cell death at expected non-toxic concentrations | Primary cell sensitivity: Primary cells are often more sensitive to compounds than immortalized cell lines.[1][2] | Perform a dose-response curve with a wide range of this compound concentrations to determine the optimal non-toxic concentration for your specific primary cell type. Start with a very low concentration (e.g., 0.1 µM) and titrate upwards.[1] |
| Solvent toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to primary cells at higher concentrations.[1][2] | Ensure the final DMSO concentration in the culture medium is as low as possible, ideally ≤ 0.1%.[1] Always include a vehicle control (media with the same DMSO concentration) in your experiments.[1] | |
| Suboptimal cell culture conditions: Stressed primary cells due to factors like high passage number, nutrient depletion, or contamination are more susceptible to drug-induced toxicity.[1] | Use low-passage primary cells and ensure they are healthy and growing optimally before initiating treatment.[2] | |
| Inconsistent results between experiments | Variability in primary cell isolates: Primary cells from different donors or even different passages from the same donor can show significant variability.[1] | Use cells from the same donor and a consistent passage number for a set of experiments to minimize variability.[1] |
| Compound degradation: this compound in solution may degrade over time, affecting its potency and potentially increasing its cytotoxicity. | Prepare fresh dilutions of this compound in culture medium for each experiment and minimize freeze-thaw cycles of the stock solution.[1] | |
| Low absorbance values in cell viability assays (e.g., MTT) | Low cell density: Insufficient cell numbers will result in a weak signal.[3] | Optimize the initial cell seeding density for your specific primary cell type and the duration of the assay.[3] |
| High background in cytotoxicity assays | High medium control absorbance: Certain components in the cell culture medium can interfere with the assay, leading to high background readings.[3] | Test the medium components and consider using a phenol (B47542) red-free medium if it is suspected to interfere with the assay.[4] |
Frequently Asked Questions (FAQs)
Q1: Why are my primary cells more sensitive to this compound than the immortalized cell lines I've used previously?
A1: Primary cells are isolated directly from living tissue and have a finite lifespan, making them less robust than immortalized cell lines.[2][5] They more closely mimic the in vivo environment and are therefore more sensitive to perturbations, including the cytotoxic effects of chemical compounds.[2]
Q2: How can I determine a safe starting concentration for this compound in my primary cell culture experiments?
A2: It is crucial to perform a dose-response experiment to establish the half-maximal inhibitory concentration (IC50) and the maximum non-toxic concentration. A good starting point is to test a wide range of concentrations on a logarithmic scale (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM, 100 µM).[2]
Q3: What are the potential mechanisms of this compound-induced cytotoxicity?
A3: this compound is a non-selective beta-adrenergic receptor antagonist.[6][7] While its primary action is blocking beta-adrenoceptors, at higher concentrations, it may have off-target effects that can lead to cytotoxicity. Potential mechanisms could involve disruption of mitochondrial function, induction of apoptosis, or generation of reactive oxygen species (ROS).[8][9] Some beta-blockers have been shown to induce apoptosis through mitochondrial and endoplasmic reticulum stress.[8][10]
Q4: Can the formulation of the culture medium affect this compound's cytotoxicity?
A4: Yes, the components of the culture medium can influence the apparent cytotoxicity. For instance, serum proteins can bind to the compound, reducing its free concentration and thus its biological activity and toxicity.[2] Experimenting with different serum concentrations may help mitigate cytotoxicity.[2]
Q5: Are there any agents I can co-administer to protect my primary cells from this compound-induced cytotoxicity?
A5: The use of antioxidants, such as N-acetylcysteine, has been shown to protect cells from drug-induced oxidative stress, which can be a mechanism of cytotoxicity.[11] However, the effectiveness of such protective agents would depend on the specific mechanism of this compound's toxicity in your cell type, which may need to be investigated first.
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay using MTT
This protocol is used to determine the concentration of this compound that is cytotoxic to a primary cell culture.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[12]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the primary cells in a 96-well plate at a pre-determined optimal density and allow them to adhere and stabilize for 24 hours.[12]
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).[1]
-
Treatment: Carefully remove the medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control. Include untreated control wells with fresh medium only.[1]
-
Incubation: Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[12]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Assessment of Apoptosis using Annexin V/Propidium Iodide (PI) Staining
This protocol helps to determine if this compound is inducing apoptosis.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed primary cells in 6-well plates and treat with the desired concentrations of this compound (including a non-toxic and a cytotoxic concentration determined from the MTT assay) and a vehicle control for the desired time.
-
Cell Harvesting: After treatment, harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Staining: Resuspend the cell pellet in the binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence.
Visualizations
Caption: Experimental workflow for assessing and minimizing this compound cytotoxicity.
Caption: Hypothetical signaling pathway for this compound-induced cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. Alprenolol | C15H23NO2 | CID 2119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. The cytotoxic and apoptotic effects of beta-blockers with different selectivity on cancerous and healthy lung cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mitochondrial Effects of Common Cardiovascular Medications: The Good, the Bad and the Mixed - PMC [pmc.ncbi.nlm.nih.gov]
- 10. abis-files.atauni.edu.tr [abis-files.atauni.edu.tr]
- 11. Influence of cell culture conditions on the protective effect of antioxidants against beta-amyloid toxicity: studies with lazaroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Alprenolol Hydrochloride Interference with Fluorescent Assays: A Technical Support Guide
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting protocols and frequently asked questions (FAQs) to address potential interference caused by Alprenolol Hydrochloride in fluorescence-based assays. Our goal is to help you identify, understand, and mitigate these effects to ensure the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my fluorescent assay?
A1: this compound is a non-selective beta-adrenergic receptor antagonist.[1][2] Like many small molecules, particularly those containing aromatic ring structures, it has the potential to interfere with fluorescence-based assays through two primary mechanisms: autofluorescence and fluorescence quenching.
-
Autofluorescence: The compound itself may emit light upon excitation at or near the wavelengths used for your fluorophore, leading to an artificially high signal (a false positive).
-
Fluorescence Quenching: The compound may absorb the excitation light intended for your fluorophore or the emitted light from the fluorophore, resulting in a decreased signal (a false negative).[3]
Q2: Does this compound have known spectral properties that suggest interference?
A2: this compound is known to absorb ultraviolet (UV) light, with reported absorbance maxima around 218 nm and 272 nm.[4] While its intrinsic fluorescence is not well-documented in the literature, its absorbance in the UV range suggests a potential for autofluorescence if the excitation wavelength of your assay is in this region. The extent of interference will depend on the specific excitation and emission wavelengths of your assay's fluorophore.
Q3: My fluorescence signal is unexpectedly high when I add this compound. What should I do?
A3: An unexpectedly high signal may indicate that this compound is autofluorescent under your experimental conditions. You should perform a "compound-only" control to confirm this. See the Experimental Protocols section for a detailed method to measure autofluorescence.
Q4: My fluorescence signal is lower than expected in the presence of this compound. What could be the cause?
A4: A lower-than-expected signal suggests that this compound may be quenching the fluorescence of your reporter dye. This can occur through various mechanisms, including static or dynamic quenching.[3] To investigate this, you should perform a quenching assessment experiment, as detailed in the Experimental Protocols section.
Q5: How can I mitigate interference from this compound in my assay?
A5: Mitigation strategies depend on the nature of the interference:
-
For Autofluorescence:
-
Background Subtraction: If the autofluorescence is consistent, you can subtract the signal from a "compound-only" control from your experimental wells.
-
Use Red-Shifted Fluorophores: Autofluorescence from small molecules is often more pronounced in the blue-green spectral region. Switching to a fluorophore that excites and emits at longer wavelengths (red or far-red) can often resolve the issue.[5]
-
-
For Quenching:
-
Reduce Compound Concentration: If possible, lowering the concentration of this compound may reduce the quenching effect to an acceptable level.
-
Change Fluorophore: Some fluorophores are more susceptible to quenching by certain compounds than others. Testing an alternative fluorophore with a different chemical structure may be beneficial.
-
Assay Re-design: Consider if a different assay format (e.g., absorbance-based, luminescence) could be used to measure your biological endpoint.
-
Troubleshooting Guides
Issue 1: Inconsistent or Unreliable Fluorescence Readings
If you are observing erratic fluorescence signals in the presence of this compound, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for inconsistent fluorescence.
Issue 2: Suspected Autofluorescence
Use this guide if you suspect this compound is contributing to your signal.
Caption: Workflow for addressing suspected autofluorescence.
Data Presentation
Due to the limited availability of public data on the specific fluorescent properties of this compound, the following tables provide an illustrative example of how such data would be presented. Researchers should generate their own data using the protocols provided below.
Table 1: Illustrative Spectral Properties of this compound
| Property | Value (Hypothetical) | Notes |
| Absorbance Maximum (λmax) | 272 nm | In ethanol. This is a known property.[4] |
| Excitation Maximum (λex) | 310 nm | To be determined experimentally. This is a hypothetical value for illustrative purposes. |
| Emission Maximum (λem) | 450 nm | To be determined experimentally. This hypothetical value falls in the blue-green region. |
| Quantum Yield (Φ) | 0.05 | To be determined experimentally. A low quantum yield is common for weakly fluorescent compounds. |
Table 2: Illustrative Quenching of Common Fluorophores by this compound (100 µM)
| Fluorophore | Excitation (nm) | Emission (nm) | Quenching Observed (Hypothetical %) | Potential Mechanism |
| Fluorescein | 494 | 521 | 15% | Inner filter effect due to minor absorbance overlap or collisional quenching. |
| Rhodamine B | 555 | 580 | 5% | Less spectral overlap with Alprenolol's absorbance, suggesting less inner filter effect. |
| Cy®5 | 649 | 670 | <1% | Minimal spectral overlap, making it a good alternative to avoid interference. |
Experimental Protocols
Protocol 1: Assessing Compound Autofluorescence
Objective: To determine if this compound exhibits intrinsic fluorescence at the assay's excitation and emission wavelengths.
Materials:
-
This compound
-
Assay buffer
-
Fluorescence microplate reader
-
Black, opaque microplates (e.g., 96-well or 384-well)
Methodology:
-
Prepare a serial dilution of this compound in the assay buffer. The concentration range should cover and exceed the concentrations used in your main experiment.
-
Add the compound dilutions to the wells of a black microplate.
-
Include wells with only the assay buffer to serve as a blank control.
-
Set the fluorescence reader to the excitation and emission wavelengths used for your primary assay's fluorophore.
-
Measure the fluorescence intensity of each well.
Data Analysis:
-
Subtract the average fluorescence of the blank wells from the fluorescence readings of the wells containing this compound.
-
Plot the background-subtracted fluorescence intensity against the concentration of this compound.
-
A concentration-dependent increase in fluorescence indicates that this compound is autofluorescent under your assay conditions.
Caption: Experimental workflow for assessing autofluorescence.
Protocol 2: Evaluating Compound-Induced Quenching
Objective: To determine if this compound quenches the fluorescence of the assay's fluorophore.
Materials:
-
This compound
-
Your assay's fluorophore (at the concentration used in the assay)
-
Assay buffer
-
Fluorescence microplate reader
Methodology:
-
Prepare a solution of your assay's fluorophore in the assay buffer at the same concentration used in your experiment.
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a microplate, create three sets of wells:
-
Set A (Fluorophore + Compound): Add the fluorophore solution and the this compound dilutions.
-
Set B (Fluorophore Only): Add the fluorophore solution and assay buffer (without this compound).
-
Set C (Compound Only): Add the this compound dilutions and assay buffer (without the fluorophore). This is the same as the autofluorescence control.
-
Set D (Blank): Add only assay buffer.
-
-
Measure the fluorescence of all wells using the appropriate excitation and emission wavelengths.
Data Analysis:
-
Subtract the blank (Set D) from all other readings.
-
Correct the "Fluorophore + Compound" readings (Set A) for any autofluorescence from this compound by subtracting the corresponding "Compound Only" readings (Set C).
-
Compare the corrected fluorescence of "Fluorophore + Compound" (Set A) to the fluorescence of "Fluorophore Only" (Set B).
-
A concentration-dependent decrease in the corrected fluorescence signal indicates that this compound is quenching your fluorophore. The percentage of quenching can be calculated as: % Quenching = (1 - (Signal_Set_A_corrected / Signal_Set_B)) * 100
Caption: Experimental workflow for assessing fluorescence quenching.
References
- 1. This compound | C15H24ClNO2 | CID 66368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Alprenolol | C15H23NO2 | CID 2119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Factor that affecting Fluorescence and Quenching and MCQ asked in EXAM - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Evaluation of fluorescent compound interference in 4 fluorescence polarization assays: 2 kinases, 1 protease, and 1 phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Alprenolol Hydrochloride Dosage for Mouse Models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to determining the optimal dosage of Alprenolol (B1662852) Hydrochloride in mouse models. The following information, presented in a question-and-answer format, addresses common issues and provides detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose of Alprenolol Hydrochloride for a mouse study?
A1: The optimal starting dose of this compound depends on the research question, the administration route, and the specific mouse model. Based on published studies, a range of doses has been used effectively. For instance, in a study on prion diseases, this compound was administered in drinking water at a concentration of 50 mg/L.[1] For intravenous administration, a much lower dose of 10 µg has been used to inhibit decreases in heart rate and left ventricular systolic pressure.[1][2] Intraperitoneal injections of 20 mg/kg have been used to study its effects on EGFR transactivation.[3] It is crucial to conduct a pilot dose-response study to determine the most effective and non-toxic dose for your specific experimental conditions.
Q2: How should I prepare this compound for administration to mice?
A2: this compound is soluble in various solvents. For in vivo studies, it is often dissolved in phosphate-buffered saline (PBS) at a pH of 7.2, dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO).[1] One supplier suggests a solubility of 1 mg/ml in PBS (pH 7.2), 20 mg/ml in DMF, and 15 mg/ml in DMSO.[1] For oral administration in drinking water, it can be directly dissolved in the water.[1] It is recommended to prepare fresh solutions for administration, as the compound can be unstable in solution.[4]
Q3: What are the common routes of administration for this compound in mice?
A3: The most common routes of administration for substances in mice are oral (PO), intraperitoneal (IP), intravenous (IV), and subcutaneous (SC).[5][6] The choice of administration route depends on the desired speed of absorption and duration of action. IV administration provides the most rapid effect, while oral administration, such as in drinking water or by gavage, is suitable for long-term studies and mimics clinical use in humans.[6][7]
Q4: What are the known effects of this compound in mouse models?
A4: Alprenolol is a non-selective β-adrenergic receptor (β-AR) antagonist and also acts as an antagonist for serotonin (B10506) 5-HT1A and 5-HT1B receptors.[1][2][4] In mouse models, it has been shown to reduce the accumulation of abnormal prion proteins in the brain.[1][7] It also inhibits decreases in heart rate and left ventricular systolic pressure induced by a β2-AR antagonist in transgenic mice.[1][2] Additionally, it can block the anxiolytic effects of other compounds.[4]
Troubleshooting Guide
Problem: High variability in experimental results between mice.
-
Possible Cause: Inconsistent drug administration.
-
Possible Cause: Variability in drug metabolism.
-
Solution: Alprenolol metabolism can be dose-dependent and species-specific.[9] Consider using mice of the same age, sex, and genetic background to minimize metabolic variability. Fasting animals before oral administration can also help standardize absorption.
-
Problem: Observed adverse effects or toxicity in mice.
-
Possible Cause: The administered dose is too high.
-
Solution: Conduct a dose-response study to determine the maximum tolerated dose (MTD) in your specific mouse strain. Start with a lower dose and gradually increase it while closely monitoring the animals for any signs of distress, such as lethargy, weight loss, or changes in behavior.
-
-
Possible Cause: The formulation is causing irritation.
-
Solution: If using solvents like DMSO, ensure the final concentration is low and well-tolerated. Consider alternative, more biocompatible vehicles if irritation is observed at the injection site. For oral administration, ensure the taste of the medicated water is not causing aversion and leading to dehydration.
-
Quantitative Data Summary
| Mouse Model | Administration Route | Dosage | Frequency | Observed Effect | Reference |
| Prion-infected mice | Oral (in drinking water) | 50 mg/L | Daily | Reduced accumulation of abnormal prion fibrils (PrPSc) in the brain to less than 20% of control levels. | [1] |
| Transgenic mice overexpressing β2-AR | Intravenous (IV) | 10 µg | Single dose | Inhibited decreases in heart rate and left ventricular systolic pressure induced by a β2-AR antagonist. | [1][2] |
| C57BL/6 mice | Intraperitoneal (IP) | 20 mg/kg | Single dose | Studied for its effect on β-arrestin-mediated EGFR transactivation. | [3] |
| Adult male Swiss Webster mice | Intraperitoneal (IP) | 5 mg/kg | Single dose | Effectively blocked the anxiolytic effects of indorenate (B1204406) and ipsapirone. | [4] |
Experimental Protocols
Protocol 1: Oral Administration in Drinking Water
-
Preparation: Calculate the total amount of this compound needed based on the desired concentration (e.g., 50 mg/L) and the total volume of drinking water to be prepared.
-
Dissolution: Dissolve the calculated amount of this compound directly into the drinking water. Ensure the compound is fully dissolved.
-
Administration: Replace the regular drinking water bottles with the medicated water bottles in the mouse cages.
-
Monitoring: Measure water consumption daily to estimate the average daily dose per mouse. Monitor the mice for any changes in hydration status or general health.
-
Frequency: The medicated water should be replaced with a freshly prepared solution every 2-3 days to ensure drug stability.
Protocol 2: Intraperitoneal (IP) Injection
-
Preparation: Prepare a sterile solution of this compound in an appropriate vehicle (e.g., PBS). The final concentration should be calculated to deliver the desired dose (e.g., 5 or 20 mg/kg) in a small volume (typically 10 ml/kg body weight).[5]
-
Restraint: Gently restrain the mouse, exposing the abdomen.
-
Injection: Using a 25-27 gauge needle, insert the needle into the lower right or left quadrant of the abdomen, at a 15-20 degree angle to avoid puncturing internal organs.[5][6]
-
Aspiration: Gently pull back on the syringe plunger to ensure no fluid (blood or urine) is aspirated. If fluid is present, discard the syringe and prepare a new injection.
-
Administration: Slowly inject the solution into the peritoneal cavity.
-
Post-injection Monitoring: Return the mouse to its cage and monitor for any signs of distress.
Protocol 3: Intravenous (IV) Injection (Tail Vein)
-
Preparation: Prepare a sterile, particle-free solution of this compound. The volume for a bolus injection should not exceed 5 ml/kg.[8]
-
Restraint and Warming: Place the mouse in a restraining device. Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Injection: Using a 27-30 gauge needle, carefully insert the needle into one of the lateral tail veins.[5]
-
Administration: Slowly inject the solution. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-insert.
-
Post-injection Care: After injection, apply gentle pressure to the injection site with a sterile gauze to prevent bleeding. Monitor the mouse for any adverse reactions.
Visualizations
Caption: A flowchart illustrating the key steps in a typical dose-response study.
Caption: Alprenolol's antagonistic action on β-adrenergic and serotonin receptors.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Alprenolol | 5-HT Receptor | Adrenergic Receptor | TargetMol [targetmol.com]
- 3. β-Blockers alprenolol and carvedilol stimulate β-arrestin-mediated EGFR transactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. urmc.rochester.edu [urmc.rochester.edu]
- 6. rjptsimlab.com [rjptsimlab.com]
- 7. Identification of this compound as an Anti-prion Compound Using Surface Plasmon Resonance Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 9. Kinetic studies of dose-dependent metabolism of alprenolol: in vitro and in vivo studies in different species - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Alprenolol Hydrochloride versus propranolol beta-adrenergic receptor affinity
An Objective Comparison of Alprenolol (B1662852) Hydrochloride and Propranolol (B1214883): Beta-Adrenergic Receptor Affinity
For researchers, scientists, and drug development professionals, a precise understanding of the binding affinities of beta-adrenergic receptor antagonists is paramount for preclinical and clinical research. This guide provides a comparative analysis of two non-selective beta-blockers, alprenolol hydrochloride and propranolol, focusing on their affinity for beta-1 (β1) and beta-2 (β2) adrenergic receptors. The data presented is supported by established experimental protocols.
Quantitative Comparison of Receptor Affinity
The binding affinities of alprenolol and propranolol for β1 and β2-adrenergic receptors have been determined through various radioligand binding assays. The data, presented in terms of pKi, pIC50, and Ki values, are summarized in the table below. A higher pKi or pIC50 value indicates a stronger binding affinity.
| Compound | Receptor Subtype | Affinity Value | Value Type | Tissue/Cell Source |
| Alprenolol | Beta-1 | 8.31 | pIC50 | Dog heart |
| Beta-1 | 7.95 | pKd | Human (CHO-K1 cells)[1] | |
| Beta-1 | 4.90 nM | IC50 | Human[2] | |
| Beta-2 | 8.84 | pKd | Human (HEK293 cells)[1] | |
| Beta-2 | 3 nM | IC50 | Calf lung membranes[2] | |
| Propranolol | Beta-1 | 8.6 | -log(mol/l) KB | Human heart[3] |
| Beta-1 | 9.02 | pKi | COS-7 cells | |
| Beta-2 | Antagonized effects 2-3x more potently than at Beta-1 | - | Human heart |
Both alprenolol and propranolol are non-selective antagonists, meaning they block both β1 and β2 receptors.[4][5][6][7][8] Propranolol is often used as a reference standard in beta-blocker studies.[5]
Experimental Protocols
The determination of the binding affinities listed above predominantly relies on the radioligand binding assay .[9] This technique is considered the gold standard for quantifying the interaction between a ligand and its target receptor due to its robustness and sensitivity.[10]
General Protocol for Competitive Radioligand Binding Assay:
-
Membrane Preparation:
-
Tissues or cells expressing the beta-adrenergic receptors of interest are homogenized in an ice-cold lysis buffer.[9]
-
The homogenate undergoes differential centrifugation to isolate the cell membranes containing the receptors.[9]
-
The final membrane pellet is resuspended in an appropriate assay buffer.[9]
-
-
Assay Setup:
-
The assay is typically performed in 96-well plates.[11]
-
Each well contains the prepared cell membranes, a fixed concentration of a specific radioligand (e.g., [3H]dihydroalprenolol or [125I]cyanopindolol), and a varying concentration of the unlabeled competitor drug (alprenolol or propranolol).[9][11]
-
Control wells for determining total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled ligand) are included.[9]
-
-
Incubation:
-
Filtration:
-
Detection and Analysis:
-
The radioactivity trapped on the filters is quantified using a scintillation counter.[9]
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are then analyzed using non-linear regression to determine the IC50 value of the competitor drug. The IC50 is the concentration of the drug that inhibits 50% of the specific binding of the radioligand.
-
The Ki (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]
-
Beta-Adrenergic Signaling Pathway
Both alprenolol and propranolol exert their effects by blocking the canonical beta-adrenergic signaling pathway. This pathway is initiated by the binding of an agonist (like epinephrine) to the beta-adrenergic receptor, a G-protein coupled receptor (GPCR).[12] This activation leads to a cascade of intracellular events, ultimately resulting in a physiological response.
Caption: Canonical Beta-Adrenergic Receptor Signaling Pathway.
Upon agonist binding, the β-adrenergic receptor activates a stimulatory G-protein (Gs).[12][13] The Gs alpha subunit then stimulates adenylyl cyclase to produce cyclic AMP (cAMP) from ATP.[12][13][14] cAMP, a second messenger, subsequently activates Protein Kinase A (PKA), which phosphorylates downstream effector proteins to elicit a cellular response.[12][13] Alprenolol and propranolol, as antagonists, competitively block the initial binding of agonists to the receptor, thereby inhibiting this entire signaling cascade.
References
- 1. alprenolol | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. BindingDB BDBM25764 ALPRENOLOL,(+)::ALPRENOLOL,(-)::Alfeprol::Alpheprol::Alprenolol::CHEMBL266195::{2-hydroxy-3-[2-(prop-2-en-1-yl)phenoxy]propyl}(propan-2-yl)amine [bindingdb.org]
- 3. The affinity of (-)-propranolol for beta 1- and beta 2-adrenoceptors of human heart. Differential antagonism of the positive inotropic effects and adenylate cyclase stimulation by (-)-noradrenaline and (-)-adrenaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SAR of Beta Blockers, Propranolol, Metipranolol, Atenolol, Betazolol, Bisoprolol, Esmolol, Metoprolol, Labetolol, Carvedilol | Pharmaguideline [pharmaguideline.com]
- 6. Propranolol - Wikipedia [en.wikipedia.org]
- 7. Alprenolol | C15H23NO2 | CID 2119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (+)-Alprenolol|Beta-Adrenergic Blocker [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]
comparing Alprenolol Hydrochloride and ICI 118,551 on beta-2 receptor
An Objective Comparison of Alprenolol (B1662852) Hydrochloride and ICI 118,551 on the Beta-2 Adrenergic Receptor
This guide provides a detailed comparison of two key beta-adrenergic receptor antagonists, Alprenolol Hydrochloride and ICI 118,551, with a specific focus on their interaction with the beta-2 adrenergic receptor (β2AR). Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to highlight the distinct pharmacological profiles of these compounds.
Introduction to the Compounds
Alprenolol is a non-selective beta-blocker, meaning it acts as an antagonist at both β1 and β2 adrenergic receptors.[1] It has been used as an antihypertensive, anti-arrhythmic, and anti-anginal agent.[1][2] Alprenolol is also recognized for its ability to stimulate G protein-independent signaling pathways, such as β-arrestin-mediated EGFR transactivation.[3]
ICI 118,551 is a potent and highly selective antagonist for the β2-adrenergic receptor.[4][5] Its high selectivity makes it an invaluable tool in research for differentiating between β1 and β2 receptor-mediated effects and for characterizing β2 receptor populations in various tissues.[5][6] Unlike some beta-blockers, ICI 118,551 has no partial agonist activity.[4]
Comparative Pharmacological Data
The primary distinction between Alprenolol and ICI 118,551 lies in their receptor selectivity and affinity. ICI 118,551 demonstrates a significantly higher affinity and selectivity for the β2AR compared to Alprenolol.
| Parameter | This compound | ICI 118,551 | Reference |
| Receptor Selectivity | Non-selective; higher affinity for β2AR over β1AR | Highly selective for β2AR | [1][4][7] |
| β2/β1 Selectivity Ratio | ~16.2-fold (more affine for β2) | 123-fold to 550-fold (more affine for β2) | [4][7][8] |
| Affinity for β2AR (pA2) | Not specified | 9.26 (guinea pig uterus) | [4] |
| Affinity for β2AR (pKD) | Not specified | 9.36 (human) | [8] |
| Affinity for β1AR (pA2) | Not specified | 7.17 (guinea pig atrium) | [4] |
| Intrinsic Activity | Antagonist; can act as a biased agonist for β-arrestin pathways | Neutral Antagonist (no partial agonist activity) | [3][4] |
Signaling Pathways and Mechanism of Action
The canonical signaling pathway for the β2AR involves its coupling to the Gs alpha subunit of the heterotrimeric G-protein. Agonist binding triggers a conformational change, leading to the activation of adenylyl cyclase, which then synthesizes cyclic AMP (cAMP).[9][10] cAMP acts as a second messenger, activating Protein Kinase A (PKA) and leading to downstream cellular responses like smooth muscle relaxation.[9]
Both Alprenolol and ICI 118,551 act as competitive antagonists, binding to the β2AR and preventing the binding of endogenous agonists like epinephrine, thereby inhibiting the Gs-cAMP signaling cascade.
References
- 1. Alprenolol | C15H23NO2 | CID 2119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. β-Blockers alprenolol and carvedilol stimulate β-arrestin-mediated EGFR transactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The pharmacology of a beta 2-selective adrenoceptor antagonist (ICI 118,551) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evidence that ICI 118, 551 is a potent, highly Beta 2-selective adrenoceptor antagonist and can be used to characterize Beta-adrenoceptor populations in tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ICI-118,551 - Wikipedia [en.wikipedia.org]
- 7. The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Validating Alprenolol Hydrochloride's Anti-Prion Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Alprenolol Hydrochloride's effectiveness in reducing prion protein accumulation in infected cell lines. It offers a detailed look at the experimental data supporting its activity, compares it with other relevant compounds, and provides the necessary protocols for researchers to replicate and build upon these findings.
Comparative Analysis of Anti-Prion Compounds
The following table summarizes the in vitro efficacy of this compound against the pathogenic scrapie isoform of the prion protein (PrPSc) and compares it with other compounds identified in the same screening study, as well as established anti-prion agents.
| Compound | Cell Line | IC50 (µM) | Efficacy Summary | Mechanism of Action (Proposed) | Reference |
| This compound | N2a-FK | 15 | Strong anti-prion effect, can completely eliminate PrPSc.[1] | Direct binding to a "hotspot" on cellular prion protein (PrPC).[1] | Miyazaki et al., 2019 |
| Bisoprolol Fumarate | N2a-FK | Not Reported | Significantly reduces PrPSc accumulation.[1] | Not elucidated, likely similar to other β-blockers. | Miyazaki et al., 2019 |
| Colistin Sulfate | N2a-FK | Not Reported | Significantly reduces PrPSc accumulation.[1] | Not elucidated. | Miyazaki et al., 2019 |
| Quinacrine | N2a | ~0.3 | Potent inhibitor of PrPSc formation in vitro. | Not fully understood, may involve inhibition of PrPSc formation. | Korth et al., 2001 |
| Chlorpromazine | N2a | ~3 | Inhibits PrPSc formation in vitro. | May involve redistribution of PrPSc to lysosomes for degradation. | Korth et al., 2001 |
Proposed Mechanism of Action: this compound
This compound's anti-prion activity is thought to stem from its direct interaction with the normal cellular prion protein (PrPC). Docking simulations suggest that it binds to a "hotspot" region on PrPC, which is crucial for the conformational change into the pathogenic PrPSc form. By stabilizing the native conformation of PrPC, this compound may inhibit the initial misfolding event that leads to prion propagation.
Experimental Workflow for Compound Validation
The following diagram outlines a typical workflow for screening and validating the anti-prion activity of a compound in a cell culture model.
Detailed Experimental Protocols
Cell Culture of Prion-Infected Neuroblastoma Cells (ScN2a)
-
Cell Line: Mouse neuroblastoma cells (N2a) chronically infected with a scrapie strain (e.g., RML), often referred to as ScN2a or, in the case of the Alprenolol study, N2a-FK cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Passaging: Subculture cells every 3-4 days or when they reach 80-90% confluency. Use trypsin-EDTA to detach the cells and re-plate at a suitable dilution.
Drug Treatment Protocol
-
Cell Seeding: Plate the prion-infected N2a cells in multi-well plates (e.g., 6-well or 12-well) at a density that allows for several days of growth without reaching full confluency.
-
Compound Preparation: Prepare stock solutions of the test compounds (e.g., this compound) in a suitable solvent like Dimethyl Sulfoxide (DMSO). Create a dilution series to test a range of concentrations.
-
Treatment: The day after seeding, remove the existing culture medium and replace it with fresh medium containing the desired final concentration of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubation: Incubate the treated cells for a specified period, typically 3 to 6 days, to allow for PrPSc turnover and to observe the effect of the compound.
PrPSc Detection by Western Blot
-
Cell Lysis:
-
Wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in a lysis buffer (e.g., 0.5% Triton X-100, 0.5% sodium deoxycholate in PBS) on ice.
-
Scrape the cells and collect the lysate.
-
Determine the total protein concentration of each lysate using a standard protein assay (e.g., BCA assay) to ensure equal loading.
-
-
Proteinase K (PK) Digestion:
-
Adjust the protein concentration of each sample to be equal.
-
Treat a portion of the lysate with Proteinase K (final concentration typically 20 µg/mL) for 30-60 minutes at 37°C to digest the normal PrPC. The pathogenic PrPSc is partially resistant to PK digestion.
-
Stop the digestion by adding a protease inhibitor (e.g., Pefabloc SC) and boiling the samples in SDS-PAGE loading buffer.
-
-
SDS-PAGE and Transfer:
-
Separate the proteins by size using Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk in Tris-buffered saline with 0.1% Tween-20 - TBST) for at least 1 hour to prevent non-specific antibody binding.
-
Primary Antibody: Incubate the membrane with a primary antibody that recognizes the prion protein (e.g., anti-PrP monoclonal antibody) overnight at 4°C.
-
Washing: Wash the membrane multiple times with TBST.
-
Secondary Antibody: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Perform final washes with TBST.
-
-
Detection and Quantification:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using an imaging system.
-
Perform densitometry analysis on the resulting bands corresponding to PK-resistant PrPSc.
-
Normalize the PrPSc signal to a loading control (e.g., GAPDH from a non-PK-digested sample) and compare the signal from treated samples to the vehicle control to determine the percentage of inhibition.
-
Calculate the IC50 value, which is the concentration of the compound that reduces the PrPSc signal by 50%.
-
References
Alprenolol Hydrochloride as a Negative Control in Adrenergic Signaling Studies: A Comparative Guide
In the intricate landscape of adrenergic signaling research, the use of appropriate negative controls is paramount to validate experimental findings and ensure the specificity of observed effects. Alprenolol (B1662852) hydrochloride, a non-selective β-adrenergic receptor antagonist, has long served as a reliable tool for this purpose. This guide provides a comprehensive comparison of alprenolol hydrochloride with other common negative controls, supported by experimental data, detailed protocols, and visual workflows to aid researchers in their study design.
Mechanism of Action: Blocking the Signal
This compound exerts its effect by competitively binding to β-adrenergic receptors (β1, β2, and β3), thereby preventing endogenous catecholamines like epinephrine (B1671497) and norepinephrine (B1679862) from activating downstream signaling cascades.[1][2] This blockade effectively inhibits the production of the second messenger cyclic AMP (cAMP), a key event in Gs-coupled β-adrenergic signaling.[3][4] Its non-selective nature ensures the inhibition of responses mediated by both β1 and β2 receptor subtypes.[5]
Performance Comparison: this compound vs. Alternatives
The efficacy of a negative control is determined by its affinity for the target receptor and its ability to inhibit the functional response to an agonist. Here, we compare the performance of this compound with another widely used non-selective β-blocker, propranolol (B1214883) hydrochloride.
Receptor Binding Affinity
Receptor binding affinity is a measure of how tightly a ligand binds to a receptor and is typically expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. The following table summarizes the Ki values for alprenolol and propranolol at β1- and β2-adrenergic receptors, as determined by radioligand binding assays.
| Compound | β1-Adrenergic Receptor Ki (nM) | β2-Adrenergic Receptor Ki (nM) | Reference |
| Alprenolol | 7 - 11 | 3 | [6] |
| Propranolol | 12 | 6.9 | [6][7] |
Note: Ki values can vary depending on the experimental conditions and tissue/cell type used.
Functional Inhibition
The functional potency of an antagonist is often measured by its half-maximal inhibitory concentration (IC50) in a functional assay, such as a cAMP assay. The IC50 value represents the concentration of the antagonist required to inhibit 50% of the maximal response to an agonist. While a direct head-to-head comparison in a single study is ideal, data from various sources indicate that both alprenolol and propranolol are potent inhibitors of agonist-induced cAMP production. For instance, in bovine thyroid slices, both DL-propranolol and L-alprenolol caused a significant inhibition of TSH-stimulated cAMP synthesis.[4]
Experimental Protocols
To effectively utilize this compound as a negative control, it is crucial to follow standardized experimental protocols. Below are detailed methodologies for two key experiments in adrenergic signaling research.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of an unlabeled compound (like alprenolol) by measuring its ability to displace a radiolabeled ligand from the receptor.
1. Membrane Preparation:
-
Homogenize cells or tissues expressing the β-adrenergic receptors of interest in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 0.1-1 mg/mL.
2. Binding Reaction:
-
In a 96-well plate, combine the following in a final volume of 200 µL:
-
50 µL of membrane preparation.
-
50 µL of a fixed concentration of a suitable radioligand (e.g., [3H]-dihydroalprenolol).
-
50 µL of a range of concentrations of the unlabeled competitor (e.g., this compound).
-
For determining non-specific binding, a separate set of wells should contain a high concentration of an unlabeled antagonist (e.g., 10 µM propranolol).
-
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
3. Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Allow the filters to dry, then add scintillation cocktail and measure the radioactivity using a scintillation counter.
4. Data Analysis:
-
Subtract the non-specific binding from the total binding to determine the specific binding at each competitor concentration.
-
Plot the specific binding as a function of the log of the competitor concentration to generate a competition curve.
-
Determine the IC50 value from the curve and calculate the Ki using the Cheng-Prusoff equation.
Radioligand Competition Binding Assay Workflow
cAMP Functional Assay
This assay measures the ability of an antagonist to inhibit the agonist-induced production of cyclic AMP (cAMP).
1. Cell Culture and Plating:
-
Culture cells endogenously or recombinantly expressing the β-adrenergic receptor of interest in a suitable medium.
-
Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
2. Assay Procedure:
-
Pre-incubate the cells with a range of concentrations of the antagonist (e.g., this compound) for 15-30 minutes.
-
To prevent cAMP degradation, a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) should be included in the pre-incubation and stimulation steps.[8]
-
Stimulate the cells with a fixed concentration of a β-adrenergic agonist (e.g., isoproterenol, typically at its EC80 concentration) for 10-15 minutes.
-
Include a set of wells with no antagonist as a positive control (agonist-only) and a set of wells with no agonist as a baseline control.
3. Cell Lysis and cAMP Measurement:
-
Lyse the cells using the lysis buffer provided with a commercial cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based kits).
-
Follow the manufacturer's instructions to measure the intracellular cAMP concentration.
4. Data Analysis:
-
Normalize the data to the agonist-only control (100% response) and the baseline control (0% response).
-
Plot the percentage of inhibition as a function of the log of the antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the antagonist.
cAMP Functional Assay Workflow
Adrenergic Signaling Pathway
The canonical β-adrenergic signaling pathway is initiated by the binding of an agonist to the β-adrenergic receptor, a G-protein coupled receptor (GPCR). This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response. This compound, as an antagonist, blocks the initial step of this cascade.
β-Adrenergic Signaling Pathway
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. Effects of β-adrenoceptor antagonist and 5-HT1A and 5-HT1B receptor antagonist alprenolol on human Kv1.3 currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Propranolol - Wikipedia [en.wikipedia.org]
- 4. Effect of the beta-adrenergic substances propranolol, alprenolol and isoprenaline on cAMP production in bovine thyroid slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Beta Adrenergic Blocking Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Identification of cardiac beta-adrenergic receptors by (minus) [3H]alprenolol binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. resources.revvity.com [resources.revvity.com]
A Comparative Analysis of Alprenolol Hydrochloride and Metoprolol in Cardiac Hypertrophy Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardiac hypertrophy, an enlargement of the heart muscle, is a compensatory response to pressure overload and other stimuli, but it often progresses to heart failure. Beta-blockers are a cornerstone in the management of cardiovascular diseases, with their role in mitigating hypertrophy being of significant interest. This guide provides a comparative overview of two such agents: alprenolol (B1662852) hydrochloride and metoprolol (B1676517), in the context of experimental cardiac hypertrophy models. While extensive data exists for metoprolol, research specifically investigating the anti-hypertrophic effects of alprenolol is limited, precluding a direct head-to-head comparison based on equivalent experimental data. This document summarizes the available evidence for both compounds, highlighting their mechanisms and effects on key hypertrophic markers.
Metoprolol: A Well-Characterized Anti-Hypertrophic Agent
Metoprolol, a selective β1-adrenergic receptor antagonist, has been extensively studied in various in vivo and in vitro models of cardiac hypertrophy. The evidence consistently demonstrates its efficacy in attenuating hypertrophic remodeling.
Quantitative Data from Experimental Studies
The following tables summarize the key findings from studies investigating the effects of metoprolol on cardiac hypertrophy.
Table 1: In Vivo Effects of Metoprolol on Cardiac Hypertrophy
| Parameter | Animal Model | Hypertrophy Induction | Metoprolol Effect | Reference |
| Heart Weight / Body Weight (HW/BW) Ratio | Sprague-Dawley Rats | Coronary Artery Ligation | Significant decrease compared to untreated group.[1] | Zhu et al. |
| Collagen I and III Expression | Sprague-Dawley Rats | Coronary Artery Ligation | Significant decrease in protein expression.[1] | Zhu et al. |
| Left Ventricular (LV) Mass Index | Human (Hypertensive Patients) | Essential Hypertension | Significant reduction after long-term therapy. | Trimarco et al. |
| LV End-Diastolic & End-Systolic Volume Index | Human (Chronic Heart Failure) | Chronic Heart Failure | Significant decrease after six months of treatment.[2] | Groenning et al. |
Table 2: In Vitro Effects of Metoprolol on Cardiomyocyte Hypertrophy
| Parameter | Cell Model | Hypertrophy Induction | Metoprolol Effect | Reference |
| Cardiomyocyte Surface Area | H9C2 cells | Arginine Vasopressin (AVP) | Inhibition of AVP-induced increase in cell surface area.[3] | Wang et al. |
| ANP, BNP, and β-MHC mRNA Levels | H9C2 cells | Arginine Vasopressin (AVP) | Inhibition of AVP-induced increases in hypertrophic markers.[3] | Wang et al. |
| Pulsatile Frequency & Cellular Diameter | Neonatal Rat Cardiomyocytes | High Glucose | Decrease in high glucose-induced increases.[4] | Li et al. |
Experimental Protocols
In Vivo Model: Coronary Artery Ligation in Rats [1]
-
Animal Model: Male Sprague-Dawley rats.
-
Hypertrophy Induction: The left anterior descending coronary artery was ligated to induce myocardial infarction and subsequent cardiac remodeling.
-
Drug Administration: Metoprolol was administered daily immediately following the ligation surgery.
-
Analysis: After a set period, hearts were excised, weighed, and the HW/BW ratio was calculated. Protein expression of collagen I and III was determined by Western blot.
In Vitro Model: Arginine Vasopressin-Induced Hypertrophy in H9C2 Cells [3]
-
Cell Line: H9C2 rat cardiomyoblasts.
-
Hypertrophy Induction: Cells were treated with arginine vasopressin (AVP) to induce a hypertrophic response.
-
Drug Treatment: Metoprolol was co-administered with AVP.
-
Analysis: Cardiomyocyte surface area was measured using immunofluorescence microscopy. The mRNA levels of hypertrophic markers (ANP, BNP, β-MHC) were quantified using real-time quantitative PCR.
Signaling Pathways Modulated by Metoprolol
Metoprolol exerts its anti-hypertrophic effects through the modulation of several key signaling pathways.
-
AKAP5-NFATc3-GATA4 Pathway: In a model of ischemic heart remodeling, metoprolol was found to restore the expression of A-kinase anchoring protein 5 (AKAP5). This, in turn, suppressed the ischemia-driven changes in the nuclear factor of activated T-cells c3 (NFATc3) and GATA4, transcription factors known to promote cardiac hypertrophy.[1]
-
AKT1-SERCA2 Cascade: In AVP-induced cardiomyocyte hypertrophy, metoprolol was shown to upregulate the AKT1-SERCA2 signaling pathway. This leads to improved calcium handling within the sarcoplasmic reticulum, thereby alleviating the hypertrophic response.[3]
-
PKC/NF-κB/c-fos Pathway: In a model of high glucose-induced cardiomyocyte hypertrophy, metoprolol was found to inhibit the activation of Protein Kinase C (PKC), Nuclear Factor-kappa B (NF-κB), and c-fos, all of which are implicated in the hypertrophic signaling cascade.[4]
References
- 1. Metoprolol Mitigates Ischemic Heart Remodeling and Fibrosis by Increasing the Expression of AKAP5 in Ischemic Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiremodeling effects on the left ventricle during beta-blockade with metoprolol in the treatment of chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metoprolol alleviates arginine vasopressin-induced cardiomyocyte hypertrophy by upregulating the AKT1–SERCA2 cascade in H9C2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metoprolol and bisoprolol ameliorate hypertrophy of neonatal rat cardiomyocytes induced by high glucose via the PKC/NF-κB/c-fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Alprenolol and Carvedilol on EGFR Transactivation
A comprehensive guide for researchers and drug development professionals on the differential effects of Alprenolol (B1662852) and Carvedilol (B1668590) on Epidermal Growth Factor Receptor (EGFR) transactivation, supported by experimental data and detailed protocols.
The β-blockers Alprenolol and Carvedilol, while traditionally known for their role as antagonists of β-adrenergic receptors (βARs) in G protein-dependent signaling, have been shown to exhibit a unique property: the ability to stimulate β-arrestin-mediated transactivation of the Epidermal Growth Factor Receptor (EGFR).[1][2] This G protein-independent signaling pathway has significant implications for cellular processes such as survival signaling.[3] This guide provides a comparative analysis of Alprenolol and Carvedilol in their capacity to induce EGFR transactivation, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways and experimental workflows.
Comparative Efficacy and Potency
A study that screened twenty different β-blockers for their ability to induce β1-adrenergic receptor (β1AR)-mediated EGFR transactivation found that only Alprenolol and Carvedilol were capable of stimulating this pathway.[1][2] This highlights a distinct mechanistic feature of these two agents compared to other drugs in the same class.
The transactivation of EGFR by Alprenolol and Carvedilol leads to the activation of downstream signaling cascades, including the Extracellular signal-regulated kinase (ERK) pathway.[1][2] The potency of these drugs in activating ERK has been quantified, with Carvedilol demonstrating a significantly higher potency than Alprenolol.
| Drug | EC50 for ERK Activation |
| Alprenolol | 59 nM |
| Carvedilol | 2 nM |
| Dobutamine (Agonist) | 39 nM |
| Data from HEK293 cells stably expressing β1ARs.[3] |
Furthermore, the stimulation of β1AR with Alprenolol or Carvedilol has been shown to induce a 1.5-fold increase in the phosphorylation of the receptor, a critical step for β-arrestin recruitment and subsequent EGFR transactivation.[2]
Mechanism of Action: A β-Arrestin-Dependent Pathway
The transactivation of EGFR by Alprenolol and Carvedilol is not mediated by the classical G protein-dependent pathway. Instead, it relies on a β-arrestin-dependent mechanism.[1][2][4] The binding of Alprenolol or Carvedilol to the β1AR induces a conformational change that, while not activating G proteins, promotes the phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs).[2][5]
These phosphorylated sites on the β1AR serve as docking sites for β-arrestin. The recruitment of β-arrestin to the receptor initiates a signaling cascade that involves the activation of the non-receptor tyrosine kinase Src.[1][2] Activated Src, in turn, activates matrix metalloproteinases (MMPs). These MMPs then cleave pro-heparin-binding EGF-like growth factor (pro-HB-EGF) on the cell surface, releasing mature HB-EGF.[2][5] The shed HB-EGF then binds to and activates the EGFR, leading to its dimerization, autophosphorylation, and the initiation of downstream signaling pathways, including the ERK/MAPK pathway.[1][2][3]
Pharmacological inhibition of Src or EGFR has been shown to block the Alprenolol- and Carvedilol-stimulated EGFR transactivation, confirming the essential roles of these components in the signaling pathway.[1][2]
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the effects of Alprenolol and Carvedilol on EGFR transactivation.
EGFR Phosphorylation Assay
Objective: To determine the level of EGFR phosphorylation upon treatment with Alprenolol or Carvedilol.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK) 293 cells stably expressing the β1-adrenergic receptor are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.
-
Serum Starvation: Prior to treatment, cells are serum-starved for 24 hours to reduce basal levels of receptor phosphorylation.
-
Drug Treatment: Cells are treated with Alprenolol (e.g., 10 µM), Carvedilol (e.g., 10 µM), or a vehicle control for a specified time (e.g., 5-10 minutes).
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: EGFR is immunoprecipitated from the cell lysates using an anti-EGFR antibody conjugated to agarose (B213101) beads.
-
Western Blotting: The immunoprecipitated proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with a primary antibody specific for phosphorylated tyrosine (p-Tyr). The membrane is then stripped and re-probed with an antibody for total EGFR to normalize for protein loading.
-
Detection and Quantification: The protein bands are visualized using a chemiluminescent substrate and quantified using densitometry. The ratio of phosphorylated EGFR to total EGFR is calculated to determine the extent of EGFR transactivation.
ERK Activation Assay
Objective: To measure the activation of downstream ERK signaling following EGFR transactivation.
Methodology:
-
Cell Culture and Treatment: Cells are cultured and treated with Alprenolol, Carvedilol, or controls as described in the EGFR Phosphorylation Assay.
-
Cell Lysis: Cells are lysed as described above.
-
Western Blotting: Total cell lysates are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is first probed with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
-
Normalization: The membrane is then stripped and re-probed with an antibody for total ERK1/2 to ensure equal protein loading.
-
Detection and Quantification: The bands are visualized and quantified. The ratio of p-ERK1/2 to total ERK1/2 is used as a measure of ERK activation.
Conclusion
Alprenolol and Carvedilol possess a unique ability among β-blockers to induce EGFR transactivation through a G protein-independent, β-arrestin-mediated pathway. While both drugs activate this pathway, Carvedilol exhibits significantly higher potency in activating downstream ERK signaling. This biased agonism, where the drugs act as antagonists at G protein-coupled pathways but as agonists for β-arrestin-mediated signaling, opens up new avenues for therapeutic development.[6][4] The experimental protocols and signaling pathways detailed in this guide provide a framework for researchers to further investigate the nuanced pharmacology of these compounds and their potential applications in various physiological and pathological contexts.
References
- 1. Beta-blockers alprenolol and carvedilol stimulate beta-arrestin-mediated EGFR transactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. pnas.org [pnas.org]
- 4. Conducting the G-protein Coupled Receptor (GPCR) Signaling Symphony in Cardiovascular Diseases: New Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. β-Blockers alprenolol and carvedilol stimulate β-arrestin-mediated EGFR transactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EGFR transactivation: mechanisms, pathophysiology and potential therapies in cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Alprenolol Hydrochloride in Prion Disease Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Alprenolol Hydrochloride's performance against other emerging therapeutic alternatives in prion disease models. The following sections detail experimental data, methodologies, and relevant biological pathways.
Executive Summary
Prion diseases, a group of fatal neurodegenerative disorders, are characterized by the misfolding of the cellular prion protein (PrPC) into a pathogenic isoform (PrPSc). Recent drug discovery efforts have identified several compounds with potential therapeutic efficacy. This guide focuses on this compound, a β-adrenergic blocker, and compares its anti-prion properties with other promising alternatives: Antisense Oligonucleotides (ASOs), IND24, Anle138b (B560633), and extracts from Scutellaria lateriflora. While this compound has demonstrated the ability to reduce PrPSc accumulation, its in vivo efficacy, particularly in extending survival, appears limited compared to other compounds like ASOs and specific small molecules which have shown significant life extension in animal models.
Comparative Efficacy of Anti-Prion Compounds
The following tables summarize the quantitative data on the efficacy of this compound and its alternatives in reducing PrPSc levels and extending the survival time in prion disease models.
| Compound | In Vitro Model | Prion Strain | PrPSc Reduction | Reference |
| This compound | N2a-FK (mouse neuroblastoma) | Fukuoka-1 | Significant reduction at 15µM; complete elimination with continuous culture. | [1] |
| Antisense Oligonucleotides (ASOs) | ScN2a (mouse neuroblastoma) | RML | Effective in diminishing PrPSc levels. | |
| IND24 | CAD5 (mouse catecholaminergic) | RML, ME7, 22L | Strain-dependent; reduced PrPSc in RML-infected cells. | |
| Anle138b | Not specified | Multiple strains | Inhibits formation of pathological PrPSc aggregates. | [2] |
| Scutellaria lateriflora Extract | ScN2A & SMB (scrapie mouse brain) | RML & 22F | Reduced PrPres accumulation. | [3] |
Table 1: In Vitro Efficacy of Anti-Prion Compounds in Reducing Pathogenic Prion Protein.
| Compound | Animal Model | Prion Strain | Effect on PrPSc in Brain | Survival Time Extension | Reference |
| This compound | CD-1 mice | Fukuoka-1 | Significantly reduced PrPSc levels and spongiform degeneration. | Did not prolong survival. | [1] |
| Antisense Oligonucleotides (ASOs) | Wild-type mice | RML | Not specified | 61-98% (prophylactic); 55% (at clinical onset). | [4][5] |
| IND24 | Wild-type FVB mice | RML | Lowered PrPSc levels. | Doubled survival time. | |
| Anle138b | C57BL/6 mice | RML | Inhibited oligomer accumulation. | Doubled survival. | [2][6][7] |
| Scutellaria lateriflora Tea | C57Bl/6 mice | RML | Not significantly different from control. | Significantly prolonged incubation time (8-25% increase). | [3][8] |
Table 2: In Vivo Efficacy of Anti-Prion Compounds in Mouse Models of Prion Disease.
| Compound | Animal Model | Prion Strain | Neuroprotective Effects | Reference |
| This compound | CD-1 mice | Fukuoka-1 | Reduced spongiform degeneration in the cortex. | [1] |
| Antisense Oligonucleotides (ASOs) | Prion-infected mice | RML | Slowed prion neuropathogenesis. | [5] |
| IND24 | Wild-type FVB mice | RML | Reduced astrocytic gliosis. | |
| Anle138b | Mouse models of PD and prion disease | Multiple strains | Inhibited neuronal degeneration. | [2] |
| Scutellaria lateriflora Extract | SH-SY5Y & SK-N-SH cells | Not specified | Modulated ROS-induced cell death by inhibiting JNK phosphorylation. | [9] |
Table 3: Neuroprotective Effects of Anti-Prion Compounds.
Experimental Protocols
A comprehensive understanding of the experimental design is crucial for interpreting the presented data. The following sections provide detailed methodologies for the key experiments cited.
In Vitro Prion Propagation Assays
-
Cell Lines: Prion-infected neuroblastoma cell lines, such as mouse N2a-FK (infected with Fukuoka-1 strain) and ScN2a (infected with RML strain), are commonly used.[1]
-
Compound Treatment: Cells are incubated with varying concentrations of the test compound (e.g., this compound at 15µM) for a specified period (e.g., 48 hours or continuous culture).[1]
-
PrPSc Detection: After treatment, cell lysates are treated with proteinase K (PK) to digest PrPC. The remaining PK-resistant PrPSc is then detected and quantified using Western blotting.
In Vivo Animal Studies
-
Animal Models: Wild-type mouse strains such as CD-1, C57BL/6, and FVB are commonly used. Mice are intracerebrally inoculated with a brain homogenate from a prion-infected animal.
-
Prion Strains: Common laboratory-adapted prion strains include Fukuoka-1 and Rocky Mountain Laboratory (RML).
-
Drug Administration:
-
This compound: Administered orally through drinking water (e.g., 50 mg/L) starting from the day after infection.[1]
-
Antisense Oligonucleotides (ASOs): Delivered by bolus intracerebroventricular (ICV) injection. Prophylactic treatments were given every 2-3 months, while therapeutic intervention involved a single injection near the onset of clinical signs.[4][5]
-
IND24: Administered in a complete liquid diet at varying doses (e.g., 1-210 mg/kg per day) starting the day after inoculation.
-
Anle138b: Administered orally mixed with peanut butter (e.g., 1 mg/day) starting at 80 or 120 days post-infection.[2]
-
Scutellaria lateriflora: Administered as a tea (prepared by infusing 30g of dried herb in 1L of boiling water) replacing the mice's drinking water.[3]
-
-
Efficacy Evaluation:
-
Survival Time: Monitored daily for clinical signs of prion disease, and the time from inoculation to the terminal stage of the disease is recorded.
-
PrPSc Quantification: At specific time points, brains are collected, and PrPSc levels are measured by Western blotting or immunohistochemistry after PK digestion.
-
Neuropathological Analysis: Brain sections are stained (e.g., with Hematoxylin and Eosin) to assess spongiform degeneration, neuronal loss, and gliosis.
-
Visualizing Mechanisms and Workflows
The following diagrams illustrate the proposed mechanism of action for this compound, a typical experimental workflow for in vivo drug testing, and the logical relationship of different therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Anle138b: a novel oligomer modulator for disease-modifying therapy of neurodegenerative diseases such as prion and Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Medicinal Herb Scutellaria lateriflora Inhibits PrP Replication in vitro and Delays the Onset of Prion Disease in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antisense oligonucleotides extend survival of prion-infected mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antisense oligonucleotides extend survival of prion-infected mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic Trial of anle138b in Mouse Models of Genetic Prion Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. A Medicinal Herb Scutellaria lateriflora Inhibits PrP Replication in vitro and Delays the Onset of Prion Disease in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
A Comparative Guide to the Kinase Signaling Cross-Reactivity of Alprenolol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Alprenolol (B1662852) Hydrochloride's performance and cross-reactivity concerning kinase signaling pathways. While traditionally known as a non-selective β-adrenergic receptor (βAR) antagonist, emerging evidence reveals that Alprenolol exhibits significant off-target effects through a mechanism known as biased agonism. This results in the indirect activation of key kinase signaling cascades, a critical consideration for researchers using this compound.
The primary "cross-reactivity" of Alprenolol does not manifest as direct inhibition of a broad panel of kinases. Instead, it selectively stimulates β-arrestin-dependent signaling pathways, leading to the transactivation of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase, and subsequent activation of the ERK/MAPK pathway.[1][2] This guide compares this unique activity with that of other β-blockers, providing supporting data and detailed experimental protocols.
Comparative Analysis of β-Blocker Signaling Bias
While many β-blockers effectively antagonize G-protein-dependent signaling, their effects on the β-arrestin pathway differ significantly. A screen of 20 different β-blockers found that only Alprenolol and Carvedilol (B1668590) were capable of stimulating β1AR-mediated transactivation of the EGFR.[1][2] This property defines them as potent biased agonists. Propranolol has also been shown to activate ERK, though the mechanism is less clearly defined in comparison.[3][4]
The following table summarizes the differential effects of Alprenolol and selected alternatives on canonical and non-canonical signaling pathways.
| Parameter | Alprenolol | Carvedilol | Propranolol |
| Primary Target | Non-selective β1/β2-Adrenergic Receptor Antagonist | Non-selective β1/β2-Adrenergic Receptor Antagonist | Non-selective β1/β2-Adrenergic Receptor Antagonist |
| G-Protein Pathway Effect | Antagonist / Inverse Agonist (Inhibits cAMP production)[5] | Antagonist / Inverse Agonist (Inhibits cAMP production)[6] | Antagonist / Inverse Agonist (Inhibits cAMP production)[3] |
| β-Arrestin Pathway Effect | Agonist (Promotes β-arrestin recruitment)[1] | Agonist (Promotes β-arrestin recruitment)[1][2] | Agonist (Promotes β-arrestin-dependent signaling)[3][7] |
| EGFR Transactivation | Yes [1][2] | Yes [1][2][8] | Not directly demonstrated to the same extent. |
| Downstream ERK1/2 Activation | Yes , via EGFR transactivation[1][2] | Yes , via EGFR transactivation[1][8] | Yes , mechanism may involve β-arrestin but is less reliant on EGFR transactivation.[3][4] |
Signaling Pathways and Experimental Workflows
Alprenolol-Induced Biased Signaling Pathway
Alprenolol functions as a conventional antagonist at the G-protein signaling branch of the β-adrenergic receptor. However, it acts as an agonist for the β-arrestin pathway. This biased agonism leads to the recruitment of β-arrestin and Src kinase, which in turn activates matrix metalloproteinases (MMPs). Activated MMPs cleave pro-Heparin-Binding EGF (pro-HB-EGF), releasing mature HB-EGF that binds to and activates the EGFR, ultimately leading to the phosphorylation and activation of the ERK1/2 MAP kinase cascade.[1][9][10]
Caption: Alprenolol's biased agonism at the β-AR.
Experimental Workflow: EGFR Transactivation Assay
To quantify the ability of a compound like Alprenolol to induce EGFR transactivation, researchers can measure the phosphorylation of EGFR in cells expressing the β-adrenergic receptor. A typical workflow involves cell culture, compound treatment, protein extraction, and detection via Western Blot.
Caption: Workflow for a Western Blot-based EGFR transactivation assay.
Experimental Protocols
Protocol 1: EGFR Phosphorylation / Transactivation Assay
This protocol details a method to determine if a test compound induces EGFR transactivation downstream of β-adrenergic receptor stimulation.
1. Materials and Reagents:
-
HEK293 cells stably expressing the human β1-Adrenergic Receptor.
-
Cell culture medium (DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS).
-
Test Compounds: Alprenolol HCl, Carvedilol, Propranolol HCl (10 mM stocks in DMSO or water).
-
Positive Control: Epidermal Growth Factor (EGF).
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Primary Antibodies: Rabbit anti-phospho-EGFR (Tyr1173), Rabbit anti-total-EGFR.
-
Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG.
-
Chemiluminescent Substrate (ECL).
-
PVDF membrane, SDS-PAGE gels, and Western Blotting apparatus.
2. Procedure:
-
Cell Culture: Plate β1AR-HEK293 cells in 6-well plates and grow to 80-90% confluency.
-
Serum Starvation: Replace growth medium with serum-free DMEM and incubate for 4-6 hours to reduce basal receptor tyrosine kinase activity.
-
Compound Treatment: Treat cells with test compounds (e.g., 10 µM Alprenolol) or EGF (100 ng/mL) for 10 minutes at 37°C. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Immediately aspirate the medium, wash cells once with ice-cold PBS, and add 150 µL of ice-cold lysis buffer to each well. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Lysate Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Load equal amounts of protein (20-30 µg) per lane onto a 10% SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-phospho-EGFR antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with the anti-total-EGFR antibody.
-
Data Analysis: Quantify the band intensities using densitometry software. Express the results as the ratio of phospho-EGFR to total EGFR.
Protocol 2: General In Vitro Kinase Inhibition Assay (TR-FRET)
For researchers wishing to test for direct kinase inhibition, this protocol provides a generalized method using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), a common high-throughput screening format.
1. Principle: This assay measures the phosphorylation of a biotinylated peptide substrate by a specific kinase. A terbium (Tb)-labeled anti-phospho-specific antibody detects the phosphorylated peptide. When this antibody binds the phosphorylated substrate, which is in turn bound to a streptavidin-acceptor (e.g., XL665 or d2), FRET occurs between the Tb-donor and the acceptor. Kinase inhibition is measured as a decrease in the TR-FRET signal.[1]
2. Materials and Reagents:
-
Kinase of interest (recombinant, purified).
-
Biotinylated peptide substrate specific for the kinase.
-
ATP.
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Test Compound: Alprenolol HCl, serially diluted.
-
Positive Control: A known inhibitor for the kinase (e.g., Staurosporine).
-
Detection Reagents: Tb-labeled anti-phospho-antibody, Streptavidin-XL665.
-
Stop Buffer: EDTA to chelate Mg2+ and stop the kinase reaction.
-
Low-volume 384-well assay plates (white or black).
-
Plate reader capable of TR-FRET detection.
3. Procedure:
-
Compound Preparation: Prepare a serial dilution of Alprenolol HCl in the assay buffer (e.g., 11-point, 3-fold dilution starting from 100 µM).
-
Assay Plate Preparation: Add 2.5 µL of the serially diluted compound, positive control, or vehicle (for "no inhibition" controls) to the wells of a 384-well plate.
-
Kinase/Substrate Addition: Prepare a master mix of the kinase and biotinylated peptide substrate in the assay buffer. Add 5 µL of this mix to each well.
-
Reaction Initiation: Prepare an ATP solution in the assay buffer at 2x the final desired concentration (often near the Km for ATP). Add 2.5 µL of the ATP solution to all wells to start the reaction. The final reaction volume is 10 µL.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Reaction Termination and Detection: Prepare a detection mix containing the Tb-antibody and Streptavidin-XL665 in stop buffer. Add 10 µL of this detection mix to each well.
-
Final Incubation: Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor/Donor). Plot the percent inhibition against the logarithm of the Alprenolol concentration and fit the data to a dose-response curve to determine the IC50 value, if any inhibition is observed.
References
- 1. pnas.org [pnas.org]
- 2. Beta-blockers alprenolol and carvedilol stimulate beta-arrestin-mediated EGFR transactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Propranolol Targets Hemangioma Stem Cells via cAMP and Mitogen-Activated Protein Kinase Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Pharmacological Primer of Biased Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Agonist Effects of Propranolol on Non-Tumor Human Breast Cells [mdpi.com]
- 8. β-Arrestin–Biased Allosteric Modulator Potentiates Carvedilol-Stimulated β Adrenergic Receptor Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Beta-Arrestin-Mediated Signaling in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 10. β-Arrestin–mediated β1-adrenergic receptor transactivation of the EGFR confers cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Electrophysiological Effects of Alprenolol and Sotalol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the electrophysiological properties of two notable beta-adrenergic antagonists, Alprenolol (B1662852) and Sotalol (B1662669). While both drugs primarily target beta-adrenergic receptors, their distinct effects on cardiac ion channels result in different electrophysiological profiles, influencing their clinical applications in the management of cardiac arrhythmias. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of their mechanisms and experimental workflows.
Electrophysiological Profile: A Tale of Two Beta-Blockers
Alprenolol is a non-selective beta-blocker characterized by its membrane-stabilizing activity, often referred to as a "quinidine-like" effect. In contrast, Sotalol is unique among beta-blockers for its additional Class III antiarrhythmic properties, which are attributed to its ability to block potassium channels involved in cardiac repolarization.
Sotalol's dual mechanism of action, combining beta-blockade (Class II activity) with potassium channel blockade (Class III activity), leads to a significant prolongation of the cardiac action potential duration (APD) and the effective refractory period (ERP).[1][2][3] This is a key differentiator from Alprenolol, which primarily exerts its effects through beta-adrenergic receptor antagonism and modulation of sodium channels, leading to a decrease in the maximum rate of depolarization.[4]
Quantitative Comparison of Electrophysiological Effects
The following table summarizes the key quantitative electrophysiological effects of Alprenolol and Sotalol based on available experimental data. It is important to note that direct head-to-head comparative studies are limited, and data are compiled from various experimental models and conditions.
| Parameter | Alprenolol | Sotalol |
| Vaughan Williams Classification | Class II (Beta-blocker) with some Class I-like effects (membrane stabilizing) | Class II (Beta-blocker) and Class III (Potassium channel blocker)[1][3] |
| Primary Mechanism of Action | Non-selective beta-adrenergic receptor blockade; membrane-stabilizing activity | Non-selective beta-adrenergic receptor blockade; blockade of the rapid component of the delayed rectifier potassium current (IKr)[1][2] |
| Action Potential Duration (APD) | Shortens APD in Purkinje fibers, but prolongs it in ventricular muscle[4] | Markedly prolongs APD in atrial and ventricular tissues[1][5] |
| Effective Refractory Period (ERP) | Shortens ERP in Purkinje fibers[4] | Significantly prolongs ERP in atria, AV node, and ventricles[6] |
| Maximum Rate of Depolarization (Vmax) | Decreases Vmax in Purkinje fibers[4] | No significant effect on Vmax[7] |
| QT Interval | No significant influence on QT interval | Prolongs QT interval[6][8] |
| Heart Rate | Decreases heart rate | Decreases heart rate[6] |
| AV Nodal Conduction | Slows AV nodal conduction | Depresses AV nodal conduction (prolongs AH interval)[6] |
| Ion Channel Effects | Biphasic effect on hKv1.3 channels (potentiation at low concentrations, inhibition at high concentrations)[9][10] | Potent blockade of IKr (hERG) channels[1] |
Experimental Protocols
The investigation of the electrophysiological effects of Alprenolol and Sotalol relies on a variety of specialized experimental techniques. Below are detailed methodologies for key experiments cited in this guide.
Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for studying the effects of drugs on specific ion channels in isolated cardiac myocytes or cell lines expressing these channels.[11][12][13]
-
Objective: To quantify the effects of Alprenolol or Sotalol on the function of specific cardiac ion channels (e.g., sodium, potassium, calcium channels).
-
Cell Preparation: Cardiomyocytes are enzymatically isolated from animal hearts (e.g., rabbit, guinea pig) or human embryonic kidney (HEK293) cells stably transfected to express the cardiac ion channel of interest (e.g., hERG for IKr) are cultured.[1]
-
Recording Procedure:
-
A glass micropipette with a tip diameter of ~1 µm, filled with an internal solution mimicking the intracellular environment, is brought into contact with the cell membrane.
-
A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.
-
The cell membrane under the pipette tip is ruptured by gentle suction to achieve the "whole-cell" configuration, allowing electrical access to the cell's interior.
-
The membrane potential is clamped at a holding potential (e.g., -80 mV).
-
Specific voltage protocols are applied to elicit the ionic current of interest. For example, to record IKr (hERG) currents, a depolarizing pulse to +20 mV is applied, followed by a repolarizing step to -50 mV to record the characteristic tail current.[1]
-
-
Data Analysis: The effects of the drug are quantified by measuring the change in the amplitude and kinetics of the ionic current at various drug concentrations. Concentration-response curves are then generated to determine the IC50 value (the concentration at which the drug inhibits 50% of the current).
Intracardiac Electrophysiology Studies in Animal Models
In vivo electrophysiology studies in animal models, such as canines, provide a more integrated assessment of a drug's effects on the entire cardiac conduction system.[14][15][16]
-
Objective: To evaluate the effects of Alprenolol or Sotalol on cardiac conduction intervals, refractory periods, and arrhythmia inducibility in a whole-animal model.
-
Animal Preparation: The animal (e.g., dog) is anesthetized, and multipolar electrode catheters are inserted through peripheral veins and advanced to various locations within the heart (e.g., high right atrium, His bundle region, right ventricular apex) under fluoroscopic guidance.
-
Recording and Stimulation Protocol:
-
Baseline intracardiac electrograms are recorded to measure parameters such as the sinus cycle length, PA interval (atrial conduction), AH interval (AV nodal conduction), and HV interval (His-Purkinje conduction).
-
Programmed electrical stimulation is performed to determine the effective and functional refractory periods of the atria, AV node, and ventricles.
-
The drug (Alprenolol or Sotalol) is administered intravenously.
-
All baseline measurements and programmed stimulation protocols are repeated at set time points after drug administration to assess its effects.
-
-
Data Analysis: Changes in conduction intervals and refractory periods are measured and compared to baseline values to determine the drug's electrophysiological effects.
Action Potential Duration Measurement in Isolated Cardiac Tissues
This ex vivo technique allows for the detailed characterization of a drug's effect on the action potential morphology in multicellular cardiac preparations.
-
Objective: To measure the effect of Alprenolol or Sotalol on the action potential duration (APD) in isolated cardiac tissues such as papillary muscles or Purkinje fibers.
-
Tissue Preparation: The heart is rapidly excised from an animal (e.g., rabbit, canine), and specific tissues like the right ventricular papillary muscle or free-running Purkinje fibers are dissected and mounted in an organ bath superfused with oxygenated Tyrode's solution at a physiological temperature.
-
Recording Procedure:
-
The tissue is stimulated at a constant cycle length using external electrodes.
-
A sharp glass microelectrode filled with 3 M KCl is used to impale a single cell to record the transmembrane action potential.
-
After recording stable baseline action potentials, the tissue is superfused with a solution containing the test drug (Alprenolol or Sotalol) at various concentrations.
-
Action potentials are recorded at steady-state for each drug concentration.
-
-
Data Analysis: The action potential duration at 50% (APD50) and 90% (APD90) repolarization, as well as the maximum upstroke velocity (Vmax), are measured and compared to baseline values.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Signaling pathways of Alprenolol and Sotalol.
A typical experimental workflow.
Conclusion
Alprenolol and Sotalol, while both classified as beta-blockers, exhibit distinct electrophysiological profiles that are critical to consider in research and drug development. Alprenolol's effects are primarily driven by its beta-adrenergic antagonism and membrane-stabilizing properties, leading to reductions in heart rate, contractility, and the rate of cardiac depolarization. Sotalol, in addition to its beta-blocking activity, possesses significant Class III antiarrhythmic effects through the blockade of potassium channels, resulting in a pronounced prolongation of the action potential duration and effective refractory period. This dual action makes Sotalol a potent antiarrhythmic agent for a broader range of arrhythmias but also carries a higher risk of proarrhythmic events related to QT prolongation. A thorough understanding of these differences, supported by the experimental data and protocols outlined in this guide, is essential for the rational design and development of novel antiarrhythmic therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Electrophysiologic basis for the antiarrhythmic actions of sotalol and comparison with other agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiarrhythmic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Electrophysiological effects of alprenolol on depressed canine myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electrophysiologic mechanisms of antiarrhythmic efficacy of a sotalol and class Ia drug combination: elimination of reverse use dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical electrophysiology of intravenous sotalol, a beta-blocking drug with class III antiarrhythmic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Electrophysiologic properties of sotalol and d-sotalol. A current view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. kjpp.net [kjpp.net]
- 10. Effects of β-adrenoceptor antagonist and 5-HT1A and 5-HT1B receptor antagonist alprenolol on human Kv1.3 currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]
- 12. benchchem.com [benchchem.com]
- 13. docs.axolbio.com [docs.axolbio.com]
- 14. New drug discovery of cardiac anti-arrhythmic drugs: insights in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. criver.com [criver.com]
- 16. Animal Models to Study Cardiac Arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
Alprenolol Hydrochloride: A Comparative Analysis of β-Adrenergic Receptor Selectivity
Alprenolol is a non-selective β-adrenergic receptor antagonist, meaning it blocks both β1 and β2 subtypes.[1][2][3] This characteristic dictates its therapeutic applications and side-effect profile, distinguishing it from cardioselective agents that primarily target β1 receptors. This guide provides a detailed comparison of Alprenolol Hydrochloride's receptor selectivity against other common beta-blockers, supported by quantitative binding affinity data and detailed experimental protocols for its determination.
Comparative Receptor Selectivity: Alprenolol vs. Other β-Blockers
The selectivity of a β-blocker is determined by its relative binding affinity for β1 and β2 adrenergic receptors. This is typically quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.
Alprenolol exhibits a higher affinity for the β2-adrenergic receptor compared to the β1 subtype.[4][5] Studies have shown its affinity for β2-AR is approximately 16.2-fold higher than for β1-AR.[4] This profile contrasts sharply with β1-selective blockers like Metoprolol and Atenolol, which preferentially bind to β1 receptors, and is more aligned with other non-selective agents like Propranolol.
Table 1: Comparative Binding Affinities (Ki) of Various β-Blockers
| Compound | Receptor Subtype | Ki (nM) | Selectivity (β1/β2 Ratio) | Classification | Reference |
| Alprenolol | β1-Adrenergic | 14.8 | 0.06 | Non-selective (β2 > β1) | [5] |
| β2-Adrenergic | 0.91 | [5] | |||
| Propranolol (S)-(-) | β1-Adrenergic | 1.2 | 1.5 | Non-selective | [6] |
| β2-Adrenergic | 0.8 | [6] | |||
| Metoprolol (S)-(-) | β1-Adrenergic | 25 | 60 | β1-Selective | [6] |
| β2-Adrenergic | 1500 | [6] | |||
| Atenolol | β1-Adrenergic | - | 4.7-fold β1 preference | β1-Selective | [4] |
| β2-Adrenergic | - | [4] | |||
| Bisoprolol | β1-Adrenergic | - | 14-fold β1 preference | β1-Selective | [5] |
| β2-Adrenergic | - | [5] | |||
| Nebivolol (S,R,R,R)- | β1-Adrenergic | 0.9 | 50 | Highly β1-Selective | [6] |
| β2-Adrenergic | 45 | [6] | |||
| Carvedilol | β1-Adrenergic | - | 0.22 (4.5-fold β2 preference) | Non-selective | [4] |
| β2-Adrenergic | - | [4] |
Note: Ki values for Alprenolol were calculated from pKi values reported in the source (Ki = 10^(-pKi)).[5] A lower selectivity ratio (<1.0) indicates higher selectivity for the β2 receptor, while a higher ratio (>1.0) indicates higher selectivity for the β1 receptor.
Experimental Protocols
The quantitative data presented above are determined through standardized in vitro assays. The two primary methods are radioligand binding assays to measure binding affinity and functional assays to assess the antagonist's ability to block receptor signaling.
Radioligand Binding Assay (for Ki Determination)
This assay quantifies the affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.[7][8]
a. Principle: The assay measures the displacement of a radioligand with a known high affinity for the receptor (e.g., [3H]-Dihydroalprenolol or [125I]-Cyanopindolol) by increasing concentrations of an unlabeled test compound (e.g., Alprenolol).[9][10] The concentration of the test compound that displaces 50% of the bound radioligand is the IC50, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
b. Materials:
-
Receptor Source: Cell membranes prepared from cell lines stably expressing human β1- or β2-adrenergic receptors (e.g., CHO or HEK293 cells).[5]
-
Radioligand: A high-affinity β-adrenergic receptor radioligand such as [3H]-DHA, [125I]-CYP, or [3H]-CGP 12177.[8][9][10]
-
Test Compound: this compound and other beta-blockers.
-
Non-specific Binding Control: A high concentration (e.g., 1-10 µM) of a non-selective antagonist like Propranolol to saturate all receptors.[8][11]
-
Buffers: Assay buffer (e.g., Tris-HCl with MgCl2) and wash buffer.
-
Equipment: 96-well microplates, cell harvester with glass fiber filters, and a liquid scintillation counter.[8]
c. Procedure:
-
Preparation: Prepare serial dilutions of the test compounds in the assay buffer.[7]
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: Add receptor membranes, assay buffer, and a fixed concentration of radioligand.[8]
-
Non-specific Binding (NSB): Add receptor membranes, the non-specific binding control (e.g., 10 µM Propranolol), and the radioligand.[8]
-
Competitive Binding: Add receptor membranes, a serial dilution of the test compound, and the radioligand.[8]
-
-
Incubation: Incubate the plate for 60-120 minutes at a constant temperature (e.g., 25°C or 37°C) to allow the binding reaction to reach equilibrium.[7]
-
Filtration: Terminate the reaction by rapidly filtering the contents of each well through a glass fiber filter mat using a cell harvester. This step separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand.[8]
-
Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[8]
-
Detection: Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[7]
d. Data Analysis:
-
Calculate Specific Binding by subtracting the average CPM from the NSB wells from the average CPM of the Total Binding wells.[8]
-
For each concentration of the test compound, calculate the percentage of specific binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8]
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay (cAMP Inhibition for IC50 Determination)
This assay measures the ability of a β-blocker to antagonize the functional response of a cell to a β-agonist, which is the production of cyclic AMP (cAMP).[12]
a. Principle: β-adrenergic receptors are coupled to the Gs G-protein, which activates adenylyl cyclase to produce the second messenger cAMP.[13] A β-agonist (like isoproterenol) stimulates this pathway, leading to an increase in intracellular cAMP. A β-blocker (antagonist) will inhibit this agonist-induced cAMP production in a dose-dependent manner. The concentration of the antagonist that causes 50% inhibition of the maximal agonist response is its IC50.
b. Materials:
-
Cell Line: A cell line expressing the target β1- or β2-adrenergic receptor.
-
β-Agonist: A non-selective agonist such as Isoproterenol.[6]
-
Test Compound: this compound and other beta-blockers.
-
PDE Inhibitor: A phosphodiesterase (PDE) inhibitor like IBMX is added to prevent the enzymatic degradation of cAMP, thus amplifying the signal.[6]
-
cAMP Assay Kit: A commercial kit to measure intracellular cAMP levels (e.g., based on HTRF, FRET, ELISA, or a luciferase reporter gene).[6][12][14]
c. Procedure:
-
Cell Seeding: Seed the cells into a 96- or 384-well plate and allow them to adhere overnight.[6]
-
Antagonist Pre-incubation: Remove the culture medium and add varying concentrations of the test antagonist (e.g., Alprenolol) to the cells. Include a PDE inhibitor in the buffer. Incubate for a predetermined time (e.g., 20-30 minutes) to allow the antagonist to bind to the receptors.[6]
-
Agonist Stimulation: Add a fixed concentration of the β-agonist (typically a concentration that elicits 80% of its maximal response, or EC80) to all wells (except for negative controls).[6]
-
Incubation: Incubate the plate for an optimized duration (e.g., 15-30 minutes) at 37°C to allow for cAMP production.
-
Detection: Stop the reaction and lyse the cells. Measure the intracellular cAMP concentration according to the protocol of the specific cAMP assay kit being used.[6]
d. Data Analysis:
-
Normalize the data, setting the basal cAMP level (no agonist) as 0% and the maximal agonist-stimulated level (no antagonist) as 100%.
-
Plot the normalized response against the logarithm of the antagonist concentration.
-
Fit the resulting data to a dose-response inhibition curve to determine the IC50 value.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. Selective vs non-selective beta blockers | Time of Care [timeofcare.com]
- 4. researchgate.net [researchgate.net]
- 5. The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Exploring the kinetic selectivity of drugs targeting the β1‐adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bmglabtech.com [bmglabtech.com]
- 13. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 14. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Alprenolol Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is paramount. This document provides a comprehensive overview of the proper disposal procedures for Alprenolol Hydrochloride, emphasizing safety, regulatory compliance, and environmental responsibility.
This compound is a non-selective beta-adrenergic receptor antagonist and is classified as a hazardous substance.[1] Improper disposal can pose risks to human health and the environment. Therefore, adherence to established protocols is crucial. This guide outlines the necessary steps for managing this compound waste, from initial handling to final disposal.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE), including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[2] All handling of this compound waste should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[3][4]
This compound Disposal Workflow
The proper disposal of this compound follows a structured workflow designed to minimize risk and ensure regulatory compliance. The process begins with the identification and segregation of the waste and concludes with its final disposal by a licensed facility.
Caption: Workflow for the proper disposal of this compound.
Step-by-Step Disposal Procedures
-
Segregation and Collection :
-
Collect all waste materials containing this compound, including unused product, contaminated labware (e.g., vials, pipette tips), and spill cleanup materials, separately from non-hazardous waste.[5]
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.[6]
-
-
Containment and Labeling :
-
Place the segregated waste into a designated, leak-proof, and chemically compatible container with a secure lid.[7]
-
Clearly label the container with the words "Hazardous Waste" and the full chemical name, "this compound".[1] Include any other information required by your institution, such as the accumulation start date.
-
-
Storage :
-
Store the waste container in a designated satellite accumulation area or a central hazardous waste storage facility, as directed by your institution's policies.
-
Ensure the storage area is secure and away from incompatible materials, such as strong oxidizing agents.[2]
-
-
Disposal :
-
Crucially, do not dispose of this compound down the drain or in regular trash. [8] This is to prevent contamination of waterways and the environment.
-
Contact your institution's Environmental Health and Safety (EHS) office or equivalent department to arrange for the collection and disposal of the hazardous waste.
-
The standard and recommended method for the final disposal of pharmaceutical waste like this compound is incineration by a licensed hazardous waste management company.[5][8]
-
Quantitative Data and Disposal Limits
Publicly available regulatory documents from agencies such as the U.S. Environmental Protection Agency (EPA) and the European Medicines Agency (EMA) do not specify quantitative concentration limits for the disposal of this compound in a laboratory setting.[6][7][9][10] Disposal regulations are typically performance-based, requiring that hazardous waste be managed in a way that is protective of human health and the environment. The primary directive is to not discharge into sewer or waterways and to use a licensed disposal facility.[8] Researchers must adhere to the specific requirements set forth by their local, state, and federal authorities.
Potential Degradation and Neutralization Methods (for informational purposes)
While direct chemical neutralization in the lab is not a standard disposal procedure for this compound, research has explored various methods for the degradation of beta-blockers in aqueous environments. These methods are generally applied in the context of environmental remediation and wastewater treatment rather than for routine laboratory waste disposal. Implementing such procedures for waste disposal would require extensive in-house validation and approval from regulatory bodies.
Advanced Oxidation Processes (AOPs): AOPs are effective in degrading persistent organic pollutants, including beta-blockers like propranolol (B1214883), which is structurally similar to alprenolol.[2][11][12][13] These processes generate highly reactive hydroxyl radicals that can break down the complex molecule.
-
Photo-Fenton Process: This method involves the use of hydrogen peroxide (H₂O₂), ferrous ions (Fe²⁺), and UV light. Studies on propranolol have shown that this process can achieve over 80% removal in a short time frame under acidic conditions (pH 3).[11]
-
Example Experimental Conditions (for Propranolol): [Propranolol]₀ = 20 mg/L, [Fe²⁺]₀ = 50 mg/L, [H₂O₂]₀ = 100 mg/L, pH = 3, under UV-C irradiation.[11]
-
Photodegradation: Direct photolysis, or degradation by sunlight or artificial light, is a natural degradation pathway for some beta-blockers in the environment.
-
Direct Aqueous Photolysis: Studies on propranolol in water exposed to a solar simulator showed a degradation half-life of approximately 16 hours.[1] The degradation of other beta-blockers like atenolol (B1665814) and metoprolol (B1676517) was significantly slower.[1] The process involves ring oxidation, rearrangement, and deoxygenation.[4] The presence of dissolved organic carbon in river water can accelerate photodegradation.[3]
It is important to reiterate that these are not established disposal protocols for a laboratory setting and are provided for informational purposes only. The established and compliant method of disposal is through a licensed hazardous waste contractor.
References
- 1. Kinetics and degradation products for direct photolysis of beta-blockers in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iwaponline.com [iwaponline.com]
- 3. Photo-induced environmental depletion processes of beta-blockers in river waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. ema.europa.eu [ema.europa.eu]
- 7. EPA: Hazardous Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 8. Comparative aquatic toxicity of propranolol and its photodegraded mixtures: algae and rotifer screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. epa.gov [epa.gov]
- 10. Pharmaceutical Waste Management Solutions for EU Facilities [evreka.co]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of advanced oxidation processes for β-blockers degradation: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal protective equipment for handling Alprenolol Hydrochloride
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for handling Alprenolol Hydrochloride, including personal protective equipment (PPE) recommendations, emergency procedures, and disposal plans.
This compound is a non-selective beta-adrenoceptor antagonist and an antagonist of 5-HT1A and 5-HT1B receptors.[1] It is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[2][3] Adherence to proper safety protocols is crucial to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound, based on information from safety data sheets.
| PPE Category | Item | Specifications and Recommendations |
| Eye/Face Protection | Safety Glasses | Use appropriate safety glasses with side-shields.[2][4] |
| Skin Protection | Gloves | Use appropriate chemical-resistant gloves (e.g., nitrile or PVC). A minimum standard of BS EN 374:2003 is recommended.[4][5] Gloves should be inspected before use and hands should be washed thoroughly after handling.[4] For prolonged or frequently repeated contact, a glove with a higher protection class is recommended.[5] Double gloving may be considered.[5] |
| Protective Clothing | Wear appropriate protective clothing, such as a lab coat, to prevent skin contact.[4][5] Impervious clothing is recommended.[2] | |
| Footwear | Protective shoe covers may be used.[5] | |
| Respiratory Protection | Respirator | If a risk assessment indicates it is necessary, or when dusts are generated, use a suitable respirator.[4][6] A NIOSH-approved respirator is recommended as conditions warrant.[3] A filter type P2 is a recommended option.[6] |
Handling and Storage
-
Handling : Handle this compound in a well-ventilated area, preferably in a chemical fume hood.[4] Avoid all personal contact, including inhalation of dust and contact with eyes and skin.[5] Do not eat, drink, or smoke when using this product.[5][6]
-
Storage : Store in a cool, dry, well-ventilated area in a tightly closed container.[2] Keep away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[2][4]
Emergency Procedures
In the event of accidental exposure, follow these first aid measures and seek medical attention.
| Exposure Route | First Aid Measures |
| Ingestion | If swallowed, call a poison center or doctor if you feel unwell.[6] Rinse mouth with water.[2][6] Do NOT induce vomiting unless directed by medical personnel.[2][3][4] |
| Inhalation | Remove to fresh air.[3][4] If breathing is difficult, give oxygen. If breathing stops, give artificial respiration.[4] Consult a doctor.[4] |
| Skin Contact | Immediately wash skin with copious amounts of soap and water for at least 15 minutes.[3][4] Remove contaminated clothing and shoes and wash them before reuse.[3][4] Seek medical attention in case of irritation.[5] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids apart.[2][3][4] Remove contact lenses if present and easy to do.[2] Consult a doctor.[4] |
Spill and Disposal Plan
Proper containment and disposal are critical to prevent environmental contamination and further exposure.
-
Spill Response :
-
Evacuate personnel to a safe area.[4]
-
Wear appropriate personal protective equipment, including respiratory protection, gloves, and safety glasses.[2][5]
-
Avoid breathing dust.[5]
-
For minor spills, use dry clean-up procedures to avoid generating dust.[5] You can dampen the spill with water to prevent dusting before sweeping.[5]
-
For major spills, contain the spill with sand, earth, or vermiculite.[5]
-
Collect the spilled material into a labeled container for disposal.[5]
-
After cleanup, decontaminate the area and all protective clothing and equipment.[5]
-
-
Disposal :
This compound Spill Response Workflow
The following diagram illustrates the step-by-step procedure for managing a spill of this compound.
Caption: Workflow for handling an this compound spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
